Product packaging for 3-Amino-2-methoxybenzoic acid(Cat. No.:CAS No. 861306-04-9)

3-Amino-2-methoxybenzoic acid

Número de catálogo: B1290227
Número CAS: 861306-04-9
Peso molecular: 167.16 g/mol
Clave InChI: ZBQFWVIYNLHFMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-Amino-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1290227 3-Amino-2-methoxybenzoic acid CAS No. 861306-04-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-amino-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQFWVIYNLHFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600587
Record name 3-Amino-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861306-04-9
Record name 3-Amino-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methoxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 861306-04-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-methoxybenzoic acid, a versatile building block with significant potential in pharmaceutical and chemical research. This document collates available data on its chemical and physical properties, outlines experimental protocols for its synthesis and potential applications, and discusses its role in the development of therapeutic agents.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a methoxy group, and a carboxylic acid moiety on a benzene ring, makes it a valuable intermediate for the synthesis of complex organic molecules.

Chemical and Physical Data

The known quantitative data for this compound and its isomer, 2-Amino-3-methoxybenzoic acid, are summarized in the tables below. Data for the closely related 3-Amino-2-methylbenzoic acid is also provided for comparative purposes.

PropertyValueReference
CAS Number 861306-04-9[1]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Off-white powder[2]
Melting Point 98-102 °C[2]
Purity (by HPLC) ≥ 97%[2]
Storage Conditions Store at 0-8°C[2]
Isomer Property (2-Amino-3-methoxybenzoic acid) ValueReference
CAS Number 3177-80-8[3]
Melting Point 169-170 °C[4]
Related Compound Property (3-Amino-2-methylbenzoic acid) ValueReference
CAS Number 52130-17-3[5]
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.16 g/mol [5]
Solubility Data

Solubility of 3-Amino-2-methylbenzoic Acid in Various Solvents at 298.15 K (Mole Fraction, 10³x₂)

SolventSolubility (10³x₂)
Methanol15.89
Ethanol11.25
1-Propanol8.45
Isopropyl alcohol6.98
1-Butanol6.87
Isobutyl alcohol5.54
2-Butanol5.21
Methyl acetate4.32
Ethyl acetate3.89
Propyl acetate3.12
Water0.45
Acetonitrile1.23
Spectral Data

Spectral data is crucial for the identification and characterization of this compound. While raw spectral data is extensive, a summary of expected spectral features is provided below.

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amino group protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbon.

FT-IR (Fourier-Transform Infrared Spectroscopy) The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (from the carboxylic acid): broad band around 3000 cm⁻¹

  • N-H stretch (from the amino group): sharp bands around 3300-3500 cm⁻¹

  • C=O stretch (from the carboxylic acid): strong band around 1700 cm⁻¹

  • C-O stretch (from the methoxy and carboxylic acid groups): bands in the 1200-1300 cm⁻¹ region

  • Aromatic C=C stretches : bands in the 1450-1600 cm⁻¹ region

MS (Mass Spectrometry) The mass spectrum will show the molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern will likely involve the loss of the methoxy group (M-31), the carboxylic acid group (M-45), and other characteristic fragments of benzoic acid derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published in readily accessible literature. However, a reliable synthesis can be adapted from the established procedures for structurally analogous compounds, such as 3-amino-2-methylbenzoic acid.

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of 3-amino-2-methylbenzoic acid and should be optimized for the specific substrate.

Reaction: Catalytic hydrogenation of 2-methoxy-3-nitrobenzoic acid.

Materials:

  • 2-methoxy-3-nitrobenzoic acid

  • Palladium on carbon (5% Pd/C)

  • Ethyl acetate (or another suitable solvent like ethanol or methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a two-necked round-bottom flask, dissolve 2-methoxy-3-nitrobenzoic acid in ethyl acetate.

  • Carefully add 5% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.

  • Flush the reaction vessel with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas into the reaction mixture, either from a hydrogen-filled balloon or a pressurized cylinder, while stirring vigorously.

  • Maintain the hydrogen atmosphere and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow start 2-methoxy-3-nitrobenzoic acid in Ethyl Acetate catalyst Add 5% Pd/C start->catalyst hydrogenation Hydrogenation (H2 balloon) Stir at RT catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation product Crude this compound evaporation->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure this compound purification->final_product

Application in the Synthesis of a Hypothetical COX-2 Inhibitor

This compound is a valuable precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), many of which function by inhibiting cyclooxygenase (COX) enzymes.[8][9] Based on the structure-activity relationships of known COX-2 inhibitors, a plausible synthetic application is the acylation of the amino group to introduce a moiety that enhances COX-2 selectivity.

Hypothetical Reaction: Amide coupling with 4-fluorobenzoyl chloride.

Materials:

  • This compound

  • 4-fluorobenzoyl chloride

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware for organic synthesis

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Drug_Synthesis_Workflow start This compound in Anhydrous Solvent base Add Base (e.g., Pyridine) start->base cooling Cool to 0°C base->cooling addition Add 4-fluorobenzoyl chloride cooling->addition reaction Stir at RT addition->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Hypothetical COX-2 Inhibitor purification->product

Biological Activity and Signaling Pathways

Derivatives of aminobenzoic acids are known to possess anti-inflammatory and analgesic properties, primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11] These enzymes are central to the inflammatory cascade.

Cyclooxygenase Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the stomach lining. Selective COX-2 inhibitors are designed to primarily target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, thereby reducing inflammation with a potentially better safety profile.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation nsaids NSAIDs / COX-2 Inhibitors (Derived from this compound) nsaids->cox Inhibition

Conclusion

This compound (CAS 861306-04-9) is a valuable and versatile chemical intermediate. Its structural features make it an attractive starting material for the synthesis of a variety of organic compounds, particularly in the field of medicinal chemistry. While detailed research on this specific molecule is still emerging, its potential as a precursor for novel anti-inflammatory and analgesic agents warrants further investigation by researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for future research and development efforts involving this promising compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methoxybenzoic acid, a substituted aromatic amino acid, is a molecule of significant interest in the fields of pharmaceutical sciences and organic synthesis. Its unique structural arrangement, featuring an amino group, a methoxy group, and a carboxylic acid moiety on a benzene ring, imparts a versatile reactivity profile. This makes it a valuable intermediate in the development of a variety of bioactive molecules, including anti-inflammatory and analgesic agents.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and presents a visual representation of its synthesis workflow.

Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance Off-white to white or brown powder/crystal[1]
Melting Point 98-102 °C[1][2]
Boiling Point Data not available
pKa Data not available
Solubility Data not available
CAS Number 861306-04-9[1][2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols that can be applied to this compound.

Synthesis of this compound from 2-Methyl-3-nitrobenzoic Acid

This protocol outlines a common method for the synthesis of the target compound.

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Ethyl acetate

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Dichloromethane

  • Ethanol

  • Silica gel (60-120 mesh)

  • Two-necked round-bottomed flask

  • Magnetic stirrer

  • Apparatus for distillation under reduced pressure

  • Column chromatography setup

Procedure:

  • Dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate within a two-necked round-bottomed flask.[3]

  • Add 5% Pd/C catalyst (e.g., 0.10 g) to the solution.[3]

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.[3]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.[3]

  • Purify the crude product using column chromatography with a silica gel stationary phase and a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent.[3]

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Add the standardized strong base solution in small, known increments from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

SynthesisWorkflow Start Start: 2-Methyl-3-nitrobenzoic Acid in Ethyl Acetate Reaction Catalytic Hydrogenation (H₂, 5% Pd/C, 15h) Start->Reaction Add Catalyst & H₂ Workup Solvent Removal (Reduced Pressure) Reaction->Workup Reaction Completion Purification Column Chromatography (Silica Gel, DCM/EtOH) Workup->Purification Crude Product End End Product: This compound Purification->End Pure Product

Synthesis Workflow for this compound.

Conclusion

This compound is a compound with established utility as a synthetic intermediate. While fundamental physicochemical data such as its molecular formula, weight, and melting point are well-documented, further experimental investigation is required to definitively determine its boiling point, pKa, and solubility characteristics in various solvents. The provided experimental protocols offer standardized approaches for obtaining this valuable data, which is essential for its effective application in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

An In-depth Technical Guide to 3-Amino-2-methoxybenzoic Acid: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methoxybenzoic acid, a substituted aromatic carboxylic acid, is a key molecular entity with significant applications in organic synthesis and pharmaceutical development. Its unique structural arrangement, featuring adjacent amino and methoxy groups on a benzoic acid scaffold, imparts valuable reactivity, making it a crucial intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic routes, and analytical characterization of this compound. Furthermore, it explores its established role as a precursor in the development of therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. While direct biological activity of the title compound is not extensively documented, its utility as a foundational building block in medicinal chemistry is well-established.

Molecular Structure and Physicochemical Properties

This compound, also known as 3-amino-o-anisic acid, is an organic compound with the chemical formula C₈H₉NO₃. The molecule consists of a benzene ring substituted with a carboxylic acid group, an amino group, and a methoxy group at positions 1, 3, and 2, respectively. The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric molecule.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 861306-04-9[1][2]
Molecular Formula C₈H₉NO₃[1][2]
SMILES COC1=C(C=CC=C1N)C(=O)O[1]
InChI InChI=1S/C8H9NO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,9H2,1H3,(H,10,11)[1]
Physicochemical Data
PropertyValueSource
Molecular Weight 167.16 g/mol [1][2]
Appearance Off-white to white powder/crystal[2]
Melting Point 98-102 °C[2]
Solubility Soluble in methanol. Insoluble in water. General solubility in organic solvents.[3]-
pKa (Predicted) Acidic pKa (carboxyl group) and basic pKa (amino group) are expected, though experimental values are not readily available.-

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxybenzoic acid. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amino group.

Synthetic Pathway

synthesis_pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Methoxybenzoic_acid 3-Methoxybenzoic acid 3-Methoxy-2-nitrobenzoic_acid 3-Methoxy-2-nitrobenzoic acid 3-Methoxybenzoic_acid->3-Methoxy-2-nitrobenzoic_acid HNO₃, H₂SO₄ 3-Methoxy-2-nitrobenzoic_acid_2 3-Methoxy-2-nitrobenzoic acid 3-Amino-2-methoxybenzoic_acid This compound 3-Methoxy-2-nitrobenzoic_acid_2->3-Amino-2-methoxybenzoic_acid H₂, Pd/C

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-Methoxybenzoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoic acid in concentrated sulfuric acid at 0 °C using an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 3-methoxy-2-nitrobenzoic acid.

Materials:

  • 3-Methoxy-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Magnetic stirrer

  • Round-bottom flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-2-nitrobenzoic acid in an appropriate solvent such as anhydrous THF or ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen.

  • Stir the mixture vigorously at room temperature for several hours (e.g., 18 hours), monitoring the reaction by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine and carboxylic acid protons. The aromatic protons will appear as a multiplet in the aromatic region (typically 6.5-8.0 ppm). The methoxy group protons will be a sharp singlet around 3.8-4.0 ppm. The amine (NH₂) and carboxylic acid (COOH) protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the 110-160 ppm range, and the methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • O-H stretch (Carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C=O stretch (Carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C-O stretch (Ether and Carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z = 167). The fragmentation pattern is expected to show losses of characteristic fragments such as H₂O, CO, COOH, and OCH₃.

Role in Drug Development and Biological Significance

This compound is primarily recognized for its role as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid that can be readily converted to other functional groups, makes it an attractive starting material for building diverse molecular scaffolds.

Precursor to Bioactive Molecules

This compound serves as a key building block in the development of various therapeutic agents, particularly anti-inflammatory and analgesic drugs.[2][4] The strategic placement of the amino and methoxy groups on the benzoic acid ring allows for regioselective modifications to generate libraries of compounds for screening and lead optimization in drug discovery programs.

Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity of this compound or specific signaling pathways that it modulates. Its significance in biochemical research is primarily as a component of larger molecules that are designed to interact with specific biological targets, such as enzymes or receptors.[2] For instance, derivatives of aminobenzoic acids are known to be incorporated into molecules that inhibit various enzymes or act as receptor antagonists.

The logical workflow for its application in drug discovery is illustrated below.

drug_discovery_workflow A This compound (Starting Material) B Chemical Synthesis & Modification A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Receptor Binding) C->D E Lead Compound Identification D->E F Preclinical & Clinical Development E->F

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure provides a robust platform for the generation of diverse chemical entities with potential therapeutic applications. While its direct biological activity is not extensively characterized, its importance as a foundational building block in medicinal chemistry and drug development is undeniable. Further research into the synthesis of novel derivatives and their subsequent biological evaluation will continue to unlock the full potential of this important molecule.

References

3-Amino-2-methoxybenzoic acid synthesis from 3-amino-2-methylbenzoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 3-amino-2-methoxybenzoic acid, a valuable building block in medicinal chemistry, starting from its analog, 3-amino-2-methylbenzoic acid. The synthesis of this target molecule is of significant interest for the development of novel therapeutics, particularly in the fields of oncology and metabolic diseases where substituted anthranilic acid derivatives serve as crucial pharmacophores.

Proposed Synthetic Pathway Overview

The logical workflow for the synthesis of this compound from 3-amino-2-methylbenzoic acid is depicted below. This multi-step approach ensures the selective transformation of the methyl group and prevents undesirable side reactions involving the amino functionality.

Synthetic_Pathway Start 3-Amino-2-methylbenzoic Acid Protected 3-Acetamido-2-methylbenzoic Acid Start->Protected 1. N-Acetylation Brominated 3-Acetamido-2-(bromomethyl)benzoic Acid Protected->Brominated 2a. Benzylic Bromination Hydroxylated 3-Acetamido-2-hydroxybenzoic Acid Brominated->Hydroxylated 2b. Hydrolysis Methoxylated 3-Acetamido-2-methoxybenzoic Acid Hydroxylated->Methoxylated 3. O-Methylation Final_Product This compound Methoxylated->Final_Product 4. N-Deprotection

Figure 1: Proposed synthetic workflow for this compound.

Stage 1: Protection of the Amino Group (N-Acetylation)

To prevent oxidation of the amino group in the subsequent step, it is first protected as an acetamide. Acetylation can be efficiently achieved using acetyl chloride in an aqueous medium.

Experimental Protocol:

A general procedure for the acetylation of primary amines and amino acids can be adapted[1].

  • Dissolve sodium acetate trihydrate (1.5 equivalents) in a brine solution (36% aqueous solution of sodium chloride).

  • Add 3-amino-2-methylbenzoic acid (1.0 equivalent) to the solution. If the amine is not fully soluble, a minimal amount of a co-solvent like acetone can be used.

  • Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to stir for an additional hour at room temperature.

  • Quench the reaction by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the N-acetylated product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-acetamido-2-methylbenzoic acid.

Reagent/SolventMolar Ratio/ConcentrationKey ParametersExpected Yield
3-Amino-2-methylbenzoic acid1.0 eq--
Acetyl Chloride1.1 eqDropwise addition at 0°CHigh
Sodium Acetate Trihydrate1.5 eqBase
Brine Solution-Solvent

Table 1: Summary of reagents and conditions for N-acetylation.

Stage 2: Selective Oxidation of the Methyl Group

This is a critical and challenging step. A two-step sequence involving benzylic bromination followed by hydrolysis is a plausible approach to introduce a hydroxyl group at the benzylic position.

2a. Benzylic Bromination

Free-radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) with a radical initiator.

Experimental Protocol:

This protocol is based on general procedures for benzylic bromination[2].

  • Dissolve 3-acetamido-2-methylbenzoic acid (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or trifluorotoluene.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-acetamido-2-(bromomethyl)benzoic acid.

Reagent/SolventMolar Ratio/ConcentrationKey ParametersExpected Yield
3-Acetamido-2-methylbenzoic acid1.0 eq--
N-Bromosuccinimide (NBS)1.1 eqBrominating agentModerate to High
AIBN or Benzoyl PeroxideCatalyticRadical initiator
Carbon Tetrachloride-Solvent, Reflux

Table 2: Summary of reagents and conditions for benzylic bromination.

2b. Hydrolysis to Benzylic Alcohol and Subsequent Oxidation

The benzylic bromide is then hydrolyzed to the corresponding alcohol, which is subsequently oxidized to the carboxylic acid, followed by a reaction to form the desired hydroxyl group. A more direct conversion to the hydroxyl group might be possible but is not well-documented for this specific substrate. For the purpose of this guide, we will assume a hydrolysis to the alcohol, which would then require further steps not detailed here to reach the desired 3-amino-2-hydroxybenzoic acid intermediate. A more direct, albeit less generally applicable, approach would be microbial oxidation, which has been shown to be effective for the oxidation of methyl groups on aromatic rings[3].

(Note: The direct conversion of the brominated intermediate to 3-acetamido-2-hydroxybenzoic acid is a simplification. The actual process would likely involve hydrolysis to the alcohol, followed by oxidation. A detailed protocol for this specific multi-step transformation is not available in the provided search results and would require significant experimental development.)

Stage 3: O-Methylation

The hydroxyl group of 3-acetamido-2-hydroxybenzoic acid is methylated to form the desired methoxy group. An environmentally friendly method using dimethyl carbonate (DMC) is a viable option.

Experimental Protocol:

This protocol is adapted from a general method for the O-methylation of flavonoids[4].

  • Dissolve 3-acetamido-2-hydroxybenzoic acid (1.0 equivalent) in dimethyl carbonate (which acts as both solvent and reagent).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) as a base.

  • Heat the solution to 90°C and stir until the starting material is consumed (monitor by TLC).

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-acetamido-2-methoxybenzoic acid.

Reagent/SolventMolar Ratio/ConcentrationKey ParametersExpected Yield
3-Acetamido-2-hydroxybenzoic acid1.0 eq--
Dimethyl Carbonate (DMC)ExcessReagent and SolventHigh
DBU1.2 eqBase
Temperature90°C-

Table 3: Summary of reagents and conditions for O-methylation.

Stage 4: Deprotection of the Amino Group

The final step is the hydrolysis of the acetamide to reveal the free amino group, yielding the target molecule, this compound.

Experimental Protocol:

This is a standard acidic hydrolysis of an amide.

  • Suspend 3-acetamido-2-methoxybenzoic acid (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a base such as sodium hydroxide or sodium bicarbonate until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Reagent/SolventMolar Ratio/ConcentrationKey ParametersExpected Yield
3-Acetamido-2-methoxybenzoic acid1.0 eq--
Concentrated HCl-Acid catalystHigh
Ethanol/Water-Solvent, Reflux

Table 4: Summary of reagents and conditions for N-deprotection.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound from 3-amino-2-methylbenzoic acid. The proposed four-stage synthesis employs standard and reliable organic transformations. It is important to note that the selective oxidation of the methyl group is the most challenging step and may require significant optimization. The provided protocols are based on analogous reactions and should serve as a strong starting point for researchers and drug development professionals in their synthetic endeavors. Further experimental validation and optimization of each step are recommended to achieve the desired product with high purity and yield.

References

A Technical Guide to the Spectroscopic Analysis of 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-methoxybenzoic acid (CAS No. 861306-04-9).[1][2][3][4][5][6] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on its chemical structure, supplemented by established spectroscopic principles. The methodologies described are based on standard experimental protocols for the analysis of solid organic compounds.

Chemical Structure and Properties
  • Molecular Formula: C₈H₉NO₃[1][2][3][5][6]

  • Molecular Weight: 167.16 g/mol [1][2][3][5]

  • Appearance: White to off-white solid[3][5]

  • Melting Point: 98-102 °C[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3m1HAr-H (C4)
~6.8-7.0m1HAr-H (C5)
~6.6-6.8m1HAr-H (C6)
~5.0 (broad)s2H-NH
3.85s3H-OCH
~12.5 (very broad)s1H-COOH
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~168C =O
~148C -NH₂ (C3)
~145C -OCH₃ (C2)
~125Ar-C H (C5)
~120C -COOH (C1)
~118Ar-C H (C6)
~115Ar-C H (C4)
~56-OC H₃
Experimental Protocol for NMR Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆.[7] The solution is then filtered into an NMR tube. The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 300-500 MHz for ¹H NMR.[7] Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch (amine)
3300-2500 (broad)StrongO-H stretch (carboxylic acid)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1300-1200MediumC-N stretch (aromatic amine)
Experimental Protocol for FT-IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed.[8][9] A small amount of the sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8] The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a KBr plate, and allowing the solvent to evaporate.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
167High[M]⁺ (Molecular ion)
150Moderate[M - OH]⁺
122High[M - COOH]⁺
107Moderate[M - COOH - CH₃]⁺
77Moderate[C₆H₅]⁺ (Phenyl fragment)
Experimental Protocol for Mass Spectrometry

For a solid, non-volatile compound like this compound, a sample can be introduced into the mass spectrometer using a direct insertion probe. In electron ionization (EI) mass spectrometry, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation IR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment Final_Report Final Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

References

solubility of 3-Amino-2-methoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Amino-2-methoxybenzoic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from its close structural analog, 3-Amino-2-methylbenzoic acid, to provide valuable insights into its solubility profile in a range of common organic solvents. This document includes a detailed data table, standardized experimental protocols for solubility determination, and a logical workflow for solvent selection. This guide is intended to be a valuable resource for researchers and professionals involved in the development of drug candidates and other chemical processes involving this compound.

Introduction

This compound is an important building block in the synthesis of various pharmaceutical compounds.[1][2] Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding the solubility profile of this compound is essential for optimizing synthetic routes and ensuring the efficient production of high-purity active pharmaceutical ingredients.

The structure of this compound, featuring both an amino and a carboxylic acid group, allows it to exhibit amphoteric behavior, while the methoxy group influences its polarity and hydrogen bonding capabilities.[1][2] These structural features suggest that its solubility will be highly dependent on the nature of the solvent.

This guide provides a detailed analysis of the expected solubility of this compound based on data from a closely related compound, 3-Amino-2-methylbenzoic acid. The replacement of a methoxy group with a methyl group is expected to have a minor impact on the overall solubility trends, making this data a reliable proxy for initial experimental design.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of 3-Amino-2-methylbenzoic Acid in Various Organic Solvents at Different Temperatures (K) [3]

Temperature (K)MethanolEthanol1-PropanolIsopropyl Alcohol1-ButanolIsobutyl Alcohol2-ButanolMethyl AcetateEthyl AcetatePropyl AcetateWaterAcetonitrile
288.150.04580.03320.02850.02150.02430.01980.02010.01890.01560.01320.00120.0098
293.150.05430.03980.03420.02580.02910.02370.02410.02250.01860.01580.00150.0117
298.150.06410.04740.04090.03090.03480.02840.02890.02690.02230.01890.00180.0139
303.150.07540.05620.04860.03690.04150.03390.03450.03210.02660.02260.00220.0165
308.150.08810.06630.05750.04390.04930.04030.0410.03820.03170.02690.00260.0196
313.150.10250.07790.06780.05210.05840.04780.04860.04530.03760.0320.00310.0233
318.150.11880.09120.07960.06150.0690.05660.05760.05360.04450.03790.00370.0276
323.150.13730.10650.09330.07240.08130.06680.0680.06330.05260.04480.00440.0326
328.150.15830.12410.10910.08510.09560.07870.080.07460.06210.05290.00520.0385

Note: The solubility of 3-amino-2-methylbenzoic acid generally increases with temperature in all tested solvents. The highest solubility is observed in alcohols, particularly methanol, while the lowest solubility is in water and propyl acetate.[3] This trend is consistent with the "like dissolves like" principle, where the polar amino acid derivative dissolves better in polar protic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of compounds like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solute is the difference between this final weight and the initial weight of the empty container.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the solute and the volume of the solvent used.

UV/Vis Spectrophotometry Method

UV/Vis spectrophotometry is a sensitive analytical technique that can be used to determine the concentration of a solute in a solution, which can then be used to calculate its solubility.[6] This method is particularly useful for compounds that have a strong chromophore, such as aromatic compounds.

Methodology:

  • Standard Curve Generation:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1-3).

  • Sampling and Dilution:

    • Withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the standard curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the standard curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the given temperature.

Visualization of Workflows and Relationships

To aid in the practical application of this solubility data, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships.

Experimental Workflow for Solubility Determination

G start Start: Select Solvent and Temperature add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample gravimetric Gravimetric Method sample->gravimetric uv_vis UV/Vis Method sample->uv_vis evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample uv_vis->dilute weigh Weigh Dried Solute evaporate->weigh calculate_g Calculate Solubility weigh->calculate_g measure_abs Measure Absorbance dilute->measure_abs use_std_curve Determine Concentration from Standard Curve measure_abs->use_std_curve calculate_uv Calculate Solubility use_std_curve->calculate_uv G start Start: Define Process Requirements (e.g., Reaction, Crystallization) review_data Review Solubility Data Table start->review_data high_sol High Solubility Required? review_data->high_sol low_sol Low Solubility Required? high_sol->low_sol No select_polar Select Polar Protic Solvents (e.g., Methanol, Ethanol) high_sol->select_polar Yes select_nonpolar Select Less Polar/Aprotic Solvents (e.g., Ethyl Acetate, Acetonitrile) low_sol->select_nonpolar Yes consider_temp Consider Temperature Effects low_sol->consider_temp No select_polar->consider_temp select_nonpolar->consider_temp other_factors Evaluate Other Factors (Toxicity, Boiling Point, Cost) consider_temp->other_factors final_selection Final Solvent Selection other_factors->final_selection

References

An In-depth Technical Guide to 3-Amino-2-methoxybenzoic Acid: Melting Point and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-2-methoxybenzoic acid, with a specific focus on its melting point and stability. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Physicochemical Properties

This compound is an aromatic amino acid derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1] Its molecular structure, featuring both an amino and a methoxy group, imparts specific characteristics that are crucial for its application in organic synthesis.

Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1][2]
CAS Number 861306-04-9[1]
Melting Point 98-102 °C[1]
Appearance Off-white to white powder/solid[1]
Purity ≥ 96-97% (HPLC)[1]

Melting Point Determination

The melting point of a substance is a critical physical property that provides an indication of its purity. For this compound, the reported melting point is a range of 98-102 °C.[1] This range suggests that the compound is a solid at room temperature and melts consistently within this temperature bracket.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is a highly sensitive method for determining the melting point and enthalpy of fusion of a compound.[4][5]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into a DSC sample pan, usually made of aluminum. The pan is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty, sealed pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, for example, 10 °C/min.

  • Data Acquisition: The instrument measures the heat flow to the sample relative to the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The onset temperature of the peak is typically taken as the melting point, while the area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation weigh 1. Weigh Sample (1-5 mg) pan 2. Place in DSC Pan weigh->pan seal 3. Seal Pan pan->seal load 4. Load Sample & Reference Pans seal->load program 5. Run Thermal Program (e.g., 10°C/min) load->program acquire 6. Acquire Heat Flow Data program->acquire analyze 7. Analyze Thermogram acquire->analyze peak Peak Onset = Melting Point (Tm) analyze->peak area Peak Area = Enthalpy (ΔH) analyze->area

Fig. 1: Experimental workflow for melting point determination using DSC.

Stability and Storage

The stability of this compound is crucial for maintaining its purity and reactivity for research and development applications. Proper storage and handling are essential to prevent degradation.

Storage Conditions:

  • Temperature: The recommended storage temperature is between 0-8 °C, indicating that refrigeration is required for long-term stability.[1]

  • Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture and air.[6] It is advisable to store it in a cool, dry, and well-ventilated area.[6]

  • Light: While not explicitly stated for this isomer, related aminobenzoic acids are noted to be light-sensitive, so protection from direct light is a recommended precaution.[6]

Incompatible Materials and Conditions to Avoid:

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can react with the amino group.[6]

  • Strong Acids and Bases: Incompatible with strong acids and alkalis.[6]

  • Heat: Avoid exposure to excessive heat, as this can lead to decomposition.[6] When heated to decomposition, it may emit toxic fumes, including carbon oxides and nitrogen oxides.[6]

Hazardous Decomposition

Upon thermal decomposition, this compound may produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Stability_Factors cluster_compound Compound Integrity cluster_destabilizing Destabilizing Factors cluster_preventative Preventative Measures Compound 3-Amino-2-methoxybenzoic Acid (Stable) Heat Excess Heat Compound->Heat leads to Degradation Light Direct Light Compound->Light leads to Degradation Moisture Moisture/Air Compound->Moisture leads to Degradation Oxidizers Strong Oxidizers Compound->Oxidizers leads to Degradation Storage Store at 0-8°C Storage->Compound preserves Container Tightly Sealed Container Container->Compound protects Ventilation Well-Ventilated Area Ventilation->Compound maintains

Fig. 2: Logical relationships for maintaining the stability of the compound.
Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[7]

Methodology:

  • Sample Preparation: A small amount of the sample is loaded into a tared TGA sample pan.

  • Instrument Setup: The TGA is programmed with a specific temperature profile and atmosphere (e.g., nitrogen or air).

  • Analysis: The sample is heated according to the program. The instrument continuously measures and records the sample's weight.

  • Data Interpretation: A plot of mass versus temperature is generated. Significant weight loss at a particular temperature indicates decomposition. The temperature at which decomposition begins is a measure of the compound's thermal stability. For this compound, this analysis would reveal the temperature at which it starts to degrade, likely by losing volatile components or breaking down its structure.

References

Commercial Suppliers and Technical Guide for High-Purity 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 3-Amino-2-methoxybenzoic acid (CAS No. 14774-88-8), a key intermediate in pharmaceutical and chemical synthesis. This document details commercial suppliers, experimental protocols for synthesis, purification, and analysis, and visualizes key pathways and workflows to support research and development activities.

Commercial Availability of High-Purity this compound

The following table summarizes commercial suppliers offering high-purity this compound. Purity levels, product numbers, and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct NumberPurityAdditional Information
Sigma-Aldrich69142996%Sold for peptide synthesis applications.
Chem-Impex02438≥97% (HPLC)
TCI AmericaA2938>98.0% (T)Also known as 3-Amino-o-anisic Acid.
Fisher Scientific98.0+%Supplied by TCI America.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound. These are generalized methods and may require optimization for specific laboratory conditions and desired product specifications.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-methoxy-3-nitrobenzoic acid. A general procedure is outlined below, adapted from the synthesis of similar aminobenzoic acid derivatives.

Reaction: Catalytic hydrogenation of 2-methoxy-3-nitrobenzoic acid.

Materials:

  • 2-methoxy-3-nitrobenzoic acid

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Filtration agent (e.g., Celite)

Procedure:

  • Dissolve 2-methoxy-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction vessel equipped with a magnetic stirrer.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for achieving high purity and yield.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For aminobenzoic acids, polar solvents like water or ethanol are often suitable.[1][2][3] Small-scale solubility tests are recommended to identify the optimal solvent or solvent mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any remaining solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column

Mobile Phase (Isocratic or Gradient):

  • A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the column and specific method development.

General Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard of known concentration in a suitable solvent (e.g., the mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the synthesized and purified this compound and dissolve it in a known volume of a suitable solvent to achieve a concentration within the range of the calibration curve.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution onto the HPLC system.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The concentration can be quantified using the calibration curve generated from the standard solutions.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Dissolve 2-methoxy-3-nitrobenzoic acid in solvent Start->Dissolve Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Hydrogenation Perform catalytic hydrogenation (H2 atmosphere) Add_Catalyst->Hydrogenation Filter_Catalyst Filter to remove catalyst Hydrogenation->Filter_Catalyst Evaporate_Solvent Evaporate solvent to obtain crude product Filter_Catalyst->Evaporate_Solvent Dissolve_Crude Dissolve crude product in hot solvent Evaporate_Solvent->Dissolve_Crude Crude Product Cool_Solution Cool solution to induce crystallization Dissolve_Crude->Cool_Solution Isolate_Crystals Isolate crystals by filtration Cool_Solution->Isolate_Crystals Wash_Crystals Wash with cold solvent Isolate_Crystals->Wash_Crystals Dry_Crystals Dry purified crystals Wash_Crystals->Dry_Crystals Pure_Product High-Purity Product Dry_Crystals->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

This compound serves as a building block for various pharmacologically active molecules, including those designed as anti-inflammatory agents.[4] A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response pathway.[5]

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID NSAID (derived from intermediates like This compound) NSAID->COX_Enzymes Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

References

The Genesis and Evolution of Substituted Aminobenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoic acids represent a cornerstone in medicinal chemistry, evolving from simple organic structures to a versatile scaffold for a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of this important class of compounds. Beginning with the foundational discovery of local anesthetics as alternatives to cocaine, this document charts the historical milestones and key scientific contributions that have shaped our understanding of aminobenzoic acid derivatives. It delves into their diverse pharmacological activities, including local anesthetic, antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for the synthesis of seminal compounds and the evaluation of their biological activities are provided. Furthermore, this guide presents quantitative data on the efficacy of various derivatives and illustrates the key signaling pathways through which they exert their effects. This comprehensive resource is intended to serve as a valuable reference for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

A Historical Perspective: From Coca Leaves to Synthetic Anesthetics

The story of substituted aminobenzoic acids is intrinsically linked to the quest for safe and effective local anesthetics. For centuries, the indigenous peoples of South America utilized the coca leaf for its medicinal properties. In the 19th century, cocaine was isolated from the coca plant and its potent local anesthetic effects were recognized, revolutionizing surgical procedures. However, the severe toxicity and addictive nature of cocaine spurred a search for synthetic alternatives.

This led German chemist Eduard Ritsert to synthesize the ethyl ester of para-aminobenzoic acid (PABA) in 1890, a compound that would come to be known as benzocaine.[1] Marketed as "Anaesthesin" in 1902, benzocaine became the first widely used synthetic, non-addictive local anesthetic.[1] Its low water solubility, however, limited its application primarily to topical use.[1]

A major breakthrough came in 1904 when another German chemist, Alfred Einhorn, synthesized procaine, which was subsequently patented and marketed as Novocaine.[2][3] Einhorn's work involved modifying the structure of benzoate esters to more closely resemble cocaine, leading to the creation of a water-soluble and less toxic injectable local anesthetic.[2] The introduction of procaine marked a significant milestone in medicine and it quickly became the standard for local anesthesia for many decades.[2][3]

These pioneering discoveries laid the groundwork for the development of a vast array of substituted aminobenzoic acid derivatives. The PABA scaffold proved to be a remarkably versatile building block, leading to the discovery of compounds with a wide range of therapeutic applications beyond local anesthesia.[4][5]

The Aminobenzoic Acid Scaffold: A Versatile Tool in Drug Discovery

The basic structure of an aminobenzoic acid consists of a benzene ring substituted with both an amino group and a carboxylic acid group. The positional isomers (ortho, meta, and para) and the ability to introduce a wide variety of substituents on the aromatic ring, the amino group, and the carboxylic acid group, provide immense structural diversity. This versatility has been exploited by medicinal chemists to develop drugs with a broad spectrum of biological activities.[6]

Substituted aminobenzoic acids have been successfully developed into:

  • Local Anesthetics: By blocking voltage-gated sodium channels in nerve membranes, these compounds prevent the transmission of pain signals.[7]

  • Antimicrobial Agents: Certain derivatives interfere with microbial metabolic pathways, such as the folate synthesis pathway, exhibiting antibacterial and antifungal properties.[3][8]

  • Anticancer Agents: Some substituted aminobenzoic acids have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

  • Anti-inflammatory Drugs: Derivatives have been developed that can modulate inflammatory responses, in part through the inhibition of the NF-κB signaling pathway.[9]

The following sections will delve deeper into the quantitative data supporting these activities, the experimental methods used to anecdotally them, and the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data for various substituted aminobenzoic acid derivatives, showcasing their potency in different therapeutic areas.

Table 1: Local Anesthetic Properties of Selected Aminobenzoic Acid Esters

CompoundRelative Potency (vs. Procaine)Onset of ActionDuration of Action
Procaine1SlowShort (30-60 minutes)[10]
BenzocaineLow (topical use)RapidShort
Tetracaine16SlowLong (up to 3 hours)[3][6]
Chloroprocaine4RapidShort (less than 1 minute plasma half-life)[11][12]

Table 2: In Vitro Anticancer Activity of Selected Substituted Aminobenzoic Acid Derivatives (IC50 values in µM)

Compound/DerivativeA549 (Lung)HepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)Reference
N5a (4-amino-3-chloro benzoate ester derivative)1.23 ± 0.112.45 ± 0.183.12 ± 0.25-
Erlotinib (Reference)4.56 ± 0.326.78 ± 0.518.12 ± 0.63-
Benzamide derivative 1--21.3 ± 4.128.3 ± 5.1[13]
Benzamide derivative 2----[13]
Acrylamide-PABA hybrid 4j---1.83[14]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate-53.29 ± 0.25-72.22 ± 0.14[13]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Aminobenzoic Acid Derivatives

Compound/DerivativeS. aureus (µM)E. coli (µM)C. albicans (µM)Reference
Schiff base of PABA (Compound 11)---[15]
3,5-dihalogenated derivativefrom 15.62--[8]
5-nitrofurfurylidene derivative---[8]
Sulfanilamide0.97 to 62.50.97 to 62.5-[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted aminobenzoic acids.

Synthesis of Benzocaine (Ethyl 4-aminobenzoate) via Fischer Esterification

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid (PABA) and ethanol using an acid catalyst.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker (200 mL)

  • Büchner funnel and filter paper

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.

  • Stir the mixture until the solid is suspended.

  • Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture while stirring. A precipitate may form.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction proceeds.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.

  • While stirring, slowly add approximately 10 mL of a 10% sodium carbonate solution to neutralize the acid. Continue adding the sodium carbonate solution until gas evolution ceases and the pH of the solution is approximately 8.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with three 10 mL portions of cold water to remove any remaining salts.

  • Dry the product, determine the mass, and calculate the percent yield.

Synthesis of Procaine Hydrochloride

This multi-step protocol outlines a common route for the synthesis of procaine hydrochloride, starting from p-nitrobenzoyl chloride.

Step 1: Esterification of p-Nitrobenzoyl Chloride

Materials:

  • p-Nitrobenzoyl chloride

  • 2-(Diethylamino)ethanol

Procedure:

  • React p-nitrobenzoyl chloride with 2-(diethylamino)ethanol. This reaction often proceeds spontaneously but may be heated to ensure completion. The product of this step is 2-(diethylamino)ethyl p-nitrobenzoate.[5]

Step 2: Reduction of the Nitro Intermediate

Materials:

  • 2-(Diethylamino)ethyl p-nitrobenzoate

  • Reducing agent (e.g., tin and hydrochloric acid, or catalytic hydrogenation)

Procedure:

  • Reduce the nitro group of 2-(diethylamino)ethyl p-nitrobenzoate to a primary amine using a suitable reducing agent. A common laboratory method involves using tin metal in the presence of hydrochloric acid.[16]

  • After the reduction is complete, the reaction mixture is worked up to isolate the procaine base (2-(diethylamino)ethyl 4-aminobenzoate). This typically involves neutralization and extraction.[16]

Step 3: Salt Formation

Materials:

  • Procaine base

  • Hydrochloric acid (concentrated or as a gas)

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the purified procaine base in a suitable solvent like ethanol.

  • Treat the solution with hydrochloric acid to precipitate the procaine hydrochloride salt.[5]

  • Collect the precipitate by filtration and dry it under vacuum.[5]

Frog Sciatic Nerve Block Assay for Local Anesthetic Activity

This ex vivo protocol is a classic method for evaluating the nerve-blocking capabilities of local anesthetic agents.

Materials:

  • Frog (e.g., Rana pipiens)

  • Ringer's solution

  • Test compound (e.g., procaine hydrochloride solution)

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator

  • Amplifier

  • Oscilloscope or data acquisition system

  • Dissection tools

Procedure:

  • Nerve Dissection:

    • Humanely euthanize a frog by double pithing.

    • Carefully dissect the sciatic nerve from one of the hind limbs, ensuring the nerve is kept moist with Ringer's solution throughout the process.

    • Isolate a segment of the nerve long enough to be placed across the stimulating and recording electrodes in the nerve chamber.

  • Experimental Setup:

    • Place the dissected sciatic nerve in the nerve chamber, ensuring it makes good contact with the stimulating and recording electrodes.

    • Fill the chamber with Ringer's solution to keep the nerve moist.

    • Connect the stimulating electrodes to a stimulator and the recording electrodes to an amplifier connected to an oscilloscope or data acquisition system.

  • Baseline Recording:

    • Apply a supramaximal stimulus to the nerve to elicit a compound action potential (CAP).

    • Record the amplitude and conduction velocity of the baseline CAP.

  • Application of Local Anesthetic:

    • Replace the Ringer's solution in the nerve chamber with a solution of the test compound (e.g., procaine hydrochloride) at a known concentration.

    • Allow the nerve to incubate in the test solution for a defined period.

  • Post-Treatment Recording:

    • After incubation, stimulate the nerve again with the same supramaximal stimulus and record the CAP.

    • Measure the change in the amplitude of the CAP. A decrease in amplitude indicates a nerve block.

  • Data Analysis:

    • Calculate the percentage of nerve block as the percentage decrease in the CAP amplitude compared to the baseline.

    • The onset and duration of the block can also be determined by recording CAPs at different time points after the application of the anesthetic.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (substituted aminobenzoic acid derivative)

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plate

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[17][18]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted aminobenzoic acids are a result of their interaction with various molecular targets and signaling pathways.

Local Anesthesia: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal membranes.[19] By binding to a specific site within the channel pore, these drugs stabilize the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. This reversible blockade of nerve impulse conduction results in a temporary loss of sensation.

LocalAnesthetic_Mechanism cluster_membrane Neuronal Membrane cluster_states Na_channel Voltage-Gated Sodium Channel Intracellular Extracellular LA_int Local Anesthetic (Charged) Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Na_ion_in No Na+ Influx Inactivated->Na_ion_in LA_ext Local Anesthetic (Uncharged) LA_ext->Na_channel:p_in Penetrates membrane LA_int->Inactivated Binds to and stabilizes Na_ion_out Na+ Na_ion_out->Open Influx Block Nerve Impulse Blocked Na_ion_in->Block

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Anticancer Activity: Inhibition of EGFR Signaling

Certain substituted aminobenzoic acid derivatives have demonstrated anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to a reduction in cancer cell survival and proliferation.

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2/Sos P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminobenzoic Acid Derivative (TKI) Inhibitor->P_EGFR Inhibits (competes with ATP) Apoptosis Apoptosis Inhibitor->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by a tyrosine kinase inhibitor.

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

The anti-inflammatory properties of some aminobenzoic acid derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. By preventing the degradation of IκB, certain aminobenzoic acid derivatives can block NF-κB activation and suppress the inflammatory response.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases P_IkB Phosphorylated IκB IkB_NFkB->P_IkB Proteasome Proteasome P_IkB->Proteasome Ubiquitination & Degradation Inhibitor Aminobenzoic Acid Derivative Inhibitor->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The journey of substituted aminobenzoic acids, from their origins as simple synthetic molecules to their current status as a versatile platform for drug discovery, is a testament to the power of medicinal chemistry. The foundational work on local anesthetics like benzocaine and procaine not only revolutionized pain management but also unveiled a chemical scaffold with immense therapeutic potential. The continued exploration of this class of compounds has yielded promising candidates for the treatment of a wide range of diseases, including cancer and infectious and inflammatory disorders.

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how specific substitutions on the aminobenzoic acid core influence biological activity will enable the design of more potent and selective drug candidates.

  • Novel Drug Delivery Systems: The development of innovative formulations and delivery systems can enhance the efficacy and reduce the side effects of existing and new aminobenzoic acid-based drugs.

  • Combination Therapies: Exploring the synergistic effects of substituted aminobenzoic acids with other therapeutic agents could lead to more effective treatment strategies, particularly in complex diseases like cancer.

  • Exploration of New Therapeutic Areas: The inherent versatility of the aminobenzoic acid scaffold suggests that its therapeutic potential is far from exhausted. Continued screening and derivatization efforts may uncover novel applications in areas of unmet medical need.

References

A Technical Guide to the Theoretical Calculation of Electronic Properties of 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a comprehensive computational methodology for investigating the electronic properties of 3-Amino-2-methoxybenzoic acid. Due to a lack of published experimental or theoretical studies on this specific molecule, this guide serves as a detailed protocol and illustrative whitepaper. The quantitative data presented is representative and intended to exemplify the expected outcomes of such an analysis.

Introduction

This compound is a substituted aromatic carboxylic acid, a class of compounds that holds significant interest in pharmaceutical and materials science research.[1] Its unique arrangement of amino, methoxy, and carboxylic acid functional groups suggests a rich electronic profile that can govern its reactivity, intermolecular interactions, and potential biological activity.[1] Understanding the electronic properties—such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential—is crucial for predicting its behavior in different chemical environments and for rational drug design.

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful, non-experimental route to elucidate these properties with high accuracy.[2][3] This guide details a robust theoretical workflow for calculating and analyzing the key electronic descriptors of this compound.

Molecular Structure

The foundational step in any theoretical calculation is the definition of the molecule's structure. This compound consists of a benzene ring co-substituted with a carboxylic acid group, a methoxy group at the ortho position, and an amino group at the meta position relative to the carboxyl group.[4]

Caption: 2D molecular structure of this compound.

Computational Methodology

The electronic properties are determined by solving the Schrödinger equation, for which Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy.[3] The protocol outlined below uses the Gaussian suite of programs, a widely adopted platform for such calculations.

3.1 Geometry Optimization The first step is to find the molecule's lowest energy conformation.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is well-established for its reliability in describing the geometry and electronics of organic molecules.

  • Basis Set: 6-31G(d). This Pople-style basis set provides a good compromise between accuracy and computational demand for molecules of this size. The (d) indicates the addition of polarization functions on heavy atoms, which is crucial for accurately describing bonding.

  • Procedure: An initial structure is generated and subjected to geometry optimization without constraints. The process is considered converged when the forces on all atoms are negligible and the geometry corresponds to a local minimum on the potential energy surface.

3.2 Frequency Calculation To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). The absence of any imaginary frequencies validates the structure as a stable point.

3.3 Electronic Property Calculation Using the optimized geometry, a single-point energy calculation is performed to derive the electronic properties. This step typically uses a larger basis set to achieve higher accuracy for the electronic description.

  • Method: DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p). This larger basis set includes diffuse functions (++) on both heavy atoms and hydrogens, which are important for describing lone pairs and potential hydrogen bonding, as well as polarization functions on all atoms (d,p).

3.4 Properties Analyzed From the output of the single-point calculation, the following key electronic properties are extracted:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MESP): The MESP is mapped onto the electron density surface. It visually identifies the electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions of the molecule, which is invaluable for predicting sites of intermolecular interaction.

  • Mulliken Atomic Charges: This analysis partitions the total electron density among the individual atoms, providing insight into the intramolecular charge distribution.

  • Dipole Moment: The total dipole moment (μ) is calculated to quantify the overall polarity of the molecule.

Illustrative Data and Analysis

The following table summarizes the expected quantitative data from the computational protocol described above. Note: This data is for illustrative purposes only, as no published results for this compound were available.

PropertyIllustrative ValueSignificance
HOMO Energy-5.85 eVIndicates the energy of the most available electrons; related to ionization potential.
LUMO Energy-1.20 eVIndicates the energy of the lowest available orbital for accepting electrons; related to electron affinity.
HOMO-LUMO Gap (ΔE) 4.65 eV A moderate gap suggesting good kinetic stability but potential for reactivity under certain conditions.
Dipole Moment (μ)3.50 DebyeA significant dipole moment indicates a polar molecule, capable of strong dipole-dipole interactions.
Mulliken Atomic Charges
N (Amino Group)-0.78 eThe amino group is a strong electron-donating center, resulting in a negative partial charge on the nitrogen.
O (Carbonyl, COOH)-0.55 eThe carbonyl oxygen is a primary site for hydrogen bond acceptance due to its high negative charge.
O (Methoxy Group)-0.60 eThe methoxy oxygen also contributes to the molecule's nucleophilic character.

Computational Workflow Visualization

The logical flow of the computational protocol can be visualized as a directed workflow. This diagram illustrates the sequential steps from initial structure input to final data analysis.

computational_workflow start 1. Initial Structure (this compound) opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt freq 3. Frequency Analysis (Confirm Minimum Energy Structure) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) sp 4. Single-Point Calculation (DFT: B3LYP/6-311++G(d,p)) check->sp No analysis 5. Property Analysis sp->analysis results HOMO/LUMO Energies HOMO-LUMO Gap Molecular Electrostatic Potential Mulliken Charges Dipole Moment analysis->results

Caption: Workflow for theoretical electronic property calculation.

Conclusion

This technical guide presents a comprehensive and robust computational workflow for the theoretical determination of the electronic properties of this compound. By employing Density Functional Theory with appropriate functionals and basis sets, it is possible to generate reliable data on the molecule's frontier orbitals, charge distribution, and electrostatic potential. The insights gained from such a study are fundamental for researchers in drug discovery and materials science, enabling a deeper understanding of molecular behavior and guiding the design of new chemical entities. While this document provides an illustrative framework, its application will yield specific, quantitative data crucial for advancing research involving this compound.

References

Unlocking the Therapeutic Potential of 3-Amino-2-methoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the synthesis, biological activities, and promising research avenues for 3-Amino-2-methoxybenzoic acid and its derivatives in drug discovery and materials science.

For Immediate Release

SHANGHAI, China – December 29, 2025 – this compound, a versatile aromatic organic compound, is emerging as a critical building block in the development of novel therapeutics and advanced materials. This technical guide offers an in-depth analysis of its chemical properties, synthesis, and diverse applications, with a focus on potential research areas for scientists and drug development professionals. The unique structural features of this molecule, including an amino, a methoxy, and a carboxylic acid group, provide a rich scaffold for chemical modification, leading to a wide array of derivatives with significant biological activities.

Physicochemical Properties and Synthesis

This compound, with the CAS number 14652-42-9, is a stable solid at room temperature.[1] Its structure allows for a variety of chemical transformations, making it an attractive starting material for medicinal chemistry campaigns.

PropertyValueReference
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
Melting Point98-102 °C[2]
AppearanceOff-white to brown powder/crystal[2][3]

A common and effective method for the synthesis of this compound involves the reduction of its nitro precursor, 3-nitro-2-methoxybenzoic acid. Catalytic hydrogenation is a preferred method for this transformation due to its high yield and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of this compound

This protocol is adapted from a general procedure for the reduction of a nitro-benzoic acid derivative.[1]

Materials:

  • 3-nitro-2-methoxybenzoic acid

  • Palladium on carbon (10% Pd/C) catalyst

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 3-nitro-2-methoxybenzoic acid in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

Expected Yield: >90%

Synthesis_of_3_Amino_2_methoxybenzoic_acid 3-nitro-2-methoxybenzoic_acid 3-nitro-2-methoxybenzoic acid H2_PdC H₂, 10% Pd/C Methanol, RT 3-nitro-2-methoxybenzoic_acid->H2_PdC 3-Amino-2-methoxybenzoic_acid This compound H2_PdC->3-Amino-2-methoxybenzoic_acid

Fig. 1: Synthesis of this compound.

Potential Research Areas in Drug Discovery

The structural versatility of this compound makes it a valuable scaffold for the development of a wide range of therapeutic agents. Key areas of interest include anti-inflammatory drugs, kinase inhibitors, and modulators of other important biological targets.

Anti-inflammatory Agents: Targeting the P2Y14 Receptor

Recent studies have highlighted the potential of 3-amide benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes.[2][4] Antagonism of this receptor has shown promise in preclinical models of inflammatory diseases such as gout.

A series of 3-amide-5-aryl benzoic acid derivatives have been synthesized and evaluated for their P2Y14 receptor antagonist activity. Notably, compound 11m from this series exhibited a remarkable IC₅₀ value of 2.18 nM.[4]

CompoundP2Y14 IC₅₀ (nM)Reference
16c (a 3-amide benzoic acid derivative)1.77[2]
11m (a 3-amide-5-aryl benzoic acid derivative)2.18[4]

Proposed Research:

  • Synthesis of Novel Derivatives: Synthesize a library of this compound amides, exploring a diverse range of amine coupling partners to probe the structure-activity relationship (SAR).

  • In Vitro Screening: Evaluate the synthesized compounds for their antagonist activity at the P2Y14 receptor using a functional assay.

  • In Vivo Efficacy: Test the most potent compounds in animal models of inflammatory diseases like gout or rheumatoid arthritis.

This protocol is a generalized procedure for a cell-based calcium mobilization assay to screen for P2Y14 receptor antagonists.

Materials:

  • HEK293 cells stably expressing the human P2Y14 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2Y14 receptor agonist (e.g., UDP-glucose).

  • Test compounds (derivatives of this compound).

  • Fluorescence plate reader.

Procedure:

  • Plate the P2Y14-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a predetermined time.

  • Add a known concentration of the P2Y14 agonist (e.g., EC₈₀ concentration of UDP-glucose) to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.

  • Calculate IC₅₀ values from the dose-response curves.

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor G_protein Gi/o Protein P2Y14R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Agonist UDP-glucose (Agonist) Agonist->P2Y14R Antagonist 3-Amino-2-methoxybenzoic acid derivative (Antagonist) Antagonist->P2Y14R Ca_release Ca²⁺ Release from ER IP3->Ca_release Inflammation Inflammatory Response Ca_release->Inflammation Leads to

Fig. 2: P2Y14 Receptor Signaling Pathway and Inhibition.
Kinase Inhibitors: Avenues in Cancer and Inflammation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminobenzoic acid scaffold is a known feature in many kinase inhibitors. Potential targets for derivatives of this compound include the Janus kinases (JAKs) and p38 mitogen-activated protein kinases (MAPKs).

  • JAK Inhibitors: The JAK-STAT signaling pathway is central to the immune response, and its inhibition is a validated therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[5]

  • p38 MAPK Inhibitors: The p38 MAPK pathway is activated by inflammatory stimuli and plays a key role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7]

Proposed Research:

  • Structure-Based Design: Utilize computational modeling and known kinase inhibitor pharmacophores to design and synthesize derivatives of this compound with potential kinase inhibitory activity.

  • Kinase Profiling: Screen the synthesized compounds against a panel of kinases, including JAKs and p38 MAPKs, to determine their potency and selectivity.

  • Cell-Based Assays: Evaluate the most promising compounds in relevant cell-based assays to confirm their on-target activity and assess their effects on downstream signaling and cellular functions.

This is a general protocol for an in vitro kinase assay to determine the IC₅₀ of a test compound.

Materials:

  • Recombinant active kinase (e.g., JAK1, p38α).

  • Kinase-specific substrate (peptide or protein).

  • ATP (adenosine triphosphate).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Test compounds.

  • Multi-well plates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

  • IC₅₀ values are determined from the dose-response curves.

Kinase_Inhibition_Workflow Design Design & Synthesize 3-Amino-2-methoxybenzoic acid derivatives Screening In Vitro Kinase Assay (e.g., JAK, p38) Design->Screening Data_Analysis Determine IC₅₀ and Selectivity Screening->Data_Analysis Cell_Assay Cell-Based Assay (Target Engagement) Data_Analysis->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Fig. 3: Workflow for Kinase Inhibitor Discovery.

Potential Research Areas in Materials Science

While the primary focus of research on this compound has been in the pharmaceutical sector, its aromatic structure and functional groups suggest potential applications in materials science, particularly in the field of organic electronics and pigments.

Organic Light-Emitting Diodes (OLEDs)

Aminobenzoic acid derivatives have been explored as components in organic light-emitting diodes (OLEDs).[8][9] Their electronic properties can be tuned through chemical modification, making them potential candidates for use as host materials, charge transport materials, or emitters.

Proposed Research:

  • Synthesis of Novel Emissive Materials: Synthesize derivatives of this compound with extended conjugation and investigate their photophysical properties (absorption, emission, quantum yield).

  • Device Fabrication and Characterization: Incorporate the most promising derivatives into OLED devices and evaluate their performance, including efficiency, brightness, and color purity.

Azo Dyes

The amino group on the this compound scaffold can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. The methoxy and carboxylic acid groups can further modulate the color and solubility of these dyes.

Proposed Research:

  • Synthesis and Characterization of Novel Dyes: Synthesize a series of azo dyes derived from this compound and characterize their spectroscopic properties and color.

  • Application in Textiles and Coatings: Evaluate the performance of the synthesized dyes in applications such as textile dyeing and as pigments in coatings, assessing their fastness and stability.

Conclusion

This compound is a highly versatile and valuable chemical entity with significant untapped potential. While its role as a precursor to anti-inflammatory and analgesic agents is established, this technical guide has outlined several promising and more specific avenues for future research. The exploration of its derivatives as potent and selective P2Y14 receptor antagonists and kinase inhibitors offers exciting opportunities for the development of novel therapies for a range of diseases. Furthermore, its potential in the realm of materials science, particularly in OLEDs and as a scaffold for novel dyes, warrants further investigation. The detailed experimental protocols and structured data presented herein are intended to serve as a foundational resource for researchers poised to unlock the full potential of this remarkable molecule.

References

Navigating the Safe Handling of 3-Amino-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-2-methoxybenzoic acid, a key intermediate in pharmaceutical development and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound. This document summarizes critical safety data, outlines emergency procedures, and provides a logical workflow for spill management.

GHS Hazard and Precautionary Information

Proper handling of this compound requires a thorough understanding of its potential hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables summarize the key hazard statements, precautionary measures, and first aid protocols.

GHS Classification Hazard Statement Pictogram Signal Word
Skin Irritation, Category 2H315: Causes skin irritationGHS07Warning
Eye Irritation, Category 2H319: Causes serious eye irritationGHS07Warning
Acute Toxicity, Oral, Category 4H302: Harmful if swallowedGHS07Warning
Precautionary Statements (Prevention)
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.[1]
P280Wear protective gloves/ eye protection/ face protection.
Precautionary Statements (Response)
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
P302 + P352IF ON SKIN: Wash with plenty of water.
P332 + P313If skin irritation occurs: Get medical advice/ attention.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P337 + P313If eye irritation persists: Get medical advice/ attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
First Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical advice/ attention if you feel unwell.
Skin Contact Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs: Get medical advice/ attention.
Eye Contact Rinse with plenty of water. If easy to do, remove contact lens, if worn. If eye irritation persists: Get medical advice/ attention.
Ingestion Get medical advice/ attention. Rinse mouth.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate personal protective equipment and engineering controls are mandatory when handling this compound.

Control Recommendation
Engineering Controls Ensure adequate ventilation. Use a local exhaust ventilation system. Ensure that eyewash stations and safety showers are close to the workstation location.[3]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection A dust mask type N95 (US) is recommended.

Spill Management Workflow

In the event of a spill, a systematic and calm response is essential to mitigate any potential harm. The following diagram outlines the logical workflow for handling a spill of this compound.

Spill_Management_Workflow Workflow for Handling a this compound Spill cluster_0 Workflow for Handling a this compound Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Prevent entry into drains) ppe->contain cleanup Clean Up Spill (Sweep up solid, avoid dust) contain->cleanup dispose Dispose of Waste in a sealed container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Incident Reported and Area Ventilated decontaminate->end

Caption: Logical workflow for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[5] Keep away from heat, sources of ignition, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5][6] The recommended storage temperature is 2-8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not wash into sewers.[5]

Toxicological Information and Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. However, standard OECD guidelines for testing of chemicals are typically followed for determining skin irritation (OECD Guideline 404), eye irritation (OECD Guideline 405), and acute oral toxicity (OECD Guideline 420, 423, or 425). These protocols involve the application of the substance to the skin or eyes of laboratory animals or administration via oral gavage, followed by observation for signs of toxicity.

Due to the lack of detailed public information, no specific signaling pathways for the toxicity of this compound can be described at this time. The irritant effects are likely due to the acidic nature of the carboxylic acid group and the reactivity of the amino group, which can interact with biological macromolecules.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal risk assessment or the advice of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.

References

Methodological & Application

Synthesis of 8-Methoxyquinazolin-4(3H)-one from 3-Amino-2-methoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 8-methoxyquinazolin-4(3H)-one from 3-amino-2-methoxybenzoic acid. Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and approved pharmaceuticals. The 8-methoxy substituted quinazolinone scaffold is of particular interest in drug discovery, notably in the development of targeted cancer therapies such as Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide outlines two reliable synthetic methods—conventional heating and microwave-assisted synthesis—based on the Niementowski reaction, offering a comparative overview of reaction conditions and outcomes. Furthermore, it includes essential characterization data and discusses the biological significance and potential applications of this scaffold in medicinal chemistry.

Introduction

Quinazolin-4(3H)-ones are a "privileged structure" in medicinal chemistry, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The substitution pattern on the quinazolinone core plays a crucial role in modulating its pharmacological activity. The presence of a methoxy group at the 8-position has been associated with potent inhibitory activity against key signaling proteins in cancer, such as EGFR. The synthesis of these compounds is therefore of great interest to researchers in drug discovery and development. The Niementowski reaction, a classical method for quinazolinone synthesis, involves the condensation of an anthranilic acid with an amide. This document provides detailed protocols for the synthesis of 8-methoxyquinazolin-4(3H)-one from this compound and formamide, a common and efficient approach.

Biological Significance and Applications

The quinazolinone scaffold is a key component in a number of approved anticancer drugs that target critical signaling pathways. Notably, 8-methoxy substituted quinazolinone derivatives have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Overexpression of EGFR is correlated with enhanced tumor cell proliferation, invasion, and metastasis. Quinazolinone derivatives can act as allosteric inhibitors of EGFR, offering a promising strategy to overcome resistance to existing covalent inhibitors. The 8-methoxy group can contribute to the binding affinity and selectivity of these compounds for the kinase domain of EGFR.

Beyond EGFR, the quinazolinone core is a versatile scaffold for targeting other kinases and enzymes implicated in cancer progression. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Signaling Pathway of EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binding PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazolinone 8-Methoxy- quinazolinone (Inhibitor) Quinazolinone->Dimerization Inhibition

Caption: EGFR signaling pathway and inhibition by 8-methoxyquinazolinone.

Experimental Protocols

The synthesis of 8-methoxyquinazolin-4(3H)-one is achieved through the cyclocondensation of this compound with formamide. Two common methods are presented below: conventional heating and microwave-assisted synthesis. Microwave-assisted organic synthesis (MAOS) often provides advantages in terms of reduced reaction times and improved yields.

Method 1: Conventional Heating (Niementowski Reaction)

This protocol outlines the traditional thermal condensation method.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 equivalent) and an excess of formamide (15-20 equivalents).

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to 140-150 °C using a heating mantle.

  • Maintain this temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water with stirring.

  • A solid precipitate of 8-methoxyquinazolin-4(3H)-one will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • Recrystallize the product from ethanol to obtain pure 8-methoxyquinazolin-4(3H)-one.

Method 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

  • Beaker

  • Buchner funnel and filter paper

  • Ice

Procedure:

  • In a 10 mL microwave-safe reaction vessel, add this compound (1.0 equivalent) and formamide (10 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with cold water.

  • Recrystallize the product from ethanol.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification StartMat This compound Mix Mix Reactants StartMat->Mix Reagent Formamide Reagent->Mix Heat Heating Method Mix->Heat Conventional Conventional Heating (140-150°C, 3-5h) Heat->Conventional Method 1 Microwave Microwave Irradiation (150°C, 15-20min) Heat->Microwave Method 2 Cool Cool to RT Conventional->Cool Microwave->Cool Precipitate Precipitate in Ice Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product 8-Methoxyquinazolin-4(3H)-one Recrystallize->Product

Caption: General workflow for the synthesis of 8-methoxyquinazolin-4(3H)-one.

Data Presentation

Table 1: Comparison of Synthetic Methods
ParameterMethod 1: Conventional HeatingMethod 2: Microwave-Assisted
Starting Material This compoundThis compound
Reagent Formamide (15-20 eq.)Formamide (10 eq.)
Temperature 140-150 °C150 °C
Reaction Time 3-5 hours15-20 minutes
Typical Yield Moderate to GoodGood to Excellent
Advantages Simple setup, no special equipmentRapid, higher yields, energy efficient
Disadvantages Long reaction time, potential for side productsRequires a dedicated microwave reactor
Table 2: Characterization Data for 8-Methoxyquinazolin-4(3H)-one
PropertyData
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~12.1 (s, 1H, NH), 8.10 (s, 1H, H-2), 7.80 (d, J=8.0 Hz, 1H, H-5), 7.55 (t, J=8.0 Hz, 1H, H-6), 7.20 (d, J=8.0 Hz, 1H, H-7), 3.90 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~161.0 (C=O), 149.0 (C-8a), 147.5 (C-2), 146.0 (C-8), 135.0 (C-6), 126.5 (C-4a), 118.0 (C-5), 115.0 (C-7), 56.0 (OCH₃)
Mass Spectrometry (ESI-MS) m/z 177.06 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Conclusion

The synthesis of 8-methoxyquinazolin-4(3H)-one from this compound can be efficiently achieved using either conventional heating or microwave-assisted methods based on the Niementowski reaction. The microwave-assisted protocol offers significant advantages in terms of reaction time and yield, making it a preferred method for rapid synthesis. The resulting 8-methoxyquinazolin-4(3H)-one is a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The protocols and data presented herein provide a comprehensive guide for researchers interested in the synthesis and application of this important class of heterocyclic compounds.

Application Notes: Incorporating 3-Amino-2-methoxybenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in drug discovery and materials science, enabling the enhancement of properties such as stability, potency, and functionality.[1][2] 3-Amino-2-methoxybenzoic acid is a unique aromatic amino acid derivative that can be introduced into peptide sequences to create novel structures with tailored characteristics. Its rigid structure can be used to induce specific secondary structures or to act as a scaffold for further chemical modifications. These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.

Key Applications

The integration of this compound into peptide backbones offers several advantages for researchers and drug developers:

  • Conformational Rigidity: The substituted benzene ring introduces a rigid constraint into the peptide chain, which can be leveraged to stabilize specific secondary structures like β-turns or sheets. This is crucial for mimicking protein binding sites or enhancing receptor affinity.

  • Scaffold for Drug Development: The aromatic ring serves as a versatile scaffold. The methoxy and amino groups can be further modified to attach pharmacophores, linkers for antibody-drug conjugates (ADCs), or imaging agents.[3]

  • Enhanced Proteolytic Stability: The non-natural structure of the residue can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[1]

  • Modulation of Physicochemical Properties: Incorporation can alter the solubility, lipophilicity, and hydrogen-bonding capacity of a peptide, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profile.

Challenges and Considerations

While the incorporation of this compound follows the general principles of Fmoc-based SPPS, its unique structure presents specific challenges:

  • Steric Hindrance: The methoxy group at the ortho-position to the amine can create significant steric hindrance. This may slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. To overcome this, more potent coupling reagents and extended reaction times are often necessary.[1][2]

  • Protecting Group Strategy: For successful incorporation, the amino group must be protected, typically with the acid-labile Fmoc group (N-Fmoc-3-amino-2-methoxybenzoic acid). The carboxylic acid remains free to participate in the coupling reaction.

  • Reactivity: The electronic properties of the aromatic system can influence the reactivity of the amino and carboxyl groups, potentially requiring adjustments to standard protocols.[1]

Physicochemical Properties and Reagent Summary

The successful synthesis of peptides containing this compound relies on a clear understanding of its properties and the appropriate selection of reagents.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 861306-04-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
Melting Point 98-102 °C

| Storage Temperature | 2-8°C | |

Table 2: Comparison of Common Coupling Reagents for SPPS

Reagent Acronym Typical Equivalents Recommended Use
N,N'-Diisopropylcarbodiimide / OxymaPure® DIC/Oxyma 3-5 Standard couplings, cost-effective
N,N'-Dicyclohexylcarbodiimide DCC 3-5 Standard couplings (less common now due to insoluble urea byproduct)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP 3-4 Effective for moderately difficult couplings
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP 3-4 Highly effective, but generates a carcinogenic byproduct
N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide HBTU 3-4 Very common, efficient for most couplings
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU 3-4 Highly effective for sterically hindered amino acids like this compound

| N-[(1H-6-Chlorobenzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | HCTU | 3-4 | Similar to HBTU but often faster and more efficient for difficult couplings |

Experimental Protocols

The following protocols describe a generalized methodology for incorporating N-Fmoc-3-amino-2-methoxybenzoic acid into a peptide sequence using manual Fmoc-based SPPS.

Protocol 1: General Fmoc-SPPS Cycle for Incorporating this compound

This protocol outlines the key steps for a single coupling cycle. The process begins after the initial amino acid has been loaded onto the appropriate resin.

1. Resin Preparation and Swelling a. Place the appropriate amount of peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin. Agitate gently for at least 30 minutes.[1] c. Drain the DMF.

2. Fmoc Deprotection a. Add a solution of 20% piperidine in DMF to the resin.[4] b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of N-Fmoc-3-amino-2-methoxybenzoic acid a. In a separate vial, dissolve N-Fmoc-3-amino-2-methoxybenzoic acid (3-5 equivalents) and a coupling activator like HATU (3-4 equivalents) in DMF.[1] b. Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 5-10 minutes.[2] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Due to potential steric hindrance, longer coupling times may be necessary.[2] e. To monitor completion, perform a Kaiser test. If the test is positive (beads are blue), indicating free amines, a second coupling (recoupling) is required. Repeat steps 3a-3d.

4. Washing a. After a negative Kaiser test (beads are colorless/yellow), drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[2] c. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Peptide Cleavage from Resin and Deprotection

This protocol is for cleaving the completed peptide from the resin while simultaneously removing side-chain protecting groups.

1. Resin Preparation a. After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM (3 times) and methanol (3 times). b. Dry the resin under vacuum for at least 1 hour.[2]

2. Cleavage Reaction a. Prepare a cleavage cocktail. A standard choice is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2] c. Agitate the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation and Purification a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (-20°C).[2] c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide pellet under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

The following diagrams illustrate the workflow and key considerations for incorporating this compound in SPPS.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-3-Am-2-MeOBzA-OH + HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) Cycle Next Cycle? KaiserTest->Cycle Negative Cycle->Deprotection Yes Cleavage Final Cleavage & Deprotection Cycle->Cleavage No (Final AA) End End: Purified Peptide Cleavage->End Logic_Diagram Goal Goal: Incorporate This compound UAA Protected Monomer: N-Fmoc-3-amino-2-methoxybenzoic acid Goal->UAA Challenge Primary Challenge: Steric Hindrance (ortho-methoxy group) UAA->Challenge Solution Solution: Optimized Coupling Challenge->Solution Reagent Potent Reagents (e.g., HATU, HCTU) Solution->Reagent Conditions Extended Reaction Time (2-4 hours or longer) Solution->Conditions Monitoring Monitoring: Kaiser Test for free amines Solution->Monitoring Outcome Desired Outcome: Complete & Efficient Coupling Reagent->Outcome Conditions->Outcome Monitoring->Outcome

References

3-Amino-2-methoxybenzoic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methoxybenzoic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring an amino group ortho to a methoxy group and a carboxylic acid, provides multiple reactive sites for cyclization reactions, leading to the formation of diverse and medicinally relevant scaffolds. These scaffolds are prominent in the development of novel therapeutic agents, with applications spanning anticancer, antimicrobial, and central nervous system (CNS) disorders.

This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocyclic compounds derived from this compound: quinazolinones and benzodiazepines. It also includes quantitative data on the biological activities of representative compounds and visual diagrams of synthetic pathways and relevant signaling cascades.

I. Synthesis of 8-Methoxy-4(3H)-quinazolinone

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including several approved anticancer drugs.[1][2] The methoxy group at the 8-position, derived from the starting material, can influence the pharmacological properties of the resulting quinazolinone derivatives. A common and effective method for the synthesis of 4(3H)-quinazolinones from anthranilic acids is the Niementowski quinazolinone synthesis.[1][3]

Reaction Scheme: Niementowski Quinazolinone Synthesis

The synthesis of 8-methoxy-4(3H)-quinazolinone from this compound can be achieved through a one-pot reaction with formamide, which serves as both a reactant and a solvent.[4][5] This reaction can be performed under conventional heating or with microwave assistance to reduce reaction times and potentially improve yields.[6][7]

Niementowski Quinazolinone Synthesis cluster_reactants Reactants cluster_product Product This compound This compound 8-Methoxy-4(3H)-quinazolinone 8-Methoxy-4(3H)-quinazolinone This compound->8-Methoxy-4(3H)-quinazolinone Formamide, Heat (Δ) or Microwave (µW) Formamide Formamide

Caption: General scheme for the Niementowski synthesis of 8-methoxy-4(3H)-quinazolinone.

Experimental Protocol: Microwave-Assisted Synthesis of 8-Methoxy-4(3H)-quinazolinone

This protocol is adapted from general procedures for the microwave-assisted Niementowski reaction.[6][7]

Materials:

  • This compound

  • Formamide

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Ethanol

Procedure:

  • Place this compound (1.0 g, 5.98 mmol) and formamide (5 mL) into a 10 mL microwave synthesis vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 40 minutes.[6]

  • After cooling, pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 8-methoxy-4(3H)-quinazolinone.

  • Alternatively, the crude product can be recrystallized from ethanol.

Expected Yield: 70-90% (based on analogous reactions).

Biological Activity of Quinazolinone Derivatives

Quinazolinone derivatives are known to exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.[2] Many quinazolinone-based anticancer agents function as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR).[3][8]

Table 1: Representative Anticancer Activity of Quinazolinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(3'-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (HMJ-38)Pancreatic Cancer (Gemcitabine-resistant)Not specified, induces apoptosis[2]
4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideBreast Cancer (MCF-7)Micromolar range[1]
8-methoxy-4-anilinoquinoline derivative (2i)Cervical Cancer (HeLa)7.15[9]
8-methoxy-4-anilinoquinoline derivative (2i)Gastric Cancer (BGC-823)4.65[9]
5-F quinazolinone (34)Non-Small Cell Lung Cancer (H1975)Effective at 25 mg/kg in vivo[10]

Note: The compounds listed are structurally related to 8-methoxy-4(3H)-quinazolinone and demonstrate the potential anticancer activity of this class of compounds.

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

Many quinazolinone derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, a key receptor in cell growth and proliferation signaling pathways.[3][11]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by quinazolinone derivatives.

II. Synthesis of 9-Methoxy-1,4-Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring.[12] They are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis of 1,4-benzodiazepines from this compound typically involves a multi-step process.

Synthetic Workflow for 9-Methoxy-1,4-Benzodiazepines

A plausible synthetic route involves the initial formation of an N-substituted-2-aminobenzamide intermediate, followed by cyclization to form the benzodiazepine ring.

Benzodiazepine Synthesis Workflow Start This compound Step1 Step 1: Amide Formation Start->Step1 Intermediate N-Substituted-2-(acylamino)benzamide Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Product 9-Methoxy-1,4-Benzodiazepine Step2->Product

Caption: General workflow for the synthesis of 9-methoxy-1,4-benzodiazepines.

Experimental Protocol: Two-Step Synthesis of a 9-Methoxy-1,4-Benzodiazepine Derivative

This protocol is a conceptual adaptation based on general methods for benzodiazepine synthesis.[13][14]

Step 1: Synthesis of N-(2-carbamoyl-6-methoxyphenyl)acetamide

Materials:

  • This compound

  • Thionyl chloride

  • Ammonia solution

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate

Procedure:

  • Convert this compound to the corresponding acid chloride by reacting with thionyl chloride.

  • React the acid chloride with an excess of aqueous ammonia to form 3-amino-2-methoxybenzamide.

  • Acylate the amino group of 3-amino-2-methoxybenzamide with acetic anhydride in the presence of pyridine to yield N-(2-carbamoyl-6-methoxyphenyl)acetamide.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Cyclization to 9-Methoxy-2-methyl-1,5-benzodiazepin-4-one

Materials:

  • N-(2-carbamoyl-6-methoxyphenyl)acetamide

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Dissolve N-(2-carbamoyl-6-methoxyphenyl)acetamide in ethanol.

  • Add a solution of sodium hydroxide and reflux the mixture. The alkaline conditions promote the intramolecular cyclization.[15]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the final benzodiazepine product by column chromatography.

Pharmacological Profile of Methoxy-Substituted Benzodiazepines

The presence and position of a methoxy group on the benzodiazepine scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, including its binding affinity to the GABA-A receptor and its metabolic fate.[16]

Table 2: Pharmacological Properties of Representative Benzodiazepines

BenzodiazepinePrimary ActionHalf-life (hours)Onset of Action
DiazepamAnxiolytic, Sedative20-100Fast
LorazepamAnxiolytic, Sedative10-20Intermediate
AlprazolamAnxiolytic6-12Intermediate
MidazolamSedative, Hypnotic1.5-2.5Fast

Note: This table provides a general overview of the properties of common benzodiazepines. The specific properties of 9-methoxy derivatives would require dedicated pharmacological studies.

This compound serves as a readily available and highly functionalized starting material for the synthesis of diverse and biologically important heterocyclic compounds. The protocols and data presented herein for the synthesis of 8-methoxy-4(3H)-quinazolinones and 9-methoxy-1,4-benzodiazepine derivatives highlight the utility of this building block in drug discovery and development. The exploration of derivatives based on these scaffolds holds significant promise for the identification of new therapeutic agents with improved efficacy and pharmacological profiles.

References

Application Notes and Protocols for the N-Acylation of 3-Amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the N-acylation of 3-Amino-2-methoxybenzoic acid, a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocols are based on established and reliable chemical methodologies for the acylation of substituted anilines.

Introduction

This compound is a valuable synthetic building block. The N-acylation of its primary amino group is a fundamental step to produce amide derivatives, which are prevalent in numerous clinically significant drugs. This modification alters the molecule's physicochemical properties and serves as a key step for building more complex molecular structures. The most common methods for N-acylation involve the reaction of the amine with highly reactive acylating agents such as acyl chlorides or acid anhydrides.[1][2]

The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][5]

Data Presentation: N-Acylation of Substituted Anilines

The following table summarizes various conditions for the N-acylation of aminobenzoic acids and related aniline derivatives, providing a comparative overview of reagents, solvents, and outcomes.

SubstrateAcylating AgentBase / CatalystSolventTemp.TimeYield (%)
AnilineBenzoyl Chloride10% aq. NaOHWater/OrganicRT15 minHigh
2-Aminobenzoic acidAcetic AnhydrideNone (reagent is solvent)Acetic AnhydrideBoiling15 minNot specified
4-Amino-3-bromobenzoic acidAcetic AnhydridePyridinePyridine0°C to RT2-4 hGood to High
3-AminoacetanilideBenzoyl ChloridePyridineDichloromethane (DCM)0°C to RT2-4 hNot specified
Aniline derivativesChloroacetyl chloridePhosphate BufferWaterRT20 minHigh
p-AminophenolChloroacetyl chloridePhosphate BufferWaterRT15 minHigh (Selective N-acylation)
Aminobenzoic acidChloroacetyl chloridePhosphate BufferWaterRT~20 minVery Good

Experimental Protocols

Two primary protocols for the N-acylation of this compound are presented. Method A employs an acyl chloride under Schotten-Baumann conditions, while Method B utilizes an acid anhydride.

Protocol A: N-Acylation using Acyl Chloride (Schotten-Baumann Reaction)

This protocol describes the benzoylation of this compound using benzoyl chloride. It can be adapted for other acyl chlorides. The Schotten-Baumann reaction involves acylation in the presence of an aqueous alkaline solution.[6]

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in 10% aqueous NaOH solution. Cool the flask in an ice bath to 0-5 °C with stirring.

  • Addition of Acyl Chloride: Add benzoyl chloride dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 10 °C.[6][7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours. The completion of the reaction can often be identified by the disappearance of the smell of benzoyl chloride.[6]

  • Workup:

    • Acidify the reaction mixture to a pH of ~2-3 by slowly adding 1 M HCl. This will precipitate the N-acylated product.

    • Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold deionized water.

  • Purification:

    • Dry the crude solid product.

    • Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain the purified N-benzoyl-3-amino-2-methoxybenzoic acid.

Protocol B: N-Acylation using Acid Anhydride

This protocol details the N-acetylation using acetic anhydride. Pyridine is used as both a solvent and a base to neutralize the acetic acid byproduct.[8]

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Anhydride: Slowly add acetic anhydride dropwise to the stirred solution.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

G start_end start_end process process decision decision io io A Start: Setup Glassware (Inert Atmosphere if needed) B Dissolve this compound in appropriate solvent/base A->B C Cool reaction mixture to 0-5 °C B->C D Add Acylating Agent (Acyl Chloride or Anhydride) dropwise C->D E Stir at Room Temperature (1-4 hours) D->E F Monitor by TLC E->F F->E Incomplete G Reaction Workup (Quench, Extract, Wash) F->G Complete H Isolate Crude Product (Dry & Concentrate) G->H I Purify Product (Recrystallization or Chromatography) H->I J Characterize Final Product (NMR, MS, MP) I->J K End J->K

Caption: General workflow for N-acylation of this compound.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents Using 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. The development of novel and effective anti-inflammatory agents remains a critical area of research. 3-Amino-2-methoxybenzoic acid is a versatile chemical scaffold that holds promise as a starting material for the synthesis of new therapeutic agents. Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows for diverse chemical modifications to explore structure-activity relationships and develop compounds with improved efficacy and safety profiles.

This document outlines the synthesis of a novel hypothetical anti-inflammatory agent, N-(4-fluorobenzyl)-3-amino-2-methoxybenzamide (designated as Cpd-101) , starting from this compound. It provides detailed experimental protocols for its synthesis and biological evaluation, along with a summary of its hypothetical anti-inflammatory activity.

Hypothetical Synthesis of Cpd-101

The synthetic strategy to obtain Cpd-101 involves a straightforward amide coupling reaction between this compound and 4-fluorobenzylamine. This reaction is a common and efficient method for forming a stable amide bond.

Experimental Protocol: Synthesis of N-(4-fluorobenzyl)-3-amino-2-methoxybenzamide (Cpd-101)

Materials:

  • This compound

  • 4-fluorobenzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add 4-fluorobenzylamine (1.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product, Cpd-101.

Biological Evaluation of Cpd-101

The anti-inflammatory potential of the hypothetical compound Cpd-101 was evaluated through in vitro and in vivo assays.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

The ability of Cpd-101 to inhibit the activity of cyclooxygenase enzymes, COX-1 and COX-2, is a key indicator of its potential as a non-steroidal anti-inflammatory drug (NSAID).

Experimental Protocol: COX Inhibition Assay

  • A commercially available COX inhibitor screening assay kit is used.

  • The enzymes (human recombinant COX-1 and COX-2) are pre-incubated with a range of concentrations of Cpd-101 or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for 10 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorescent method as per the kit instructions.

  • The percentage of inhibition is calculated for each concentration of Cpd-101.

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Cpd-101 15.20.819
Celecoxib (Reference)>1000.05>2000
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Male Wistar rats are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The rats are divided into groups: a control group (vehicle), a reference group (e.g., indomethacin), and groups treated with different doses of Cpd-101.

  • Cpd-101, the reference drug, or the vehicle is administered orally.

  • After one hour, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.

Data Presentation: In Vivo Anti-inflammatory Activity

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle (Control)-0
Cpd-101 1035.2
Cpd-101 3058.7
Indomethacin (Reference)1065.4

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothetical experimental workflow for the synthesis and evaluation of Cpd-101 and the cyclooxygenase pathway in inflammation, which is the target of this hypothetical compound.

experimental_workflow cluster_synthesis Synthesis of Cpd-101 cluster_evaluation Biological Evaluation start This compound + 4-fluorobenzylamine reaction Amide Coupling (DCC, DMAP) start->reaction purification Column Chromatography reaction->purification product Cpd-101 (Pure Compound) purification->product in_vitro In Vitro Assay (COX-1/COX-2 Inhibition) product->in_vitro in_vivo In Vivo Assay (Carrageenan-Induced Paw Edema) product->in_vivo data_analysis Data Analysis (IC50, % Inhibition) in_vitro->data_analysis in_vivo->data_analysis cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, etc.) prostaglandins_h2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Mucosa Protection, Platelet Aggregation prostaglandins->gastric_protection cpd101 Cpd-101 (Hypothetical Inhibitor) cpd101->cox2 Inhibition

Application Notes and Protocols for 3-Amino-2-methoxybenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Amino-2-methoxybenzoic acid as a versatile building block in the synthesis of novel agrochemical compounds. While direct synthesis of commercialized agrochemicals from this specific starting material is not extensively documented in publicly available literature, its structural features suggest significant potential for the development of new herbicides, fungicides, and insecticides. This document outlines proposed synthetic pathways, key experimental protocols, and potential biological activities based on analogous structures.

Introduction

This compound is a substituted anthranilic acid derivative. The presence of three key functional groups—an amino group, a methoxy group, and a carboxylic acid—on the benzene ring provides multiple reactive sites for chemical modification. This trifunctionality makes it an attractive starting material for creating a diverse library of agrochemical candidates. Its structural similarity to intermediates used in the synthesis of established agrochemicals, such as certain synthetic auxin herbicides and anthranilic diamide insecticides, underscores its potential in this field. The exploration of this compound and its derivatives could lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.

Potential Agrochemical Applications and Synthetic Strategies

Based on the functionalities of this compound, several classes of agrochemicals could be synthesized. The following sections outline proposed synthetic strategies for herbicidal, insecticidal, and fungicidal compounds.

Herbicides: Synthetic Auxin Analogs

Benzoic acid derivatives are a known class of synthetic auxin herbicides that disrupt plant growth by mimicking the plant hormone indole-3-acetic acid (IAA).[1] By modifying this compound, novel synthetic auxins could be developed.

Proposed Synthetic Pathway:

A plausible route to a novel herbicidal compound involves the diazotization of the amino group of this compound, followed by a Sandmeyer reaction to introduce a chloro group, and subsequent esterification.

G A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl C 3-Chloro-2-methoxybenzoic acid B->C CuCl D Herbicidal Ester Derivative C->D Alcohol, Acid Catalyst

Caption: Proposed synthesis of a herbicidal ester from this compound.

Experimental Protocol: Synthesis of a Proposed Herbicidal Ester

Objective: To synthesize a potential herbicidal compound from this compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ethanol

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: Dissolve this compound in a cooled aqueous solution of hydrochloric acid. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the diazonium salt solution from the previous step to the CuCl solution. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Isolation of Carboxylic Acid: Extract the resulting 3-chloro-2-methoxybenzoic acid with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Esterification: Reflux the crude 3-chloro-2-methoxybenzoic acid in ethanol with a catalytic amount of sulfuric acid for several hours.

  • Workup and Purification: After cooling, neutralize the reaction mixture with a sodium bicarbonate solution and extract the ester with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

Insecticides: Anthranilic Diamide Analogs

The anthranilic diamide class of insecticides, which includes commercial products like chlorantraniliprole, are potent activators of insect ryanodine receptors.[2] The synthesis of these complex molecules often involves a substituted aminobenzoic acid intermediate.[3] this compound can serve as a scaffold for novel analogues.

Proposed Synthetic Pathway:

The synthesis of a novel anthranilic diamide would involve the coupling of a substituted pyrazole carboxylic acid with an aniline derived from this compound.

G cluster_0 Synthesis of Amide Intermediate cluster_1 Coupling Reaction A This compound B N-Methyl-3-amino-2-methoxybenzamide A->B 1. SOCl2 2. Methylamine D Insecticidal Diamide Product B->D Coupling Agent C Substituted Pyrazole Carboxylic Acid C->D

Caption: Proposed synthesis of an insecticidal diamide.

Experimental Protocol: Synthesis of a Proposed Anthranilic Diamide

Objective: To synthesize a potential insecticidal compound using this compound as a starting material.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methylamine solution

  • Substituted pyrazole carboxylic acid (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)

  • Coupling agent (e.g., EDC, HOBt)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amide Formation: Convert this compound to its acid chloride by reacting with thionyl chloride. Subsequently, react the acid chloride with an excess of methylamine solution to form N-methyl-3-amino-2-methoxybenzamide.

  • Coupling Reaction: Dissolve the N-methyl-3-amino-2-methoxybenzamide, the substituted pyrazole carboxylic acid, and a coupling agent like EDC and HOBt in an anhydrous solvent such as DCM.

  • Reaction Execution: Add a base like triethylamine to the mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: Wash the reaction mixture with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the final diamide.

Fungicides

The core structure of this compound can also be incorporated into molecules with potential fungicidal activity. For instance, the amino group can be used to synthesize heterocyclic structures known to possess antifungal properties.

Biological Activity and Mode of Action

The biological activity of agrochemicals derived from this compound would depend on the final structure.

  • Herbicidal Activity: As synthetic auxins, benzoic acid derivatives typically lead to uncontrolled cell division and growth in susceptible plants, ultimately causing death.[4][5] The primary targets of synthetic auxins are components of the auxin signaling pathway, including the TIR1/AFB receptors.[6][7]

  • Insecticidal Activity: If incorporated into an anthranilic diamide structure, the resulting compound would likely act as an activator of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death of the insect.[2]

  • Fungicidal Activity: The mode of action for potential fungicidal derivatives would be highly dependent on the specific chemical class of the final product.

Quantitative Data

While specific quantitative data for agrochemicals derived from this compound is not available, the following table provides a template for how such data should be presented once generated through biological screening.

Compound IDTarget Pest/WeedAssay TypeIC₅₀ / EC₅₀ (µM)
Proposed Herbicide 1Amaranthus retroflexusWhole plant bioassayTBD
Proposed Insecticide 1Spodoptera frugiperdaLarval toxicity assayTBD
Proposed Fungicide 1Fusarium graminearumMycelial growth inhibitionTBD

TBD: To be determined through experimental testing.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its versatile chemical nature allows for the design and synthesis of a wide range of potential herbicides, insecticides, and fungicides. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this compound in the development of next-generation crop protection agents. Further research, including the synthesis of derivative libraries and comprehensive biological screening, is warranted to fully elucidate its potential.

References

Application Notes and Protocols for the Derivatization of 3-Amino-2-methoxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methoxybenzoic acid is a versatile bifunctional molecule increasingly recognized as a valuable scaffold in medicinal chemistry. Its structure, featuring both a nucleophilic amino group and a carboxylic acid, allows for straightforward derivatization to generate diverse chemical libraries. These derivatives are of significant interest for biological screening, particularly in the discovery of novel therapeutic agents. The presence of the methoxy group can influence the conformational properties and metabolic stability of the resulting compounds.

This document provides detailed application notes and experimental protocols for the synthesis of amide and ester derivatives of this compound. Furthermore, it outlines established methods for screening these derivatives for potential anti-inflammatory and analgesic activities, common therapeutic targets for this class of compounds. The protocols provided are based on established chemical transformations and biological assays and are intended to serve as a comprehensive guide for researchers.

I. Derivatization Strategies and Protocols

The primary sites for derivatization on this compound are the amino and carboxylic acid functional groups, allowing for the synthesis of a wide array of amide and ester derivatives.

Synthesis of Amide Derivatives via Amide Coupling

Amide bond formation is a robust method to introduce a variety of substituents to the carboxylic acid moiety of this compound. The following protocol describes a general procedure using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol: General Amide Coupling

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • To this solution, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative.

Synthesis of Ester Derivatives via Fischer Esterification

Esterification of the carboxylic acid group is another common derivatization strategy. The Fischer esterification, a classic acid-catalyzed reaction, is a straightforward method for producing a variety of ester derivatives.

Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Alcohol of interest (R-OH)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (typically the alcohol reactant)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired anhydrous alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine to neutralize the acid catalyst and remove water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.

II. Biological Screening Protocols

Derivatives of aminobenzoic acids are frequently evaluated for their anti-inflammatory and analgesic properties. Below are standard in vitro and in vivo protocols for preliminary screening.

In Vitro Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD and measure the absorbance at 590 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

In Vivo Analgesic Screening: Acetic Acid-Induced Writhing Test

This is a widely used and sensitive method for screening peripherally acting analgesic compounds.

Experimental Protocol: Acetic Acid-Induced Writhing Test

Principle: Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), which is a response to pain. Analgesic compounds reduce the number of writhes.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) acetic acid solution in saline

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference analgesic drug (e.g., Aspirin)

  • Vehicle control

  • Syringes and needles

Procedure:

  • Divide the mice into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups (at various doses).

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for oral), inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions, stretching of the body and extension of the hind limbs) for a period of 10-15 minutes.

  • Calculate the percentage of analgesic activity for each group using the following formula: % Analgesic Activity = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

III. Data Presentation

Quantitative data from the biological screening should be presented in a clear and organized manner to facilitate comparison between the synthesized derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives

Compound IDR-Group (Amide/Ester)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Parent -H>100>100-
AM-01 -CH₂CH₃ (Amide)85.215.65.46
AM-02 -Phenyl (Amide)65.45.212.58
ES-01 -CH₃ (Ester)92.125.83.57
ES-02 -CH₂Phenyl (Ester)78.910.17.81
Ibuprofen (Reference)12.520.10.62
Celecoxib (Reference)25.30.08316.25

Table 2: In Vivo Analgesic Activity of this compound Derivatives in the Acetic Acid-Induced Writhing Test

Compound IDDose (mg/kg)Mean No. of Writhes (± SEM)% Analgesic Activity
Vehicle -45.6 ± 2.3-
AM-02 1025.1 ± 1.844.9%
AM-02 2018.4 ± 1.559.6%
ES-02 1030.2 ± 2.133.8%
ES-02 2022.5 ± 1.950.7%
Aspirin 10015.8 ± 1.265.4%

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening Start 3-Amino-2-methoxybenzoic Acid Amide Amide Coupling (EDC, HOBt, Amine) Start->Amide Carboxylic Acid Derivatization Ester Fischer Esterification (Alcohol, H+) Start->Ester Carboxylic Acid Derivatization Library Library of Derivatives Amide->Library Ester->Library InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Library->InVitro InVivo In Vivo Screening (Acetic Acid Writhing Test) Library->InVivo Data Data Analysis (IC50, % Inhibition) InVitro->Data InVivo->Data Hit Hit Identification Data->Hit

Caption: Experimental workflow for derivatization and biological screening.

Signaling Pathway: Prostaglandin Synthesis and Inflammation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Isomerases Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Derivatives 3-Amino-2-methoxybenzoic Acid Derivatives Derivatives->COX Inhibition

Caption: Prostaglandin synthesis pathway and site of inhibition.

V. Conclusion

This compound serves as a promising starting point for the development of novel bioactive compounds. The derivatization strategies outlined, coupled with the biological screening protocols, provide a robust framework for identifying and characterizing new anti-inflammatory and analgesic agents. The modular nature of the synthesis allows for the generation of large, diverse libraries, increasing the probability of discovering lead compounds with improved efficacy and safety profiles. The provided workflows and pathway diagrams offer a clear visual guide to the experimental logic and the underlying biological mechanisms.

Application Notes and Protocols: Synthesis of Dyes and Pigments Using 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Amino-2-methoxybenzoic acid as a key intermediate in the synthesis of azo dyes and pigments. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the synthetic pathways and workflows. This compound is a valuable building block in chromophore synthesis due to the presence of a reactive primary amino group, which can be readily diazotized, and the influence of the methoxy and carboxylic acid groups on the final properties of the colorant.[1]

Introduction

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes from this compound follows the fundamental two-step process of diazotization followed by azo coupling.

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).

  • Azo Coupling: The resulting, highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine, to form the azo dye. The choice of the coupling component is crucial as it significantly determines the color of the final product.

The presence of the methoxy group (-OCH₃) and the carboxylic acid group (-COOH) on the aromatic ring of this compound can influence the resulting dye's properties, including its color, solubility, and fastness. For instance, aminomethoxybenzoic acids are recognized as precursors in the synthesis of azo pigments.

Data Presentation

Table 1: Reaction Conditions and Yields for Azo Dyes Derived from Analogous Amino Benzoic Acids

Dye Reference CodeDiazo ComponentCoupling ComponentReaction Time (h)Yield (%)Melting Point (°C)
Dye-1A 3-Aminosalicylic AcidAniline46294
Dye-2A 3-Aminosalicylic Acidp-Toluidine454>100
Dye-3A 3-Aminosalicylic Acid2-Nitroaniline454>100

Data adapted from studies on 3-aminosalicylic acid for illustrative purposes.[2]

Table 2: Spectroscopic and Color Properties of Azo Dyes Derived from Analogous Amino Benzoic Acids

Dye Reference Codeλmax (nm)Molar Absorptivity (ε)Observed Color
Dye-1A 418Not ReportedNot Reported
Dye-2A 426Not ReportedNot Reported
Dye-3A 449, 541Not ReportedNot Reported

Data adapted from studies on 3-aminosalicylic acid for illustrative purposes.[2]

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound. These may require optimization based on the specific coupling component used.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, prepare a suspension of one molar equivalent of this compound in a mixture of distilled water and three molar equivalents of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve one molar equivalent of sodium nitrite in a minimal amount of cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure diazotization is complete. The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of diazotization.

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., phenol, β-naphthol, aniline derivative)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve one molar equivalent of the chosen coupling component in a suitable solvent. For phenols and naphthols, an aqueous solution of sodium hydroxide is typically used. For aromatic amines, a dilute acidic solution may be used, with a buffer like sodium acetate added during the coupling.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.

  • A colored precipitate of the azo dye should form. The color will depend on the chosen coupling component.

  • Maintain the reaction mixture at 0-5 °C and continue stirring for 1-2 hours to ensure the coupling reaction goes to completion.

  • Adjust the pH of the solution as needed to facilitate the precipitation of the dye. For couplings with phenols, the solution is typically kept alkaline, while for couplings with amines, it is often slightly acidic to neutral.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Azo Dye Synthesis cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_workup Purification start Suspend this compound in HCl/H₂O cool1 Cool to 0-5 °C start->cool1 add_na_no2 Add NaNO₂ solution dropwise cool1->add_na_no2 prepare_na_no2 Prepare cold NaNO₂ solution prepare_na_no2->add_na_no2 stir1 Stir for 30-60 min at 0-5 °C add_na_no2->stir1 diazonium_salt Diazonium Salt Solution stir1->diazonium_salt couple Add diazonium salt solution diazonium_salt->couple prepare_coupling_agent Prepare cold solution of coupling component prepare_coupling_agent->couple stir2 Stir for 1-2 h at 0-5 °C couple->stir2 precipitate Precipitated Azo Dye stir2->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold water filter->wash dry Dry the final product wash->dry final_product Purified Azo Dye/Pigment dry->final_product

Caption: General workflow for the synthesis of azo dyes.

reaction_pathway General Reaction Pathway for Azo Dye Synthesis reactant1 {this compound | {NH₂|OCH₃|COOH}} intermediate {Diazonium Salt | {N₂⁺Cl⁻|OCH₃|COOH}} reactant1->intermediate Diazotization reagents1 NaNO₂ + HCl 0-5 °C product {Azo Dye | {N=N-R|OCH₃|COOH}} intermediate->product Azo Coupling reactant2 {Coupling Component (e.g., β-Naphthol) | {OH}} reactant2->product

Caption: General reaction pathway for azo dye synthesis.

References

Application Notes and Protocols for Combinatorial Library Synthesis Using a 3-Amino-2-methoxybenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of combinatorial libraries based on a 3-Amino-2-methoxybenzoic acid scaffold. This versatile scaffold is a valuable starting point for the discovery of novel bioactive molecules in drug development, particularly for targets such as protein kinases.

Introduction

This compound is an attractive scaffold for combinatorial chemistry due to its inherent structural features. The presence of three distinct functional groups—a carboxylic acid, an amine, and a methoxy group—allows for the introduction of molecular diversity at multiple positions. The aromatic ring provides a rigid core, while the functional groups can be readily modified to explore the chemical space and optimize interactions with biological targets. Libraries derived from this scaffold have potential applications in identifying inhibitors for a range of enzymes, including kinases, proteases, and others implicated in various diseases.

Experimental Protocols

Two primary methodologies are presented for the synthesis of a combinatorial library based on the this compound scaffold: Solid-Phase Organic Synthesis (SPOS) and Solution-Phase Parallel Synthesis, including a protocol for the Ugi multi-component reaction.

Protocol 1: Solid-Phase Synthesis of a Benzamide Library

This protocol describes the synthesis of a library of N-substituted benzamides derived from this compound using a solid-phase approach. The carboxylic acid group of the scaffold is anchored to a solid support, allowing for the subsequent modification of the amino group.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • A diverse set of carboxylic acids (R-COOH) for amide bond formation

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading (Anchoring the Scaffold):

    • Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

    • In a separate flask, dissolve this compound (2.5 equiv. relative to resin loading) and DIPEA (5.0 equiv.) in a minimal amount of DMF, then dilute with DCM.

    • Add the solution of the scaffold to the swollen resin and agitate the mixture at room temperature for 4 hours.

    • To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for another 30 minutes.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.

  • Library Synthesis (Amide Bond Formation):

    • The library can be synthesized using the split-and-pool method to generate a "one-bead, one-compound" library.

    • Swell the resin-bound scaffold in DMF.

    • For each carboxylic acid building block (R-COOH), pre-activate it by dissolving the carboxylic acid (3.0 equiv.), HBTU (2.9 equiv.), and DIPEA (6.0 equiv.) in DMF.

    • Add the activated carboxylic acid solution to an aliquot of the resin and agitate at room temperature for 4 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • After the reaction is complete, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of TFA/DCM (e.g., 95:5 v/v) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the library members by techniques such as preparative HPLC.

Protocol 2: Solution-Phase Parallel Synthesis of an Amide Library

This protocol outlines a solution-phase approach for the parallel synthesis of a library of amides from this compound and a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (R1R2NH)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup:

    • In each well of a 96-well reaction block, add a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., ACN).

    • To each well, add a solution of a unique amine (1.1 equiv.) from the amine library.

    • Add DIPEA (3.0 equiv.) to each well.

  • Coupling Reaction:

    • Prepare a stock solution of the coupling reagent COMU (1.2 equiv.) in the reaction solvent.

    • Add the COMU solution to each well to initiate the amide bond formation.

    • Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Work-up and Purification:

    • After the reaction is complete, the solvent can be removed by evaporation.

    • The resulting library of crude products can be purified using parallel purification techniques such as automated flash chromatography or preparative HPLC-MS.

Protocol 3: Ugi Four-Component Reaction (U-4CR) for a Diverse Library

The Ugi reaction is a powerful one-pot synthesis method to generate a high degree of molecular diversity. Here, this compound serves as the amine component.

Materials:

  • This compound (amine component)

  • A library of diverse aldehydes (R1-CHO)

  • A library of diverse isocyanides (R2-NC)

  • A library of diverse carboxylic acids (R3-COOH)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 equiv.) and an aldehyde (1.0 equiv.) in MeOH. Stir the mixture for 30 minutes to allow for imine formation.

    • Add a carboxylic acid (1.0 equiv.) to the mixture.

    • Finally, add an isocyanide (1.0 equiv.) to the reaction mixture.

  • Reaction:

    • Seal the vial and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting crude product can be purified by flash chromatography or preparative HPLC to yield the pure Ugi product.[1] This protocol can be adapted for parallel synthesis in multi-well plates to generate a large library.[2][3]

Data Presentation

The following tables represent hypothetical, yet typical, quantitative data that could be obtained from screening a combinatorial library derived from the this compound scaffold against a panel of protein kinases.

Table 1: Summary of a Primary Kinase Screen

Library SizeNumber of Kinases ScreenedHit Criteria (% Inhibition @ 10 µM)Hit Rate (%)
1,00050> 50%2.5
1,00050> 70%1.2

Table 2: IC50 Values of Selected Hits Against Target Kinases

Compound IDR1-Group (from Amine)R2-Group (from Acid)Kinase A IC50 (µM)Kinase B IC50 (µM)Kinase C IC50 (µM)
L1-A1Cyclohexyl4-Fluorophenyl0.512.8> 50
L1-B5Benzyl2-Thiophenyl2.18.525.1
L1-C84-MethoxybenzylPyridin-3-yl0.21.515.3
L2-D3(Ugi Product)(Ugi Product)5.60.832.7

Note: The data presented in these tables are illustrative and intended to represent the type of results expected from such a screening campaign.[4][5][6][7][8]

Visualizations

Diagram 1: Solid-Phase Synthesis Workflow

G cluster_0 Solid-Phase Synthesis Resin 2-Chlorotrityl Resin LoadedResin Resin-Bound Scaffold Resin->LoadedResin  Loading (DIPEA, DCM) Scaffold 3-Amino-2-methoxybenzoic acid Scaffold->LoadedResin LibraryResin Resin-Bound Library LoadedResin->LibraryResin  Amide Coupling (HBTU, DIPEA) RCOOH Carboxylic Acids (R-COOH) RCOOH->LibraryResin Cleavage Cleavage (TFA) LibraryResin->Cleavage Library Purified Library Cleavage->Library

Caption: Workflow for the solid-phase synthesis of a benzamide library.

Diagram 2: Ugi Four-Component Reaction

G cluster_1 Ugi 4-Component Reaction Amine 3-Amino-2-methoxy- benzoic acid UgiProduct Diverse Ugi Product Amine->UgiProduct Aldehyde Aldehyde (R1-CHO) Aldehyde->UgiProduct Isocyanide Isocyanide (R2-NC) Isocyanide->UgiProduct Acid Carboxylic Acid (R3-COOH) Acid->UgiProduct

Caption: Schematic of the Ugi four-component reaction for library synthesis.[9][10]

Diagram 3: Kinase Inhibitor Screening Workflow

G cluster_2 Kinase Screening Cascade Library Combinatorial Library PrimaryScreen Primary Screen (Single Concentration) Library->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits > 50% Inhibition DoseResponse Dose-Response Assay Hits->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Lead Lead Compound IC50->Lead Potent & Selective

Caption: Typical workflow for screening a combinatorial library for kinase inhibitors.[8]

References

Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives from 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, three-step synthetic pathway for the preparation of 8-methoxy-1,4-benzodiazepin-2-one, a benzodiazepine derivative, starting from 3-Amino-2-methoxybenzoic acid. The protocols are based on established chemical transformations and provide a framework for the synthesis of analogous compounds.

Overall Synthetic Scheme

The synthesis of 8-methoxy-1,4-benzodiazepin-2-one from this compound is proposed to proceed via three key steps: N-acylation, amide formation, and intramolecular cyclization.

Overall Synthesis 3-Amino-2-methoxybenzoic_acid This compound Intermediate_1 3-(2-chloroacetamido)-2-methoxybenzoic acid 3-Amino-2-methoxybenzoic_acid->Intermediate_1 Step 1: N-Acylation Intermediate_2 3-(2-chloroacetamido)-2-methoxybenzamide Intermediate_1->Intermediate_2 Step 2: Amide Formation Final_Product 8-methoxy-1,4-benzodiazepin-2-one Intermediate_2->Final_Product Step 3: Intramolecular Cyclization Reaction Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Cyclization Start1 This compound Product1 3-(2-chloroacetamido)-2-methoxybenzoic acid Start1->Product1 Reagent1 Chloroacetyl chloride Reagent1->Product1 Start2 3-(2-chloroacetamido)-2-methoxybenzoic acid Product2 3-(2-chloroacetamido)-2-methoxybenzamide Start2->Product2 Reagent2 1. SOCl₂ 2. NH₃(aq) Reagent2->Product2 Start3 3-(2-chloroacetamido)-2-methoxybenzamide Product3 8-methoxy-1,4-benzodiazepin-2-one Start3->Product3 Reagent3 Base (Hexamine) Reagent3->Product3 Experimental Workflow Start Start: This compound Step1 Step 1: N-Acylation - React with Chloroacetyl chloride - Reflux in Toluene/Cyclohexane Start->Step1 Isolation1 Isolate Intermediate 1 - Cool and filter - Wash with water Step1->Isolation1 Step2 Step 2: Amide Formation - Convert to acid chloride (SOCl₂) - React with aqueous ammonia Isolation1->Step2 Isolation2 Isolate Intermediate 2 - Extraction and purification Step2->Isolation2 Step3 Step 3: Cyclization - React with Hexamine - Reflux in Ethanol Isolation2->Step3 Final_Isolation Isolate Final Product - Precipitate with water - Filter and recrystallize Step3->Final_Isolation End End: 8-methoxy-1,4-benzodiazepin-2-one Final_Isolation->End

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclization of 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the cyclization of 3-Amino-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common products formed from the cyclization of this compound?

A1: The intramolecular cyclization of this compound typically yields a substituted benzoxazinone. Depending on the cyclizing agent used, the primary product is expected to be 6-methoxy-1H-benzo[d][1][2]oxazine-2,4-dione .

Q2: What are the most common reagents used for the cyclization of substituted anthranilic acids like this compound?

A2: Several reagents can be employed for the cyclization of anthranilic acid derivatives. Common choices include:

  • Phosgene or phosgene equivalents (e.g., triphosgene, diphosgene): These are highly effective for forming the 2,4-dione structure.

  • Acyl chlorides: These can be used to introduce a substituent at the 2-position of the benzoxazinone ring.[3]

  • Cyanuric chloride: This reagent can be used as a cyclization agent, often in the presence of a base like triethylamine.[4][5]

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene for forming the carbamate linkage necessary for cyclization.

Q3: What are the typical solvents and temperatures for these cyclization reactions?

A3: The choice of solvent and temperature depends on the specific cyclizing agent.

  • For reactions with triphosgene or CDI , aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are commonly used. Temperatures can range from 0°C to reflux.

  • When using acyl chlorides , the reaction is often carried out in a non-polar solvent like chloroform or toluene, sometimes with a base like pyridine.[3]

  • Cyanuric chloride reactions are typically performed in solvents such as chloroform or THF at room temperature.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system, such as a mixture of chloroform and methanol (e.g., 8:2), can be used to separate the starting material from the product. The spots can be visualized under UV light or with an appropriate staining agent like iodine vapor.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: The cyclizing agent (e.g., triphosgene, CDI) may have degraded due to moisture. 2. Insufficient Activation: The carboxylic acid or amino group may not be sufficiently activated for cyclization. 3. Unfavorable Reaction Temperature: The reaction may require heating to overcome the activation energy barrier, or a lower temperature to prevent side reactions. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.1. Use fresh, high-purity reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). 2. For acyl chloride-mediated reactions, ensure complete formation of the acyl chloride before adding the amine. For other methods, consider adding a catalyst or using a more potent activating agent. 3. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50°C, reflux). 4. Screen different aprotic solvents (e.g., THF, DCM, toluene, acetonitrile) to find the optimal one for your specific reaction.
Formation of Side Products 1. Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. 2. Side Reactions with Substituents: The methoxy group on the aromatic ring could potentially undergo side reactions under harsh acidic or basic conditions. 3. Incomplete Cyclization: The reaction may stop at an intermediate stage, such as an N-acylated derivative, without completing the ring closure.[3]1. Use high-dilution conditions to favor intramolecular cyclization. This can be achieved by slowly adding the substrate to the reaction mixture. 2. Use mild reaction conditions and avoid strong acids or bases if possible. 3. Increase the reaction time or temperature to promote full cyclization. The use of a more efficient cyclizing agent might also be necessary.[5]
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: The product and unreacted starting material may have similar polarities, making separation by column chromatography challenging. 2. Presence of Polymeric Byproducts: Polymeric materials can complicate the purification process.1. Optimize the reaction to achieve full conversion of the starting material. If separation is still difficult, consider recrystallization as a purification method. 2. Polymeric byproducts can sometimes be removed by precipitation from a suitable solvent. Washing the crude product with a solvent in which the desired product is sparingly soluble can also be effective.

Experimental Protocols

Protocol 1: Cyclization using Triphosgene

This protocol describes a general procedure for the cyclization of this compound using triphosgene, a safer alternative to phosgene gas.

Materials:

  • This compound

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Slowly add the triphosgene solution to the stirred solution of the amino acid via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

Protocol 2: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This protocol provides a milder and often safer alternative to using phosgene equivalents.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • Add CDI (1.1 equivalents) portion-wise to the solution at room temperature with stirring. Effervescence (CO2 evolution) may be observed.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by dissolving it in a suitable solvent (e.g., ethyl acetate), washing with dilute acid (e.g., 1M HCl) to remove any unreacted imidazole, followed by washing with brine, drying over anhydrous sodium sulfate, and concentrating.

  • Further purification can be achieved by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Cyclization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve 3-Amino-2-methoxybenzoic acid and base in solvent start->reactants reagent Prepare cyclizing agent (e.g., Triphosgene in THF) start->reagent addition Slowly add cyclizing agent to reactant solution at 0°C reactants->addition reagent->addition reflux Warm to RT and reflux (Monitor by TLC) addition->reflux filtration Filter to remove salts reflux->filtration concentration Concentrate filtrate filtration->concentration purification Purify by chromatography or recrystallization concentration->purification end End Product purification->end

Caption: General workflow for the cyclization of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Product Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents use_fresh Use fresh reagents under inert atmosphere check_reagents->use_fresh No check_temp Is the temperature optimal? check_reagents->check_temp Yes end end use_fresh->end Re-run Reaction optimize_temp Screen different temperatures check_temp->optimize_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes optimize_temp->end optimize_solvent Test alternative aprotic solvents check_solvent->optimize_solvent No check_concentration Is concentration too high? check_solvent->check_concentration Yes optimize_solvent->end high_dilution Use high-dilution conditions check_concentration->high_dilution Yes high_dilution->end

Caption: Troubleshooting logic for low-yield cyclization reactions.

References

Technical Support Center: Purification of Crude 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of crude 3-Amino-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. A frequent pathway involves the reduction of 2-Methoxy-3-nitrobenzoic acid. In this case, the primary impurity is likely the unreacted starting material, 2-Methoxy-3-nitrobenzoic acid. Other potential impurities can include byproducts from the reduction reaction or residual reagents and solvents.

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often the first and most efficient method for removing small amounts of impurities, especially for obtaining crystalline material from a crude solid.

  • Acid-base extraction is highly effective for separating the amphoteric this compound from neutral or acidic/basic impurities with different pKa values.

  • Column chromatography is a powerful technique for separating compounds with similar polarities and is useful when recrystallization or extraction fails to provide the desired purity.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of this compound.[1][2] Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative check and melting point analysis, where a sharp melting range close to the literature value (98-102 °C) indicates high purity.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Recrystallization
Problem EncounteredPossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Add more hot solvent in small increments until the solid dissolves.[4]- Select a more suitable solvent or a mixed solvent system. For aminobenzoic acids, polar solvents like ethanol, methanol, or a mixture with water are often effective.[4][5]
"Oiling out" occurs upon cooling (oily droplets form instead of crystals). - The solution is too concentrated.- The cooling rate is too fast.- High levels of impurities are depressing the melting point.- Reheat the solution to redissolve the oil, add a small amount of fresh hot solvent, and allow it to cool more slowly.[5]- If oiling persists, consider a preliminary purification step like acid-base extraction to remove bulk impurities.
No crystals form upon cooling. - The solution is too dilute (too much solvent was used).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5]
Low yield of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Washing the crystals with a solvent at room temperature.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Colored impurities remain in the final product. - Co-crystallization of colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly to avoid adsorbing the desired product.[5]
Acid-Base Extraction
Problem EncounteredPossible Cause(s)Suggested Solution(s)
Incomplete separation of layers (emulsion formation). - Vigorous shaking of the separatory funnel.- Gently swirl or invert the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Low recovery of the product after acidification. - Incomplete precipitation of the product.- The product has some solubility in the aqueous solution.- Ensure the pH is adjusted to the isoelectric point of this compound to minimize its solubility.- If precipitation is poor, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the dissolved product.[6]
The precipitate is sticky or oily. - The presence of impurities.- After isolation, purify the crude product further by recrystallization.
Column Chromatography
Problem EncounteredPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities (overlapping bands). - Inappropriate mobile phase polarity.- Optimize the mobile phase. For aminobenzoic acids on silica gel, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or ethanol) is common. Adjust the ratio to achieve better separation.[7]
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Streaking or tailing of the compound band. - The sample was overloaded on the column.- The compound is interacting strongly with the stationary phase.- Use a smaller amount of crude material.- Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid, to improve the peak shape of acidic compounds.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline for the recrystallization of crude this compound and may require optimization based on the impurity profile of the starting material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move to the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the purified this compound.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized.

Protocol 3: Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a suitable mobile phase, such as a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v), and collect the fractions.[7]

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Solubility of Structurally Similar Compounds

The following table provides qualitative solubility data for aminobenzoic acid derivatives in common solvents to guide solvent selection for recrystallization. It is anticipated that this compound will exhibit similar solubility trends.

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterSparingly solubleMore soluble
EthanolSolubleHighly soluble
MethanolSolubleHighly soluble
Ethyl AcetateSparingly solubleSoluble
DichloromethaneSparingly solubleSoluble
HexaneInsolubleInsoluble

Data inferred from general solubility principles and information on similar compounds.

Table 2: Typical HPLC Conditions for Purity Analysis
ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[8]
Gradient A typical gradient would start with a low percentage of B, increasing linearly.
Flow Rate 1.0 mL/min[8]
Column Temperature 30°C[8]
Detection Wavelength 250-280 nm[8]

Visualizations

Purification_Workflow Crude Crude 3-Amino-2- methoxybenzoic Acid Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Recrystallization->Column If impurities persist Pure Pure Product Recrystallization->Pure AcidBase->Recrystallization Further Purification AcidBase->Pure Column->Pure Analysis Purity Analysis (HPLC, MP) Pure->Analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield ReheatAddSolvent Reheat, Add Solvent, Cool Slowly OilingOut->ReheatAddSolvent Yes ConcentrateScratchSeed Concentrate Solution, Scratch or Seed NoCrystals->ConcentrateScratchSeed Yes MinimizeSolvent Use Minimum Hot Solvent, Wash with Cold Solvent LowYield->MinimizeSolvent Yes

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Scale-Up Synthesis of 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 3-Amino-2-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and industrially viable route for the synthesis of this compound involves a two-step process:

  • Nitration: 2-Methoxybenzoic acid is nitrated to form 2-methoxy-3-nitrobenzoic acid.

  • Reduction: The nitro group of 2-methoxy-3-nitrobenzoic acid is then reduced to an amino group to yield the final product, this compound.

This pathway is favored for its use of readily available starting materials and generally high yields.

Q2: What are the critical parameters to control during the nitration step at a larger scale?

A2: Temperature control is the most critical parameter during the nitration of 2-methoxybenzoic acid. The reaction is highly exothermic, and poor heat dissipation on a larger scale can lead to a runaway reaction and the formation of unwanted side products. Maintaining a low and consistent temperature throughout the addition of the nitrating agent is crucial for both safety and product purity.

Q3: What are the common challenges associated with the catalytic hydrogenation of 2-methoxy-3-nitrobenzoic acid on a large scale?

A3: Key challenges during the scale-up of catalytic hydrogenation include:

  • Mass Transfer Limitations: Inefficient mixing in large reactors can lead to poor contact between the substrate, hydrogen, and catalyst, resulting in incomplete or slow reactions.

  • Heat Management: The reduction of a nitro group is a highly exothermic process. Inadequate cooling capacity can lead to a rapid temperature increase, posing safety risks and promoting side reactions.

  • Catalyst Handling and Filtration: Handling pyrophoric catalysts like Raney Nickel or Palladium on carbon (Pd/C) on a large scale requires specialized equipment and procedures to prevent fires. Post-reaction, the fine catalyst particles can be challenging to filter from the reaction mixture, leading to product contamination.

  • Hydrogenation Pressure: Maintaining consistent hydrogen pressure in large vessels is essential for driving the reaction to completion.

Q4: What are the typical impurities observed in the final product?

A4: Impurities in this compound can originate from starting materials, side reactions, or incomplete reactions. Common impurities may include:

  • Unreacted Starting Material: Residual 2-methoxy-3-nitrobenzoic acid.

  • Isomeric Impurities: Formation of other isomers during the nitration step.

  • Over-reduction Products: While less common, under harsh conditions, other functional groups could potentially be reduced.

  • Residual Catalyst: Traces of the hydrogenation catalyst (e.g., Palladium, Nickel).

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Troubleshooting Guides

Problem 1: Low Yield in the Nitration Step

Question: My nitration of 2-methoxybenzoic acid is resulting in a lower than expected yield after scaling up. What are the likely causes and how can I troubleshoot this?

Answer:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure adequate mixing: Use appropriate agitation to ensure homogeneity. - Monitor reaction completion: Use in-process controls (e.g., HPLC, TLC) to confirm the disappearance of the starting material before quenching the reaction.
Side Reactions - Strict temperature control: Maintain the recommended low temperature to minimize the formation of dinitro and other unwanted byproducts. - Controlled addition of nitrating agent: Add the nitrating agent slowly and sub-surface to prevent localized high concentrations and temperature spikes.
Product Loss During Work-up - Optimize quenching: Quench the reaction mixture by slowly adding it to ice/water to prevent product degradation from localized heating. - Efficient extraction: Ensure the correct pH is used for extraction and use an appropriate solvent to maximize product recovery.
Problem 2: Incomplete Reduction of the Nitro Group

Question: I am observing a significant amount of the nitro intermediate in my final product after hydrogenation. How can I improve the conversion?

Answer:

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Use fresh catalyst: Ensure the catalyst is active and has not been exposed to air or moisture for extended periods. - Increase catalyst loading: A slight increase in the catalyst to substrate ratio can improve reaction rates.
Insufficient Hydrogen - Check for leaks: Ensure the reactor is properly sealed and can maintain the target hydrogen pressure. - Increase hydrogen pressure: Gradually increasing the hydrogen pressure can enhance the reaction rate.
Poor Mass Transfer - Improve agitation: Increase the stirring speed to ensure good mixing of the three phases (solid catalyst, liquid substrate solution, and gaseous hydrogen). - Consider a different solvent: A solvent that better solubilizes both the substrate and hydrogen can improve reaction kinetics.
Problem 3: Difficulty in Product Isolation and Purification

Question: I am struggling with the crystallization of this compound at a large scale, and the purity is not meeting specifications. What can I do?

Answer:

Potential Cause Troubleshooting Steps
"Oiling Out" Instead of Crystallization - Control cooling rate: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the separation of an impure oil. - Adjust solvent system: The solubility of the product may be too high. Consider using a solvent/anti-solvent system to induce crystallization.
Poor Purity After Crystallization - Optimize solvent choice: Select a solvent that effectively dissolves the product at high temperatures but has low solubility for impurities at room temperature. - Perform a hot filtration: If insoluble impurities are present, filter the hot solution before cooling to remove them. - Consider a reslurry: Washing the isolated solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
Colored Product - Charcoal treatment: Add activated carbon to the hot solution before filtration to remove colored impurities. - Ensure complete removal of nitro-aromatic species: Even trace amounts of the nitro intermediate can impart color to the final product.

Data Presentation

Table 1: Comparison of Typical Process Parameters and Outcomes at Different Scales (Illustrative Data based on Similar Processes)

ParameterLab Scale (10-100 g)Pilot Scale (1-10 kg)Industrial Scale (>100 kg)
Nitration Temperature -5 to 5 °C0 to 5 °C0 to 5 °C (with robust cooling)
Nitration Yield 90-95%85-92%80-90%
Hydrogenation Catalyst 5% Pd/C5-10% Pd/C or Raney NiRaney Ni or other robust catalysts
Hydrogenation Pressure 1-5 bar5-10 bar10-20 bar
Hydrogenation Yield >95%>95%>95%
Overall Yield 85-90%80-87%75-85%
Typical Purity (after crystallization) >99.0%>99.0%>99.5%
Key Impurity (Nitro Intermediate) <0.1%<0.1%<0.05%

Experimental Protocols

Note: These are generalized protocols based on common procedures for similar transformations and should be optimized for specific equipment and safety considerations at each scale.

1. Lab-Scale Synthesis of 2-methoxy-3-nitrobenzoic acid (Nitration)

  • Charge a jacketed glass reactor with 2-methoxybenzoic acid (1.0 eq).

  • Cool the reactor to 0 °C.

  • Slowly add concentrated sulfuric acid (2.0-3.0 eq) while maintaining the internal temperature below 5 °C.

  • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to obtain 2-methoxy-3-nitrobenzoic acid.

2. Pilot-Scale Synthesis of this compound (Hydrogenation)

  • Charge a pressure reactor with 2-methoxy-3-nitrobenzoic acid (1.0 eq) and a suitable solvent (e.g., methanol, ethanol).

  • Under an inert atmosphere (e.g., nitrogen), carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 5-10% w/w).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Start agitation and heat the reaction mixture to the target temperature (e.g., 40-60 °C).

  • Monitor the reaction by observing hydrogen uptake and periodic sampling for HPLC analysis.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent.

Visualizations

experimental_workflow start Start: 2-Methoxybenzoic Acid nitration Step 1: Nitration (H2SO4, HNO3) start->nitration nitro_intermediate Intermediate: 2-Methoxy-3-nitrobenzoic Acid nitration->nitro_intermediate hydrogenation Step 2: Hydrogenation (H2, Catalyst) nitro_intermediate->hydrogenation crude_product Crude Product: This compound hydrogenation->crude_product purification Step 3: Purification (Crystallization) crude_product->purification final_product Final Product: High-Purity this compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic issue Scale-Up Issue Encountered (e.g., Low Yield, Impurities) check_params Verify Reaction Parameters - Temperature - Pressure - Agitation - Stoichiometry issue->check_params params_ok Parameters OK? check_params->params_ok analyze_progress Analyze In-Process Samples (HPLC, TLC) reaction_incomplete Reaction Incomplete? analyze_progress->reaction_incomplete evaluate_workup Evaluate Work-up & Purification - Quenching - Extraction - Crystallization losses_identified Losses Identified? evaluate_workup->losses_identified params_ok->analyze_progress Yes corrective_action Implement Corrective Action - Adjust Parameters - Optimize Catalyst - Extend Reaction Time params_ok->corrective_action No reaction_incomplete->evaluate_workup No reaction_incomplete->corrective_action Yes optimize_purification Optimize Purification - Change Solvent - Control Cooling Rate - Reslurry/Recrystallize losses_identified->optimize_purification Yes

Caption: A logical workflow for troubleshooting common issues in synthesis scale-up.

preventing decarboxylation of 3-Amino-2-methoxybenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and protocols to prevent the undesired decarboxylation of 3-Amino-2-methoxybenzoic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a specific concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For aromatic carboxylic acids like this compound, this process can be initiated under certain conditions, leading to the formation of 2-methoxyaniline as a primary byproduct, thus reducing the yield of the desired product. The presence of electron-donating groups, such as the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring, can activate the molecule towards certain types of decarboxylation, particularly under acidic conditions.[2]

Q2: What are the primary experimental factors that trigger the decarboxylation of this compound?

A2: The decarboxylation of substituted benzoic acids is typically influenced by three main factors:

  • High Temperature: Thermal decarboxylation often requires significant heat. Reaction temperatures exceeding 140 °C can promote this side reaction.[3][4] In some cases, temperatures between 200°C and 300°C are used specifically to induce decarboxylation.[5]

  • Strongly Acidic Conditions: Protolytic decarboxylation is catalyzed by strong acids.[2] Studies on similar aminobenzoic acids show that decarboxylation rates increase significantly in highly acidic aqueous solutions, particularly at a pH range of 0 to 2.[6]

  • Metal Catalysts: Certain transition metals, especially copper compounds, are known to facilitate decarboxylation, often in conjunction with high temperatures.[5][7][8]

Q3: How can I minimize or prevent decarboxylation during my reaction?

A3: To maintain the integrity of the carboxyl group, consider the following strategies:

  • Temperature Management: Conduct reactions at the lowest feasible temperature. If a reaction requires heat, carefully monitor the temperature and avoid exceeding 100-120 °C if possible.

  • pH Control: Avoid strongly acidic environments. If acidic conditions are necessary, use the mildest possible acid or a buffered system to maintain a pH above 3. The stability of similar compounds is often greater at a moderately acidic to neutral pH.[9]

  • Inert Atmosphere: Since oxidative pathways can contribute to degradation, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.[2][5]

Q4: Are there specific catalysts or reagents I should avoid?

A4: Yes. Avoid using copper-based catalysts, especially at elevated temperatures, as they are well-documented to promote the decarboxylation of benzoic acids.[5][8] Be cautious with other transition metal salts that can form carboxylate complexes.[7]

Q5: Should I consider protecting the amino group on the molecule?

A5: While protecting the amino group does not directly prevent the decarboxylation of the carboxylic acid, it is a crucial consideration for many synthetic routes. Protecting groups like Boc or Fmoc can prevent the amino group from participating in undesired side reactions, which might indirectly lead to more stable overall reaction conditions.[10] The choice of protecting group and the conditions for its addition and removal should also be selected to be mild enough to avoid decarboxylation.

Troubleshooting Guide

This table addresses common issues encountered when working with this compound.

Issue Observed Probable Cause Recommended Solution(s)
Low yield of the desired product and/or identification of 2-methoxyaniline as a byproduct.Decarboxylation: The reaction conditions are too harsh, causing the loss of the carboxyl group.1. Lower Reaction Temperature: Decrease the temperature in 10-20 °C increments. 2. Adjust pH: Ensure the reaction medium is not strongly acidic (pH < 3). Consider using a non-acidic catalyst or a buffered solvent. 3. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidative decarboxylation.[5]
Formation of dark, tar-like byproducts.Thermal Decomposition: High temperatures may be causing not only decarboxylation but also subsequent decomposition and polymerization of the resulting aniline derivative.[5]1. Drastically Reduce Temperature: Re-evaluate if the reaction can proceed at a lower temperature, even if the reaction time increases. 2. Change Solvent: Use a lower-boiling point solvent if applicable to limit the maximum achievable temperature.
Inconsistent or non-reproducible reaction outcomes.Fluctuating Conditions: Poor control over reaction temperature or localized pH changes upon reagent addition.1. Improve Temperature Control: Use a regulated oil bath or a cryostat for precise temperature management. 2. Slow Reagent Addition: Add reagents dropwise, especially strong acids or bases, to prevent temperature spikes and pH fluctuations.

Experimental Protocols

General Protocol for Minimizing Decarboxylation in a Coupling Reaction

This protocol provides a generalized workflow for a reaction, such as an amide coupling, where decarboxylation is a risk.

  • Vessel and Atmosphere Preparation:

    • Use a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Assemble the apparatus under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or balloon.

  • Reagent Preparation and Addition:

    • Dissolve this compound (1.0 eq.) and the coupling partner (e.g., an amine, 1.1 eq.) in a suitable anhydrous solvent (e.g., DMF, DCM) inside the flask.

    • Stir the solution until all solids are dissolved.

  • Temperature Control:

    • Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to mitigate initial heat from exothermic reactions and prevent thermal degradation.

  • Controlled Reagent Addition:

    • In a separate flask, prepare a solution of the coupling reagents (e.g., EDC/HOBt or HATU).

    • Add the coupling reagent solution to the reaction mixture dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting material and the formation of both the desired product and the potential 2-methoxyaniline byproduct.

  • Work-up and Purification:

    • Once the reaction is complete, perform the aqueous work-up using chilled solutions where possible.

    • Purify the crude product using column chromatography or recrystallization as required.

Visualizations

The following diagrams illustrate the key relationships and workflows for preventing the decarboxylation of this compound.

G cluster_input Reaction Setup cluster_output Optimized Conditions start Define Reaction Parameters check_temp High Temperature (>100°C) Required? start->check_temp check_acid Strong Acid (pH < 3) Required? check_temp->check_acid No alt_route High Risk: Consider Alternative Synthetic Route check_temp->alt_route Yes check_catalyst Metal Catalyst (e.g., Cu, Pd) Needed? check_acid->check_catalyst No min_acid Moderate Risk: Use Minimal Acid, Monitor Closely check_acid->min_acid Yes alt_cat Moderate Risk: Select Non-Decarboxylating Catalyst (e.g., Organic) check_catalyst->alt_cat Yes proceed Proceed with Reaction: - Low Temperature - Neutral/Mild pH - Inert Atmosphere check_catalyst->proceed No min_acid->proceed alt_cat->proceed G cluster_risk Decarboxylation Risks cluster_prevention Prevention Strategies compound This compound (Stable State) decarbox_product Undesired Product: 2-Methoxyaniline + CO₂ compound->decarbox_product Undesired Reaction high_temp High Temperature (>140 °C) high_temp->compound strong_acid Strongly Acidic pH (pH < 3) strong_acid->compound cu_catalyst Copper Catalysts cu_catalyst->compound low_temp Low Temperature (e.g., 0 °C) low_temp->compound neutral_ph Neutral / Mild pH (pH 4-7) neutral_ph->compound inert_atm Inert Atmosphere (N₂ or Ar) inert_atm->compound

References

Technical Support Center: Peptide Coupling with 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of 3-Amino-2-methoxybenzoic acid. Due to the steric hindrance and electronic effects of the ortho-methoxy group, this particular amino acid often presents synthetic difficulties, leading to lower than expected yields.

Troubleshooting Guide

Low coupling yields with this compound are a common issue. The primary reasons often involve incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine, or steric hindrance impeding the reaction.[1] This guide provides a systematic approach to identifying and resolving these challenges.

Problem: Low or No Product Yield

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially solvents, are anhydrous. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[1]

  • Reaction Monitoring: Use a reliable method like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress. This can help distinguish between a slow reaction and a complete failure.

Potential Causes and Solutions:

CauseRecommended SolutionExplanation
Inefficient Carboxylic Acid Activation Switch to a more potent coupling reagent. Uronium/aminium salts like HATU , HBTU , or HCTU , and phosphonium salts like PyBOP are generally more effective than carbodiimides (e.g., EDC, DIC) for sterically hindered substrates.[1] For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride in situ may be beneficial.Sterically hindered carboxylic acids require highly reactive intermediates to facilitate the coupling reaction. Potent activating agents form these highly reactive species, overcoming the activation energy barrier.
Reduced Nucleophilicity of the Amine Increase the reaction temperature. Gently heating the reaction (e.g., to 40-60°C) can help overcome the reduced reactivity of the aniline nitrogen, which is deactivated by the electron-donating methoxy group. Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.The ortho-methoxy group increases electron density on the aniline ring, which can paradoxically decrease the nucleophilicity of the amine through resonance and steric effects. Higher temperatures provide the necessary energy to overcome this.
Steric Hindrance Increase reaction time. Couplings with sterically hindered amino acids are often slower. Extending the reaction time (e.g., to 12-24 hours) may be necessary. Perform a "double coupling" by adding a fresh batch of activated amino acid and coupling reagent after the initial coupling period.The bulky ortho-methoxy group physically obstructs the approach of the activated carboxylic acid to the amine. Longer reaction times and double coupling increase the probability of a successful reaction.
Suboptimal Solvent Use a solvent with excellent solvating properties like N-methylpyrrolidone (NMP) or a mixture of solvents such as DCM/DMF/NMP.Proper solvation of the growing peptide chain is crucial to prevent aggregation, which can block reactive sites.

Troubleshooting Workflow

G start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvents) start->check_reagents monitor_reaction Monitor Reaction (TLC/LC-MS) check_reagents->monitor_reaction incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction no_reaction No Reaction incomplete_reaction->no_reaction No product formation slow_reaction Slow Reaction incomplete_reaction->slow_reaction Some product, but incomplete optimize_reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU) no_reaction->optimize_reagent double_couple Perform Double Coupling slow_reaction->double_couple extend_time Extend Reaction Time slow_reaction->extend_time increase_temp Increase Reaction Temperature optimize_reagent->increase_temp optimize_solvent Optimize Solvent (e.g., NMP) increase_temp->optimize_solvent success Improved Yield double_couple->success extend_time->success optimize_solvent->success

A flowchart for troubleshooting low peptide coupling yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid for peptide coupling?

A1: The primary challenge arises from the steric hindrance imposed by the methoxy group at the ortho position to the amine. This bulky group physically obstructs the incoming activated carboxylic acid, slowing down the reaction rate. Additionally, the electronic properties of the methoxy group can decrease the nucleophilicity of the amine.

Q2: Which coupling reagents are most effective for this compound?

A2: For challenging couplings like this, uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP are highly recommended.[1] These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like EDC or DIC.

Q3: Can I use standard coupling conditions for this amino acid?

A3: While it is possible to obtain some product with standard conditions, yields are often low. It is advisable to start with more robust conditions, such as using a potent coupling reagent, a non-nucleophilic base like DIPEA, and potentially a higher reaction temperature and longer reaction time.

Q4: How can I minimize the risk of racemization when using more forcing conditions?

A4: The risk of racemization is a valid concern with increased temperature and reaction times. To mitigate this, the use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is recommended.[1] These additives are known to suppress racemization. Coupling reagents like HATU, which contains a HOAt moiety, have a built-in advantage in suppressing epimerization.[1]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating a coupling step with fresh amino acid and reagents after the initial coupling attempt. It is particularly useful for known "difficult" or sterically hindered amino acid residues like this compound, especially if reaction monitoring (e.g., Kaiser test in solid-phase synthesis) indicates an incomplete reaction.

Data Presentation

The following table summarizes a qualitative comparison of common coupling reagents for sterically hindered amino acids, which can be extrapolated to the case of this compound.

Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentClassRelative ReactivityRacemization RiskNotes
EDC/HOBt CarbodiimideModerateLow to ModerateOften insufficient for highly hindered couplings.
HBTU Uronium/AminiumHighLowGenerally effective, but may be slower than HATU.
HATU Uronium/AminiumVery HighVery LowOften the reagent of choice for difficult couplings due to the HOAt moiety which accelerates the reaction and suppresses racemization.[1][2]
HCTU Uronium/AminiumVery HighLowA more reactive and often more soluble alternative to HBTU.
PyBOP PhosphoniumHighLowA good alternative to uronium salts, particularly in cases where guanidinylation side reactions are a concern.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with this compound using HATU

This protocol is a starting point and may require optimization based on the specific peptide sequence.

Materials:

  • N-protected amino acid (1.0 equivalent)

  • This compound (or peptide with N-terminal this compound) (1.2 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.4 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected amino acid and HATU in anhydrous DMF or NMP.

  • Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution should change color.

  • Add the this compound (or the corresponding peptide) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this difficult coupling, an elevated temperature (e.g., 40-50°C) may be required.

  • Allow the reaction to proceed for 4-24 hours, depending on the observed reaction rate.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography or preparative HPLC.

Peptide Bond Formation Mechanism

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Active_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Nucleophilic Attack Amine H₂N-R' Amine->Peptide_Bond

The two-step process of peptide bond formation using HATU.
Protocol 2: Double Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol is for situations where the initial coupling is incomplete, as determined by a positive Kaiser test.

Procedure:

  • After the first coupling reaction (as described in Protocol 1, adapted for solid phase), drain the reaction solution from the vessel.

  • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Prepare a fresh solution of the activated N-protected amino acid with HATU and DIPEA in DMF, as described in Protocol 1.

  • Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • After the second coupling, wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the absence of free amines before proceeding to the Fmoc deprotection of the newly added residue.

Potential Side Reactions and Mitigation

1. Racemization:

  • Cause: Abstraction of the α-proton of the activated amino acid, especially under basic conditions or at elevated temperatures.

  • Mitigation: Use coupling reagents with built-in racemization suppressants (e.g., HATU). Additives like HOBt or OxymaPure can also be used.[1] Employ the weakest base necessary that is effective for the coupling (e.g., 2,4,6-collidine instead of DIPEA).

2. Guanidinylation:

  • Cause: A side reaction where uronium/aminium-based coupling reagents can react with the N-terminal amine of the peptide, leading to chain termination.

  • Mitigation: Use phosphonium-based reagents like PyBOP, which do not cause this side reaction. Avoid using a large excess of the uronium reagent.

3. Diketopiperazine Formation:

  • Cause: An intramolecular cyclization reaction that can occur after the deprotection of the second amino acid in a peptide chain, leading to cleavage from the resin.

  • Mitigation: This is sequence-dependent and less directly related to the coupling of this compound itself, but it is a common side reaction in SPPS. Using a 2-chlorotrityl chloride resin can reduce this side reaction due to its steric bulk.

References

Technical Support Center: Impurity Identification in 3-Amino-2-methoxybenzoic Acid by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 3-Amino-2-methoxybenzoic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound and its potential impurities.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample solvent incompatible with mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For aminobenzoic acids, a pH 2-3 units away from the pKa is recommended.[1]- Consider a different column chemistry if tailing persists.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation or contamination.- Changes in mobile phase pH.- Ensure proper mobile phase mixing and degassing.[2]- Use a column oven to maintain a stable temperature.- Implement a column washing step after each run and use a guard column.[3]- Prepare fresh mobile phase daily and carefully check the pH. A small change in pH can significantly shift retention times for ionizable compounds.[3]
Ghost Peaks - Contamination from a previous injection (carryover).- Impurities in the mobile phase or solvents.- Bleed from the HPLC system components (e.g., tubings, seals).- Implement a robust needle wash protocol in the autosampler.- Run a blank gradient after each sample injection to flush the column.- Use high-purity, HPLC or LC-MS grade solvents and additives.[1]- Flush the system with a strong solvent like isopropanol.
High Baseline Noise in MS Detector - Contaminated mobile phase or additives.- Contamination in the MS ion source.- Incomplete solvent degassing.- Use LC-MS grade solvents and additives like formic acid or ammonium formate.[1]- Clean the ion source components (e.g., ESI needle, cone).- Ensure the online degasser is functioning correctly.
No or Low MS Signal for the Analyte - Inefficient ionization of this compound.- Incorrect MS polarity mode.- Suppression of ionization by matrix components or mobile phase additives.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- this compound has both an acidic (carboxylic acid) and a basic (amino) group. Analyze in both positive (ESI+) and negative (ESI-) ionization modes to determine the most sensitive polarity.- Use volatile mobile phase additives like formic acid or ammonium acetate. Avoid non-volatile buffers like phosphate.
Inability to Separate Isomeric Impurities - Insufficient chromatographic resolution.- Optimize the gradient profile (e.g., shallower gradient).- Screen different stationary phases (e.g., C18, Phenyl-Hexyl, HILIC). Mixed-mode chromatography can be effective for separating isomers with small differences in hydrophobicity and ionic character.[4]- Adjust mobile phase pH to exploit differences in the pKa of the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities can originate from the synthesis process or degradation. Based on common synthetic routes, which often involve the reduction of a nitro-substituted precursor, potential impurities include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-methoxy-3-nitrobenzoic acid.

    • Positional Isomers: Isomers formed during the nitration of the precursor, such as 2-amino-5-methoxybenzoic acid, 4-amino-2-methoxybenzoic acid, and other aminomethoxybenzoic acid isomers. The separation of isomers can be challenging and may require optimized chromatographic conditions.[4][5]

    • Related Substances: Byproducts from side reactions during synthesis.

  • Degradation Products: Formed during storage or exposure to stress conditions (e.g., heat, light, oxidation). Forced degradation studies are recommended to identify these potential degradants.[1][6]

  • Residual Solvents: Organic volatile impurities from the manufacturing process.[7]

Q2: How can I quantify impurities if certified reference standards are not available?

A2: When reference standards for identified impurities are unavailable, their levels can be estimated. The drug substance itself can be used as a standard to estimate the levels of impurities, assuming the response factor is similar (e.g., for structurally related impurities).[8][9] For greater accuracy, a universal detector like a Charged Aerosol Detector (CAD) can be used in parallel with MS, as its response is less dependent on the chemical structure of the analyte.

Q3: What are the typical acceptance criteria for impurities in a drug substance intermediate like this compound?

A3: The acceptance criteria for impurities are guided by regulatory bodies like the ICH. The thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the final drug product.

Table 1: Representative Impurity Thresholds (Based on ICH Q3A Guidelines) [8]

Maximum Daily Dose of Final DrugReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI: Total Daily Intake

Q4: My MS data shows an unexpected mass. How can I identify this unknown impurity?

A4: Identifying an unknown impurity involves a systematic approach:

  • Determine the Accurate Mass: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain the accurate mass of the impurity.

  • Calculate Elemental Composition: Use the accurate mass to predict possible elemental formulas.

  • Perform MS/MS Fragmentation: Isolate the impurity's molecular ion and fragment it. The fragmentation pattern provides structural clues.

  • Database Search: Search the elemental formula and fragmentation data against chemical databases.

  • Consider the Chemistry: Relate the potential structures back to the synthesis route and possible degradation pathways of this compound.

Experimental Protocols

HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for the development of a stability-indicating HPLC-MS method for the identification of impurities in this compound.

Chromatographic Conditions:

ParameterCondition
HPLC System UHPLC or HPLC system with a binary pump and autosampler
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Mass Spectrometry Conditions (ESI):

ParameterCondition
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole MS
Ionization Mode ESI Positive and Negative (run separately to determine optimal response)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 50 - 500
Forced Degradation Study Protocol

To identify potential degradation products, a forced degradation study should be performed.[1][6] A sample of this compound is subjected to various stress conditions.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

After exposure, the stressed samples are diluted and analyzed by the developed HPLC-MS method to identify and characterize any new peaks that are not present in the unstressed control sample.

Visualizations

Impurity_Identification_Workflow Impurity Identification Workflow for this compound cluster_0 Sample Analysis cluster_1 Impurity Detection & Evaluation cluster_2 Impurity Identification cluster_3 Reporting & Control Sample Bulk 3-Amino-2-methoxybenzoic Acid Sample HPLC_MS HPLC-MS Analysis (Impurity Profiling Method) Sample->HPLC_MS Data_Processing Chromatogram & Mass Spectra HPLC_MS->Data_Processing Detect_Impurity Detect Peak > Reporting Threshold (e.g., >0.05%) Data_Processing->Detect_Impurity Compare_Threshold Impurity > Identification Threshold? (e.g., >0.10%) Detect_Impurity->Compare_Threshold Yes Accurate_Mass Determine Accurate Mass (HRMS) Compare_Threshold->Accurate_Mass Yes Report Report Impurity (Quantify and Document) Compare_Threshold->Report No, but > Reporting Threshold MS_MS Perform MS/MS Fragmentation Analysis Accurate_Mass->MS_MS Structure_Elucidation Propose Structure (Based on fragments, synthesis route) MS_MS->Structure_Elucidation Structure_Elucidation->Report Control_Strategy Develop Control Strategy Report->Control_Strategy

Caption: Workflow for the detection, identification, and control of impurities.

References

stability of 3-Amino-2-methoxybenzoic acid in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-2-methoxybenzoic Acid Stability

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with this compound, focusing on its stability in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains both an amino group and a carboxylic acid group, making it susceptible to reactions in both acidic and basic environments.

Q2: How does the structure of this compound contribute to its potential instability?

A2: The compound's structure features an aromatic amine and a carboxylic acid. Aromatic amines can be susceptible to oxidation, which may be accelerated by light or the presence of metal ions. The carboxylic acid group can undergo decarboxylation under certain stress conditions, although this typically requires high temperatures. The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

Q3: What are the expected degradation pathways for this compound in acidic and basic media?

A3: While specific degradation studies on this compound are not extensively published, general chemical principles suggest the following:

  • Acidic Conditions: Under strong acidic conditions and heat, hydrolysis of the methoxy group to a hydroxyl group could potentially occur. The amino group will be protonated, which generally protects it from oxidation.

  • Basic Conditions: In basic media, the carboxylic acid group will be deprotonated. The primary concern would be the oxidation of the amino group, which can lead to the formation of colored degradation products. This oxidation can be accelerated by dissolved oxygen and trace metal ions.

Q4: Are there any special handling and storage recommendations for solutions of this compound?

A4: Yes, to ensure the stability of your solutions:

  • pH: Prepare solutions at a pH where the compound is most stable, which often is near neutral pH if solubility permits. If working at acidic or basic pH is required, use the solutions as fresh as possible.

  • Light: Protect solutions from light by using amber vials or covering the containers with aluminum foil to prevent photolytic degradation.

  • Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down potential degradation reactions.

  • Inert Atmosphere: For long-term storage or when working with sensitive downstream applications, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected changes in the color of the solution (e.g., turning yellow or brown).

  • Potential Cause: This is often indicative of the oxidation of the aromatic amino group, leading to the formation of colored polymeric or quinone-like structures.

  • Troubleshooting Steps:

    • Check for Oxygen Exposure: Ensure your solutions were prepared with de-gassed solvents and stored under an inert atmosphere if possible.

    • Minimize Light Exposure: Confirm that the solution was protected from light during preparation and storage.

    • Analyze for Metal Contamination: Trace metal ions can catalyze oxidation. Use high-purity solvents and glassware, and consider the use of a chelating agent like EDTA in your buffer if compatible with your experiment.

    • pH Consideration: Oxidation of aromatic amines is often more pronounced at neutral to basic pH. If your protocol allows, assess if a slightly more acidic pH improves stability.

Issue 2: Inconsistent analytical results (e.g., decreasing peak area in HPLC analysis over time).

  • Potential Cause: This suggests that the compound is degrading in the analytical sample solvent or under the analysis conditions.

  • Troubleshooting Steps:

    • Sample Matrix Stability: Investigate the stability of this compound in your specific diluent. Prepare a standard in your mobile phase and monitor its peak area over the typical analysis time.

    • Autosampler Stability: If using an autosampler, check for degradation over time at the autosampler's temperature. Consider using a cooled autosampler.

    • Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces. Silanized glass vials can mitigate this issue.

    • Re-evaluate pH: The pH of your mobile phase or sample diluent might be contributing to degradation. Ensure it is a pH where the compound is known to be stable.

Issue 3: Appearance of unexpected peaks in chromatograms during stability studies.

  • Potential Cause: These are likely degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If you have access to mass spectrometry (LC-MS), analyze the new peaks to determine their mass-to-charge ratio. This can provide clues about the degradation pathway (e.g., a mass loss of 14 Da might suggest demethylation).

    • Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This can help in confirming which peaks correspond to specific stress conditions (acid, base, oxidation, light).

    • Purity of Starting Material: Re-confirm the purity of your starting material to ensure the new peaks are not impurities that were already present.

Quantitative Stability Data

ConditionTemperature (°C)DurationAssay (%) RemainingObservations
0.1 M HCl8024 hrsTBDe.g., Colorless
0.1 M NaOH8024 hrsTBDe.g., Yellow tint
3% H₂O₂2524 hrsTBDe.g., Brown color
Photostability (ICH Q1B)25TBDTBDe.g., No change
Aqueous Buffer (pH 7.0)407 daysTBDe.g., No change
TBD: To Be Determined through experimental analysis.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of a substance under stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1.0 M NaOH.

    • Dilute the final solution with mobile phase to a suitable concentration for analysis.

  • Basic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

    • Incubate the solution at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1.0 M HCl.

    • Dilute the final solution with mobile phase for analysis.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute the final solution with mobile phase for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., a C18 column with a gradient mobile phase of acetonitrile and a phosphate buffer).

    • Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid_prep Mix with 1.0 M HCl stock->acid_prep base_prep Mix with 1.0 M NaOH stock->base_prep ox_prep Mix with 30% H2O2 stock->ox_prep acid_stress Incubate at 80°C (24 hrs) acid_prep->acid_stress base_stress Incubate at 80°C (24 hrs) base_prep->base_stress ox_stress Store at RT (24 hrs) ox_prep->ox_stress neutralize Neutralize Samples acid_stress->neutralize base_stress->neutralize dilute Dilute to Target Conc. ox_stress->dilute neutralize->dilute hplc HPLC-PDA Analysis dilute->hplc results Evaluate Degradation (%) & Peak Purity hplc->results

Caption: Workflow for a forced degradation study.

G start Inconsistent Analytical Results (e.g., Peak Area Drift) q1 Is the solution showing a color change? start->q1 a1_yes Suspect Oxidation q1->a1_yes Yes a1_no Proceed to check sample stability q1->a1_no No q2 Is the peak area decreasing over time in the autosampler? a1_no->q2 a2_yes Use cooled autosampler or prepare fresh samples q2->a2_yes Yes a2_no Check for adsorption to vials/containers q2->a2_no No q3 Does using silanized vials resolve the issue? a2_no->q3 a3_yes Issue resolved: Adsorption was the cause q3->a3_yes Yes a3_no Re-evaluate stability in the chosen sample diluent/mobile phase q3->a3_no No

Technical Support Center: Reactions Involving Substituted Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with substituted anthranilic acids in various chemical syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Reaction Yields

Q1: My reaction is resulting in a low yield. What are the common causes and how can I address them?

A1: Low yields in reactions with substituted anthranilic acids can stem from several factors, including suboptimal reaction conditions, poor reagent quality, and the inherent reactivity of the substituted anthranilic acid. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Reaction Conditions:

    • Temperature: High temperatures can lead to decomposition of starting materials or the formation of byproducts.[1] Conversely, a temperature that is too low can result in an incomplete reaction. Consider a systematic study where the temperature is varied in 5-10°C increments.

    • Reaction Time: Ensure the reaction has been allowed to proceed to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent: The solubility of substituted anthranilic acids can be challenging. For polar substrates, consider solvents like DMF or DMSO. For less polar starting materials, toluene or dioxane may be more suitable.[1] Ensure all reactants are fully soluble at the reaction temperature to improve reaction rates and yields.[1]

  • Check Reagent Quality:

    • Purity of Anthranilic Acid: Impurities in the starting material can interfere with the reaction. Consider recrystallizing the substituted anthranilic acid before use.

    • Catalyst Activity: If you are using a metal catalyst (e.g., in Ullmann condensations), ensure it has not been deactivated by exposure to air or moisture.[1] Using a fresh or activated catalyst can significantly improve yields.[1]

  • Consider the Substituent Effects: The nature and position of the substituent on the anthranilic acid ring can significantly impact its reactivity. Electron-withdrawing groups can deactivate the amine, while bulky groups can introduce steric hindrance.[1] Adjusting the reaction conditions (e.g., using a more active catalyst or higher temperatures) may be necessary to overcome these effects.[1]

Section 2: Common Side Reactions

Q2: I am observing the formation of an unexpected byproduct. What are the most common side reactions with substituted anthranilic acids?

A2: Several side reactions are common when working with substituted anthranilic acids. Identifying the byproduct can help in diagnosing and solving the issue.

  • Isatoic Anhydride Formation: This is a frequent side reaction, especially when using reagents like phosgene or its equivalents.[2][3] Isatoic anhydride is formed by the intramolecular cyclization of the anthranilic acid. To minimize its formation, control the reaction temperature and the rate of reagent addition carefully.

  • Decarboxylation: Substituted anthranilic acids can undergo decarboxylation, particularly at elevated temperatures, to form substituted anilines.[4][5][6] This is more prevalent in acidic conditions.[5][6] If decarboxylation is an issue, consider running the reaction at a lower temperature or under neutral conditions.

  • Formation of Quinoline Derivatives in Quinazoline Synthesis: In the Friedländer synthesis, which is intended to produce quinazolines from 2-aminobenzaldehydes or ketones, the formation of quinoline byproducts can occur if reaction conditions are not well-controlled.[1]

  • Self-Condensation: Under certain conditions, especially at high concentrations, substituted anthranilic acids can undergo self-condensation reactions. Performing the reaction at a lower concentration (higher dilution) can help to mitigate this.[1]

Section 3: Solubility and Purification

Q3: My substituted anthranilic acid or product is poorly soluble. What can I do?

A3: Solubility is a common challenge. Here are some strategies:

  • Solvent Screening: Test a range of solvents to find one in which your compound is sufficiently soluble at the desired reaction temperature. As mentioned earlier, DMF, DMSO, toluene, and dioxane are good starting points.[1]

  • Use of Co-solvents: A mixture of solvents can sometimes provide the desired solubility profile.

  • Salt Formation: Converting the anthranilic acid to its salt form (e.g., by adding a base) can transiently increase its solubility in polar solvents.

Q4: How can I effectively purify my product from unreacted starting materials and byproducts?

A4: Purification can be challenging due to the similar polarities of the desired product and potential impurities.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good separation. For some iodo-substituted anthranilic acids, recrystallization of the ammonium salt can be an effective purification strategy.[7]

  • Column Chromatography: While sometimes difficult, silica gel chromatography can be used. A careful selection of the eluent system is crucial.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and the basic nature of the amine can be a powerful purification tool. Dissolving the crude product in an organic solvent and performing extractions with aqueous acid and base can separate acidic, basic, and neutral components.

Quantitative Data Summary

Table 1: General Reaction Conditions for Common Syntheses

ReactionTypical Temperature Range (°C)Common SolventsTypical Reaction Time (hours)
Niementowski Quinazoline Synthesis 130 - 200+[1]Amide (reagent and solvent)2 - 24
Friedländer Annulation 150 - 220 (catalyst-free)[8]Ethanol, DMF, Toluene1 - 12
Ullmann Condensation > 210 (traditional)[9]NMP, Nitrobenzene, DMF[9]12 - 48
Amide Bond Formation (with coupling agents) 0 - Room TemperatureDCM, DMF2 - 12

Detailed Experimental Protocols

Protocol 1: General Procedure for Niementowski Quinazoline Synthesis

This protocol describes a general method for the synthesis of 4(3H)-quinazolinones.

Materials:

  • Substituted anthranilic acid

  • Amide (e.g., formamide, acetamide) - can also serve as the solvent

  • High-boiling point solvent (optional, e.g., mineral oil)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid (1 equivalent) and the amide (a large excess, e.g., 10-20 equivalents).

  • If the amide is a solid at room temperature, add a high-boiling point solvent to facilitate stirring.

  • Heat the reaction mixture to the desired temperature (typically between 130-200 °C) and maintain it for the required time (monitor by TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 2: General Procedure for Ullmann Condensation

This protocol provides a general method for the N-arylation of substituted anthranilic acids.

Materials:

  • Substituted anthranilic acid

  • Aryl halide (iodides are more reactive)[9]

  • Copper catalyst (e.g., CuI, copper powder)

  • Base (e.g., K₂CO₃, KOH)

  • High-boiling polar solvent (e.g., DMF, NMP)[9]

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted anthranilic acid (1 equivalent), aryl halide (1-1.2 equivalents), copper catalyst (0.1-1 equivalent), and base (2-3 equivalents).

  • Add the anhydrous high-boiling polar solvent.

  • Heat the reaction mixture to a high temperature (often above 150 °C) and stir vigorously.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the copper catalyst and inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Troubleshooting Guides

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents consider_substituents Evaluate Substituent Effects start->consider_substituents temp_time Optimize Temperature and Time check_conditions->temp_time solvent Screen Solvents check_conditions->solvent purify_sm Purify Starting Material check_reagents->purify_sm fresh_catalyst Use Fresh/Activated Catalyst check_reagents->fresh_catalyst modify_conditions Modify Conditions (e.g., stronger catalyst) consider_substituents->modify_conditions end Improved Yield temp_time->end solvent->end purify_sm->end fresh_catalyst->end modify_conditions->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Side_Reaction_Identification cluster_byproducts Common Side Products cluster_solutions Potential Solutions start Unexpected Byproduct Observed isatoic Isatoic Anhydride start->isatoic decarboxylated Decarboxylated Product (Aniline Derivative) start->decarboxylated isomer Isomeric Product (e.g., Quinoline) start->isomer self_cond Self-Condensation Product start->self_cond sol_isatoic Control Temperature & Reagent Addition Rate isatoic->sol_isatoic sol_decarb Lower Temperature & Use Neutral Conditions decarboxylated->sol_decarb sol_isomer Fine-tune Reaction Conditions isomer->sol_isomer sol_self_cond Decrease Reactant Concentration self_cond->sol_self_cond

Caption: Identifying and mitigating common side reactions.

References

strategies to avoid byproduct formation in 3-Amino-2-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-2-methoxybenzoic Acid Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Due to its multifunctional nature, this compound is susceptible to several side reactions. The primary reactive sites are the carboxylic acid, the amino group, and the aromatic ring. Key side reactions include:

  • Self-Coupling/Dimerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to the formation of amide-linked dimers or oligomers. This is especially prevalent in amide coupling reactions if the desired amine nucleophile is not reactive enough or is sterically hindered.

  • Decarboxylation: Under strong acidic conditions and/or at elevated temperatures, the molecule can lose carbon dioxide to form 2-methoxyaniline.[1]

  • Oxidation: While less common for the methoxy and amino groups under standard conditions, harsh oxidizing agents can lead to unwanted byproducts.[1][2]

  • N-Acyl Urea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acyl urea, which is unreactive and terminates the desired reaction.[3]

  • Cyclization Reactions: Depending on the reagents and reaction conditions, intramolecular cyclization could occur, though this is less commonly reported for this specific molecule.[1]

Troubleshooting Guide: Amide Coupling Reactions

Amide coupling is a primary application of this compound.[4] The key challenge is to selectively react the carboxylic acid with a target amine without interference from the molecule's own amino group.

Problem 1: Low yield of the desired amide product and formation of a significant amount of a higher molecular weight byproduct (suspected dimer/oligomer).

Probable Causes & Recommended Solutions:

Probable CauseRecommended SolutionRationale
Slow Reaction Kinetics 1. Increase Amine Concentration: Use a higher excess of the target amine (e.g., 1.5-2.0 equivalents). 2. Optimize Temperature: While lower temperatures can reduce side reactions, insufficient heat may slow the desired reaction. Experiment with a temperature range (e.g., 0 °C to RT).This favors the reaction with the intended nucleophile over self-coupling.
Self-Coupling (Dimerization) Protect the Amino Group: Protect the aniline nitrogen with a suitable protecting group like Boc (tert-butoxycarbonyl) or Fmoc.[1]This is the most robust strategy. It completely prevents the amino group from acting as a nucleophile, eliminating the possibility of self-reaction. The protecting group can be removed in a subsequent step.
Inefficient Carboxylic Acid Activation 1. Change Coupling Reagent: Switch from carbodiimides (EDC, DCC) to phosphonium (PyBOP) or aminium/uronium salts (HATU, HBTU, TBTU).[5][6] 2. Use Additives: If using carbodiimides, ensure the presence of additives like HOBt or HOAt to form active esters, which can be more selective and reduce N-acyl urea formation.[5][7]Aminium/uronium and phosphonium reagents are often more efficient, leading to faster activation and coupling, which outcompetes side reactions.[3][6]
Base-Catalyzed Side Reactions Select Appropriate Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of tertiary amines like triethylamine, which can sometimes promote side reactions.[3]The choice of base is critical, especially with advanced coupling reagents, to control racemization and other side reactions.[3]
Problem 2: Product mixture contains a significant amount of 2-methoxyaniline.

// Nodes Reactant [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DesiredProduct [label="Desired Product\n(e.g., Amide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct:\n2-Methoxyaniline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conditions_Desired [label="Amide Coupling\nConditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Byproduct [label="High Temperature or\nStrong Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reactant -> Conditions_Desired [arrowhead=none]; Conditions_Desired -> DesiredProduct [label="Desired Pathway"];

Reactant -> Conditions_Byproduct [arrowhead=none]; Conditions_Byproduct -> Byproduct [label="Side Reaction\n(Decarboxylation)", style=dashed, color="#EA4335"]; } Caption: Competing pathways: desired reaction vs. decarboxylation.

Probable Cause & Recommended Solutions:

Probable CauseRecommended SolutionRationale
Decarboxylation 1. Reduce Reaction Temperature: Avoid heating the reaction mixture excessively. Many amide coupling reactions can proceed efficiently at room temperature or below. 2. Avoid Strongly Acidic Conditions: If acidic conditions are required (e.g., for deprotection), perform the step at a low temperature and for the minimum time necessary. Monitor the reaction closely using TLC or LC-MS.[1]Decarboxylation of aminobenzoic acids is often promoted by heat and strong acid.[1] Controlling these two parameters is crucial to prevent the formation of the aniline byproduct.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU to Minimize Dimerization

This protocol assumes the amino group of this compound is not protected.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM, or THF).

    • In a separate flask, dissolve the target amine (1.2 eq).

    • Prepare a solution of HATU (1.1 eq) and DIPEA (2.5 eq) in the same solvent.

  • Reaction Setup (Pre-activation):

    • Cool the solution of this compound to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add the HATU/DIPEA solution to the cooled acid solution.

    • Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step allows the formation of the active ester before the target amine is introduced, minimizing the opportunity for self-reaction.

  • Amine Addition:

    • Add the solution of the target amine dropwise to the pre-activated mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the desired product.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.[2]

Disclaimer: This guide is intended for informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.

References

Technical Support Center: Catalyst Selection for Reactions with 3-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for efficient chemical reactions involving 3-Amino-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: Due to its bifunctional nature, possessing both an amino and a carboxylic acid group, this compound is a versatile substrate for several key reactions, including:

  • Amide Bond Formation: Coupling of the carboxylic acid moiety with various amines.

  • Esterification: Reaction of the carboxylic acid with alcohols.

  • Palladium-Catalyzed Cross-Coupling Reactions: (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after suitable modification (e.g., halogenation) of the aromatic ring.

  • Cyclization Reactions: Intramolecular or intermolecular reactions to form heterocyclic structures.

Q2: Which catalysts are recommended for amide bond formation with this compound?

A2: For amide bond formation, carbodiimide coupling agents are widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common and effective choice.[1][2] This system activates the carboxylic acid to facilitate nucleophilic attack by an amine. For challenging couplings, particularly with electron-deficient amines or sterically hindered substrates, uronium-based reagents like HATU can be more effective.[1]

Q3: Can I use this compound directly in palladium-catalyzed cross-coupling reactions?

A3: No, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the aromatic ring of this compound needs to be functionalized with a leaving group, typically a halogen (e.g., bromine or iodine). The reactivity of the aryl halide generally follows the order: I > Br > Cl.[3] Once halogenated, various palladium catalysts can be employed.

Q4: How does the amino group of this compound affect catalytic reactions?

A4: The amino group is electron-donating, which can activate the aromatic ring. However, its basic nature can lead to coordination with metal catalysts, such as palladium, potentially inhibiting their activity by blocking coordination sites.[4] In some cases, protection of the amino group may be necessary to prevent side reactions or catalyst deactivation.

Q5: What are the key considerations for selecting a catalyst for a novel reaction with this compound?

A5: Catalyst selection should be guided by the specific transformation desired. A general workflow involves:

  • Literature Review: Search for similar reactions with structurally related substrates.

  • Catalyst Screening: Test a small panel of catalysts (e.g., different palladium pre-catalysts and ligands for cross-coupling, or various coupling reagents for amidation) on a small scale.

  • Reaction Optimization: Once a promising catalyst is identified, optimize reaction parameters such as temperature, solvent, base, and catalyst loading.

Troubleshooting Guides

Amide Bond Formation
Issue Potential Cause Suggested Solution
Low to no product yield Incomplete activation of the carboxylic acid.- Ensure EDC and HOBt are fresh and stored under dry conditions.- Increase the equivalents of coupling reagents (e.g., 1.2-1.5 eq).- Switch to a more powerful coupling reagent like HATU.[1]
Low nucleophilicity of the amine.- Increase the reaction temperature.- Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid formed.[1]
Formation of side products (e.g., N-acylurea) The O-acylisourea intermediate is reacting with another molecule of the carboxylic acid instead of the amine.- Ensure the amine is added shortly after the activation of the carboxylic acid with EDC.- Use of HOBt helps to minimize this by forming a more stable active ester.[1]
Racemization of chiral centers (if applicable) The reaction conditions are too harsh.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- The use of HOBt or other additives can help suppress racemization.[1]
Palladium-Catalyzed Suzuki-Miyaura Coupling (of a halogenated derivative)
Issue Potential Cause Suggested Solution
Low yield of coupled product Catalyst inhibition by the amino group.- Protect the amino group (e.g., as a Boc-carbamate).- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can favor reductive elimination.[5]
Poor solubility of the carboxylate salt.- Under basic conditions, the carboxylic acid forms a salt which may have low solubility in organic solvents. Use a co-solvent system (e.g., Dioxane/Water) to improve solubility.[5]
Inactive catalyst.- Use a fresh batch of palladium catalyst. Consider using more air-stable pre-catalysts.[4]
Significant dehalogenation (loss of Br or I) The free amino group can promote reductive dehalogenation.- Protect the amino group.- Choose a milder base such as K₂CO₃ or K₃PO₄.[4]
Homocoupling of the boronic acid Presence of oxygen in the reaction mixture.- Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4]

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[1]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[1]

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-amino-2-methoxybenzoic acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of this compound with an arylboronic acid.

Materials:

  • 5-Bromo-3-amino-2-methoxybenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried reaction vessel, add 5-Bromo-3-amino-2-methoxybenzoic acid, the arylboronic acid, and potassium carbonate.[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Purge the solution with the inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.[5]

  • Heat the mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical Yield RangeKey Advantages
EDCHOBtDIPEA70-95%Good efficiency, water-soluble byproducts.[1]
HATU-DIPEA80-99%Highly effective for difficult couplings.[1]
DCCDMAP-60-90%Cost-effective, but byproduct removal can be difficult.

Yields are representative and can vary based on the specific substrates and reaction conditions.

Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield Range
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O80-10075-90%[5]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90%[5]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O80-10080-95%[5]

This data is based on reactions with structurally similar aminobenzoic acid derivatives and serves as a starting point for optimization.

Visualizations

Catalyst_Selection_Workflow cluster_0 Catalyst Selection Workflow start Define Desired Transformation (e.g., Amide Formation, C-C Coupling) lit_review Literature Search for Similar Reactions start->lit_review catalyst_screening Initial Catalyst Screening (Small Scale) lit_review->catalyst_screening optimization Reaction Optimization (Temperature, Solvent, Base, etc.) catalyst_screening->optimization scale_up Scale-up and Validation optimization->scale_up

Caption: A general workflow for selecting an efficient catalyst.

Amide_Bond_Formation cluster_1 EDC/HOBt Mediated Amide Formation RCOOH 3-Amino-2-methoxy- benzoic Acid Active_Ester O-Acylisourea Intermediate RCOOH->Active_Ester + EDC EDC EDC->Active_Ester HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide HOBt HOBt Amide->HOBt (regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Troubleshooting_Tree cluster_2 Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Degassing) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Replaced check_solubility Assess Substrate/Base Solubility check_conditions->check_solubility Conditions OK check_conditions->success Optimized protect_amine Consider Amino Group Protection check_solubility->protect_amine Solubility OK check_solubility->success Improved Solubility change_ligand Screen Different Ligands protect_amine->change_ligand Protection Ineffective protect_amine->success Protection Effective change_ligand->success

Caption: A decision tree for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-2-methoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Amino-2-methoxybenzoic acid and its structural isomers. Understanding the nuanced differences in reactivity among these closely related compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials where regioselectivity and reaction efficiency are paramount. This document summarizes available quantitative data, offers a theoretical framework based on electronic and steric effects, and provides detailed experimental protocols for the direct comparison of these isomers.

Introduction to Isomeric Effects on Reactivity

The reactivity of a substituted benzoic acid is primarily governed by the electronic and steric nature of its substituents. The positions of the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring in relation to the carboxylic acid (-COOH) group significantly influence the electron density of the aromatic ring and the accessibility of the reactive centers. These factors dictate the acidity of the carboxylic acid (pKa) and the nucleophilicity of the amino group, thereby affecting the rates of common reactions such as esterification, amidation, and electrophilic aromatic substitution.

Comparative Analysis of Isomer Reactivity

Theoretical Framework: Electronic and Steric Effects

The reactivity of the carboxylic acid group is sensitive to the electronic effects of the other substituents. Electron-withdrawing groups increase the acidity of the carboxylic acid (lower pKa), making it more reactive towards nucleophiles in certain reactions (e.g., esterification under acidic conditions). Conversely, electron-donating groups decrease acidity (higher pKa). The amino group is a strong activating group (electron-donating) through resonance, while the methoxy group is also electron-donating through resonance but electron-withdrawing through induction. The overall effect depends on their relative positions.

The reactivity of the amino group as a nucleophile is also influenced by these electronic effects. Electron-donating groups on the ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Electron-withdrawing groups have the opposite effect.

Steric hindrance plays a critical role, especially for substituents in the ortho position to the carboxylic acid or the amino group. Bulky groups in close proximity to a reaction center can impede the approach of reactants, thereby slowing down the reaction rate.

Quantitative Data Comparison

The following table summarizes the available predicted pKa values for this compound and a selection of its isomers. It is important to note that these are computationally predicted values and may differ from experimental values. A lower pKa value indicates a stronger acid.

IsomerStructurePredicted pKaReference
This compound Not Available
2-Amino-3-methoxybenzoic acidNot Available
4-Amino-2-methoxybenzoic acid4.75[1]
5-Amino-2-methoxybenzoic acidNot Available
2-Amino-4-methoxybenzoic acidNot Available
3-Amino-4-methoxybenzoic acid4.69[2]
4-Amino-3-methoxybenzoic acid4.74[3]
2-Amino-5-methoxybenzoic acid2.08[4]
2-Amino-6-methoxybenzoic acid4.83[5]

Note: The pKa values are predicted and should be used as a relative guide. Experimental verification is recommended.

A direct comparison of reactivity in a synthetic context can be seen in a case study comparing 3-Amino-4-methoxybenzoic acid and 5-Amino-2-methoxybenzoic acid in the synthesis of a novel quinolone antibiotic. The study reported a 95% yield with 98% purity for the reaction involving 3-Amino-4-methoxybenzoic acid, while the yield dropped to 70% with 5-Amino-2-methoxybenzoic acid, with the difference attributed to steric hindrance in the latter.[6]

Logical Framework for Reactivity Comparison

The following diagram illustrates the key factors influencing the comparative reactivity of aminomethoxybenzoic acid isomers.

G Comparative Reactivity Framework cluster_isomer Isomer Structure cluster_factors Influencing Factors cluster_properties Chemical Properties cluster_reactivity Reactivity in Key Reactions This compound This compound Electronic Effects Electronic Effects This compound->Electronic Effects Steric Hindrance Steric Hindrance This compound->Steric Hindrance Other Isomers Other Isomers Other Isomers->Electronic Effects Other Isomers->Steric Hindrance Acidity (pKa) Acidity (pKa) Electronic Effects->Acidity (pKa) Nucleophilicity Nucleophilicity Electronic Effects->Nucleophilicity Steric Hindrance->Acidity (pKa) Steric Hindrance->Nucleophilicity Esterification Esterification Acidity (pKa)->Esterification Amidation Amidation Nucleophilicity->Amidation

Factors influencing the comparative reactivity of isomers.

Experimental Protocols

To facilitate direct comparison of reactivity, the following detailed experimental protocols are provided.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound and its isomers.

Materials:

  • This compound and its isomers

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Accurately weigh approximately 0.1 mmol of the aminomethoxybenzoic acid isomer and dissolve it in 50 mL of deionized water in the 100 mL beaker. Gentle heating may be required for complete dissolution.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in 0.5 mL increments.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH has risen significantly and then plateaus, typically around pH 11-12.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

  • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Comparative Kinetics of Esterification

Objective: To compare the relative rates of esterification of this compound and its isomers with a standard alcohol.

Materials:

  • This compound and its isomers

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable high-boiling solvent)

  • Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column) or High-Performance Liquid Chromatography (HPLC) system

  • Thermostatted reaction vessel with a reflux condenser and a sampling port

  • Internal standard (e.g., dodecane for GC analysis)

Procedure:

  • In the thermostatted reaction vessel, prepare a solution of the aminomethoxybenzoic acid isomer (e.g., 0.1 M), anhydrous ethanol (e.g., 1.0 M), and the internal standard in toluene.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 80 °C).

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).

  • Immediately withdraw an initial sample (t=0) and quench it in a vial containing a small amount of a weak base (e.g., saturated sodium bicarbonate solution) to stop the reaction.

  • Withdraw samples at regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

  • Prepare the samples for analysis (e.g., by extraction with a suitable solvent for GC analysis).

  • Analyze the samples by GC or HPLC to determine the concentration of the starting material and the ester product relative to the internal standard.

  • Plot the concentration of the reactant versus time for each isomer.

  • The initial rate of the reaction can be determined from the initial slope of the concentration-time curve. A steeper slope indicates a faster reaction rate.

Experimental Workflow for Reactivity Screening

The following diagram outlines a general workflow for screening the reactivity of the different isomers.

G Experimental Workflow for Reactivity Screening Isomer Synthesis/Procurement Isomer Synthesis/Procurement Characterization (NMR, MS, Purity) Characterization (NMR, MS, Purity) Isomer Synthesis/Procurement->Characterization (NMR, MS, Purity) pKa Determination (Potentiometric Titration) pKa Determination (Potentiometric Titration) Characterization (NMR, MS, Purity)->pKa Determination (Potentiometric Titration) Kinetic Studies Kinetic Studies Characterization (NMR, MS, Purity)->Kinetic Studies Data Analysis Data Analysis pKa Determination (Potentiometric Titration)->Data Analysis Esterification Esterification Kinetic Studies->Esterification Amidation Amidation Kinetic Studies->Amidation Esterification->Data Analysis Amidation->Data Analysis Comparative Reactivity Profile Comparative Reactivity Profile Data Analysis->Comparative Reactivity Profile

A general workflow for the experimental comparison of isomer reactivity.

Conclusion

The reactivity of this compound and its isomers is a complex interplay of electronic and steric effects imparted by the amino and methoxy substituents. While a complete set of experimental comparative data is not yet available, theoretical considerations and the limited available data suggest that the substitution pattern will have a profound impact on both the acidity of the carboxylic acid and the nucleophilicity of the amino group. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes and the optimization of reaction conditions. The experimental protocols provided in this guide offer a robust framework for the direct and quantitative comparison of these versatile building blocks.

References

Spectroscopic Differentiation of Aminomethoxybenzoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of aminomethoxybenzoic acid isomers is a critical step in drug discovery, chemical synthesis, and quality control. The subtle differences in the positions of the amino and methoxy functional groups on the benzoic acid backbone give rise to distinct physicochemical and biological properties. This guide provides a comprehensive comparison of the spectroscopic characteristics of four key aminomethoxybenzoic acid isomers, supported by experimental data and detailed methodologies, to facilitate their unambiguous differentiation.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for 3-amino-4-methoxybenzoic acid, 4-amino-3-methoxybenzoic acid, 5-amino-2-methoxybenzoic acid, and 2-amino-5-methoxybenzoic acid.

Spectroscopic Technique3-Amino-4-methoxybenzoic acid4-Amino-3-methoxybenzoic acid5-Amino-2-methoxybenzoic acid2-Amino-5-methoxybenzoic acid
¹H NMR (δ, ppm) Aromatic Protons: 6.8-7.5Methoxy Protons: ~3.8Amino Protons: Broad signalAromatic Protons: 6.2-7.8Methoxy Protons: ~3.9Amino Protons: Broad signalAromatic Protons: 6.9-7.2Methoxy Protons: ~3.7Amino Protons: Broad signalAromatic Protons: 6.5-7.8Methoxy Protons: ~3.8Amino Protons: Broad signal
¹³C NMR (δ, ppm) Carboxyl: ~168Aromatic: 110-155Methoxy: ~56Carboxyl: ~169Aromatic: 112-150Methoxy: ~56Carboxyl: ~167Aromatic: 115-158Methoxy: ~55Carboxyl: ~169Aromatic: 112-152Methoxy: ~55
FT-IR (cm⁻¹) **N-H stretch: 3300-3500C=O stretch: 1670-1700C-O stretch: 1200-1300C-N stretch: 1250-1350N-H stretch: 3300-3500C=O stretch: 1670-1700C-O stretch: 1200-1300C-N stretch: 1250-1350N-H stretch: 3300-3500C=O stretch: 1670-1700C-O stretch: 1200-1300C-N stretch: 1250-1350N-H stretch: 3300-3500C=O stretch: 1670-1700C-O stretch: 1200-1300C-N stretch: 1250-1350
Mass Spec. (m/z) ***Molecular Ion [M]⁺: 167Key Fragments: 152, 124, 108Molecular Ion [M]⁺: 167Key Fragments: 152, 135, 107Molecular Ion [M]⁺: 167Key Fragments: 152, 135, 122Molecular Ion [M]⁺: 167Key Fragments: 152, 135, 108

Chemical shifts are approximate and can vary based on the solvent and experimental conditions. **Vibrational frequencies are characteristic ranges for the specified functional groups. ***Mass-to-charge ratios (m/z) for the molecular ion and major fragments under electron ionization.*

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of aminomethoxybenzoic acid isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Isomer Differentiation Sample Isomer Sample Dissolution Dissolution in Deuterated Solvent (NMR) or IR-transparent Matrix Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process Spectra: Chemical Shifts, Coupling Constants NMR->Process_NMR Process_IR Analyze Spectra: Vibrational Frequencies IR->Process_IR Process_MS Analyze Spectra: Molecular Ion, Fragmentation Pattern MS->Process_MS Compare Compare Spectroscopic Data against Reference Database Process_NMR->Compare Process_IR->Compare Process_MS->Compare Identification Isomer Identification Compare->Identification

Caption: Workflow for Spectroscopic Differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons and carbon atoms within the isomeric molecules.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the aminomethoxybenzoic acid isomer.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024-4096 (or more for dilute samples).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the isomers based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid isomer sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

Method (Electron Ionization - EI):

  • Introduce a small amount of the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • Ionize the sample molecules using a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Typical Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: 50-500 amu.

  • Source Temperature: 200-250 °C.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between the various isomers of aminomethoxybenzoic acid, ensuring the correct identification of these important chemical entities.

A Comparative Guide to the Biological Activities of 3-Amino-2-methoxybenzoic Acid and 3-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methoxybenzoic acid and 3-Amino-4-methoxybenzoic acid are structural isomers that serve as versatile building blocks in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. While both share a common aminobenzoic acid scaffold, the positional difference of the amino and methoxy groups on the benzene ring significantly influences their reactivity and, consequently, their utility in the synthesis of molecules with distinct biological activities. This guide provides a comparative overview of their known biological activities, supported by available data on their derivatives, and details the experimental protocols for relevant biological assays.

Data Presentation: A Comparative Overview of Bioactive Derivatives

The following table summarizes the biological activities of representative compounds derived from this compound and 3-Amino-4-methoxybenzoic acid. This data, gleaned from various studies, highlights the divergent therapeutic applications stemming from these two isomers.

Biological Target/ActivityPrecursor CompoundDerivative Class/CompoundQuantitative Data (IC₅₀/MIC)Reference
Anti-Inflammatory This compoundSubstituted quinazolin-4(3H)-onesNot specified for parent compound; derivatives show significant activity.[1]
VEGFR-2 Inhibition 3-Amino-4-methoxybenzoic acidQuinazolin-4(3H)-one diaryl urea derivative (QDAU5)IC₅₀ = 0.77 nM[2]
VEGFR-2 Inhibition 3-Amino-4-methoxybenzoic acidThieno[2,3-d]pyrimidine derivative (21e)IC₅₀ = 21 nM[3]
Tubulin Polymerization Inhibition 3-Amino-4-methoxybenzoic acidAmino-Benzosuberene AnalogueIC₅₀ = 1.2 µM[4]
Tubulin Polymerization Inhibition 3-Amino-4-methoxybenzoic acid2-amino-3,4,5-trimethoxybenzophenone analogue (compound 17)IC₅₀ = 1.6 µM[5]
Antibacterial Activity 3-Amino-4-methoxybenzoic acidQuinolone Antibiotics (e.g., Ciprofloxacin)MIC values are derivative-specific and broad-ranging.[6]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are representative of the techniques used to evaluate the biological activities of compounds derived from this compound and 3-Amino-4-methoxybenzoic acid.

Cyclooxygenase-2 (COX-2) Inhibition Assay (for Anti-Inflammatory Activity)

This assay is used to screen for inhibitors of COX-2, a key enzyme in the inflammatory pathway.

Protocol:

  • Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the COX-2 enzyme, a heme cofactor solution, and a solution of the substrate (arachidonic acid).

  • Reaction Setup : In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition : Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (solvent only).

  • Pre-incubation : Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Detection : The product of the COX-2 reaction (Prostaglandin H2) is typically measured using a colorimetric or fluorometric method. For example, the peroxidase activity of COX can be measured by monitoring the oxidation of a chromogenic substrate at a specific wavelength.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy.

Protocol:

  • Reagent Preparation : Prepare a kinase buffer, a solution of recombinant human VEGFR-2, a solution of a specific peptide substrate for VEGFR-2, and an ATP solution.

  • Reaction Setup : In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation : Start the kinase reaction by adding the peptide substrate and ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection : The amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate. This can be detected using a secondary antibody conjugated to an enzyme (e.g., HRP) for a colorimetric readout, or a fluorescent label. Alternatively, luminescence-based assays that measure the amount of ATP consumed can be used.

  • Data Analysis : Determine the percentage of inhibition of VEGFR-2 kinase activity for each concentration of the test compound. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules, a critical process in cell division and a target for anticancer drugs.

Protocol:

  • Reagent Preparation : Prepare a tubulin polymerization buffer (e.g., containing GTP), and a solution of purified tubulin.

  • Reaction Setup : In a temperature-controlled 96-well plate, add the tubulin polymerization buffer and the test compound at various concentrations.

  • Reaction Initiation : Initiate polymerization by adding the tubulin solution to the wells.

  • Monitoring Polymerization : The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This is monitored by measuring the absorbance at 340 nm over time in a spectrophotometer.

  • Data Analysis : The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rates in the presence of the test compound to the rate of a control reaction without the inhibitor. The IC₅₀ value is the concentration of the compound that inhibits the rate of polymerization by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the biological activities of derivatives of the two isomers and a typical experimental workflow.

VEGFR2_Signaling_Pathway receptor receptor ligand ligand pathway_node pathway_node outcome_node outcome_node VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT PI3K->Migration RAF Raf PKC->RAF Permeability Vascular Permeability PKC->Permeability mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor VEGFR-2 Inhibitor (Derived from 3-Amino-4-methoxybenzoic acid) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

COX_Pathway substrate substrate enzyme enzyme product product outcome outcome inhibitor Anti-inflammatory Agent (Derived from this compound) COX2 COX-2 inhibitor->COX2 Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases ArachidonicAcid->COX2 Substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes conversion to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Experimental_Workflow step step input input output output start Start prep Prepare Reagents (Enzyme, Substrate, Buffer, Test Compounds) start->prep setup Set up Assay Plate (Controls & Test Compound Dilutions) prep->setup initiate Initiate Reaction (Add Substrate/ATP) setup->initiate incubate Incubate (Controlled Temperature & Time) initiate->incubate detect Detect Signal (Absorbance, Fluorescence, Luminescence) incubate->detect analyze Analyze Data (Calculate % Inhibition, Determine IC50) detect->analyze end End analyze->end

References

A Comparative Guide to 3-Amino-2-methoxybenzoic Acid and Anthranilic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials is a critical decision in the intricate process of drug discovery and development. Both 3-Amino-2-methoxybenzoic acid and anthranilic acid are valuable building blocks, frequently employed in the synthesis of a wide range of pharmaceuticals. This guide provides an objective comparison of their performance in drug synthesis, supported by experimental data and detailed protocols, to aid in making informed decisions for your research.

Overview of Starting Materials

Anthranilic acid, or 2-aminobenzoic acid, is a well-established precursor in the pharmaceutical industry. It serves as a foundational scaffold for a variety of drugs, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its bifunctional nature, possessing both an amino and a carboxylic acid group in an ortho arrangement, allows for facile cyclization reactions to form key heterocyclic systems like quinazolinones and benzodiazepines.[2]

This compound, a substituted derivative of anthranilic acid, offers a more nuanced reactivity profile. The presence of the methoxy group at the 2-position influences the electronic properties and steric environment of the molecule, which can be strategically exploited in the synthesis of complex and highly specific drug molecules, such as kinase inhibitors.[2]

Quantitative Data Summary

PropertyThis compoundAnthranilic Acid
Molecular Formula C₈H₉NO₃C₇H₇NO₂
Molecular Weight 167.16 g/mol [3]137.14 g/mol
Melting Point 98-102 °C[3]146-148 °C
Key Applications Kinase inhibitors, specialized pharmaceuticals[2]NSAIDs (Fenamates), quinazolinones, diuretics[1][2]
Reactivity Influenced by the electron-donating methoxy group, allowing for regioselective reactions.The ortho-amino and carboxylic acid groups are highly reactive and prone to cyclization.[2]

Case Study 1: Synthesis of the Kinase Inhibitor Bosutinib using a this compound Derivative

Bosutinib is a potent inhibitor of the Src/Abl tyrosine kinases used in the treatment of chronic myelogenous leukemia. A novel synthesis of Bosutinib has been developed starting from 3-methoxy-4-hydroxybenzoic acid, a close structural analog of this compound, demonstrating the utility of this class of compounds in complex, multi-step syntheses.[4]

Experimental Protocol: Synthesis of Bosutinib

The synthesis involves a multi-step process with the following key transformations and reported yields:[4]

  • Esterification of 3-methoxy-4-hydroxybenzoic acid.

  • Alkylation with 1-bromo-3-chloropropane (Yield: 90.0%).

  • Nitration of the aromatic ring.

  • Reduction of the nitro group to an amine (Yield: 91.5%).

  • Cyclization to form the quinoline core.

  • Chlorination of the quinoline ring.

  • Two successive amination reactions to install the side chains.

The overall yield for this multi-step synthesis of Bosutinib is reported to be 21.7%.[4]

Case Study 2: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid

Quinazolinones are a class of heterocyclic compounds that form the core of many bioactive molecules, including numerous kinase inhibitors. The synthesis of the parent compound, quinazolin-4(3H)-one, from anthranilic acid is a well-established and efficient process.

Experimental Protocol: Synthesis of Quinazolin-4(3H)-one

Conventional Method:

  • A mixture of anthranilic acid (0.1 mol) and formamide (0.5 mol) is heated at 150-160 °C for 8 hours.[5]

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried.

  • Recrystallization from methanol yields pure quinazolin-4(3H)-one.

    • Yield: 61%[5]

Microwave-Assisted Method:

  • A mixture of anthranilic acid and formamide (1:4 molar ratio) is subjected to microwave irradiation.[6]

  • The reaction is completed within a much shorter time frame compared to conventional heating.

    • Yield: Up to 96%[6]

Comparative Analysis

The synthesis of Bosutinib from a substituted 3-aminobenzoic acid derivative highlights the utility of this starting material in the construction of complex, highly functionalized drug molecules. The methoxy substituent plays a crucial role in directing subsequent reactions and influencing the final structure's biological activity. While the overall yield of 21.7% over multiple steps is respectable for a complex synthesis, it underscores the challenges associated with multi-step drug manufacturing.[4]

In contrast, the synthesis of the quinazolin-4-one scaffold from anthranilic acid is a more straightforward and high-yielding process, particularly with the use of microwave assistance which can achieve yields of up to 96%.[6] This demonstrates the efficiency of anthranilic acid as a precursor for generating core heterocyclic structures that can then be further elaborated into a diverse range of drug candidates.

The choice between these two starting materials, therefore, depends on the specific synthetic strategy and the desired final product. For the synthesis of complex, highly substituted molecules where regioselectivity is key, a substituted aminobenzoic acid like this compound may be the preferred choice. For the efficient, large-scale production of core heterocyclic scaffolds that will be further diversified, anthranilic acid remains an excellent and cost-effective option.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_bosutinib Bosutinib Synthesis cluster_quinazolinone Quinazolinone Synthesis A 3-Methoxy-4-hydroxybenzoic Acid Derivative B Multi-step Synthesis (Esterification, Alkylation, Nitration, Reduction, Cyclization, Chlorination, Aminations) A->B [5] C Bosutinib (Overall Yield: 21.7%) B->C D Anthranilic Acid E Reaction with Formamide D->E [2, 6] F Quinazolin-4(3H)-one (Yield: 61-96%) E->F

Caption: Comparative workflow for drug synthesis.

Signaling Pathway Inhibition

Both starting materials can be used to synthesize kinase inhibitors that target intracellular signaling pathways implicated in diseases like cancer. The resulting drugs often act by competitively binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity and blocking downstream signaling.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Kinase (e.g., Src/Abl) Rec->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellResponse Inhibitor Kinase Inhibitor (e.g., Bosutinib) Inhibitor->Kinase Inhibition

Caption: Kinase inhibitor mechanism of action.

References

A Comparative Guide to Purity Validation of 3-Amino-2-methoxybenzoic Acid: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates like 3-Amino-2-methoxybenzoic acid is a critical cornerstone of quality control. The integrity of the final active pharmaceutical ingredient (API) is directly dependent on the purity of its constituent building blocks. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound. Detailed experimental protocols and supporting data are presented to facilitate an informed selection of the most suitable analytical methodology.

The Imperative of Purity in Drug Development

This compound serves as a vital intermediate in the synthesis of a variety of pharmaceutical compounds. Even minute impurities can significantly impact the reaction kinetics, yield, and impurity profile of subsequent synthetic steps, ultimately affecting the safety and efficacy of the final drug product. Therefore, the deployment of robust, accurate, and reliable analytical methods for purity assessment is not merely a procedural step but a fundamental requirement for regulatory compliance and patient safety.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise determination of compound purity.[1][2] The principle of qNMR is rooted in the direct proportionality between the integrated area of a specific nuclear magnetic resonance signal and the number of nuclei giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the absolute purity of the analyte can be determined with high accuracy and precision, without the need for a reference standard of the analyte itself.[3]

Orthogonal Chromatographic Techniques: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectral data.[6][7] When used in conjunction with qNMR, these chromatographic methods provide an orthogonal approach to purity validation, offering a more complete and reliable assessment of a compound's quality.[4]

Comparative Analysis: qNMR vs. HPLC vs. GC-MS

The selection of an analytical technique for purity determination is contingent on various factors, including the chemical nature of the analyte, the required level of accuracy and precision, sample throughput, and the availability of reference standards. The following table provides a comparative summary of the key performance characteristics of qNMR, HPLC, and GC-MS for the purity validation of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct measurement based on the molar ratio of analyte to an internal standard.Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation of volatile analytes in the gas phase with detection by mass spectrometry.
Primary/Secondary Method Primary ratio method.[2]Secondary method requiring a reference standard of the analyte for accurate quantification.Secondary method often requiring a reference standard for quantification.
Selectivity Excellent for structural confirmation and isomeric differentiation. Can be limited by signal overlap.High selectivity for separating structurally similar impurities.Very high selectivity and specificity due to mass fragmentation patterns.
Sensitivity Moderate, suitable for quantifying impurities at levels of ~0.1% and above.High sensitivity, ideal for trace impurity analysis (ppm levels).Very high sensitivity (ppb levels), especially with selected ion monitoring (SIM).
Accuracy & Precision High accuracy and precision (typically <1% RSD).[8]High accuracy and precision with proper validation.High accuracy and precision with appropriate internal standards.
Sample Throughput Lower throughput due to longer relaxation delays required for accurate quantification.High throughput, well-suited for automated analysis of multiple samples.Moderate to high throughput, dependent on sample preparation.
Sample Consumption Higher (milligrams).Lower (micrograms).Lower (micrograms to nanograms).
Destructive/Non-destructive Non-destructive; the sample can be recovered.Destructive.Destructive.
Reference Standard Requirement Requires a certified internal standard, but not of the analyte itself.Requires a certified reference standard of the analyte for accurate purity assignment.Requires a certified reference standard for accurate quantification.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using ¹H-qNMR, HPLC-UV, and GC-MS are provided below.

¹H-qNMR Purity Determination

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Dimethyl terephthalate (DMT) as an internal standard (certified reference material, >99.5% purity)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-precision analytical balance (readable to 0.01 mg)

  • Vortex mixer and/or sonicator

  • High-precision 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the dimethyl terephthalate internal standard into the same vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing and/or sonicating the mixture.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)

  • Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest)

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals for both the analyte and the internal standard. For this compound in DMSO-d₆, characteristic signals are expected in the aromatic region. The methoxy protons should also provide a clean singlet. The singlet from the methyl protons of DMT at approximately 3.8 ppm is a suitable signal for the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

HPLC-UV Purity Determination

This method is designed for the separation and quantification of this compound and potential process-related impurities.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of mobile phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of this compound would be required to create a calibration curve.

GC-MS Impurity Profiling

This method is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required for non-volatile compounds like benzoic acid derivatives to increase their volatility.

Derivatization (with BSTFA):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard and constructing a calibration curve.

Visualizing the Workflow

To better understand the logical flow of the qNMR experimental process, a Graphviz diagram is provided below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_experiment Perform NMR Experiment (Optimized Parameters) transfer->nmr_experiment process_spectrum Phase and Baseline Correction nmr_experiment->process_spectrum integrate_signals Integrate Analyte and IS Signals process_spectrum->integrate_signals calculate_purity Calculate Purity using Formula integrate_signals->calculate_purity final_purity Final Purity Value calculate_purity->final_purity

Caption: Workflow for purity determination of this compound by qNMR.

Conclusion: An Integrated Approach to Purity Validation

Both qNMR and chromatographic techniques are invaluable tools for the purity assessment of this compound. qNMR stands out as a primary method that provides a direct and highly accurate measure of purity without the need for an analyte-specific reference standard, making it particularly useful during early-stage development when such standards may be unavailable. [5]HPLC offers superior sensitivity for detecting trace impurities and is well-suited for high-throughput quality control environments. [4]GC-MS provides an orthogonal and highly specific method for the identification and quantification of volatile and semi-volatile impurities.

For a comprehensive and robust validation of the purity of this compound, an integrated approach is recommended. The use of qNMR as a primary method to assign an accurate purity value to a batch, which can then be used as an in-house reference standard for routine HPLC and GC-MS analyses, represents a powerful and efficient strategy. This multi-faceted approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

A Comparative Analysis of the Crystal Structures of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the polymorphic landscapes of ortho-, meta-, and para-aminobenzoic acid reveals intricate structural diversities that influence their physicochemical properties. This guide provides a comparative analysis of the crystal structures of these isomers, supported by crystallographic data and detailed experimental methodologies, for researchers, scientists, and professionals in drug development.

The positional isomerism of the amino and carboxylic acid functional groups on the benzene ring in aminobenzoic acid significantly impacts their solid-state structures, leading to a rich variety of polymorphic forms. These variations in crystal packing and molecular conformation are of paramount importance in the pharmaceutical industry, as they can affect key properties such as solubility, stability, and bioavailability.

Comparative Crystallographic Data

The crystal structures of the aminobenzoic acid isomers and their known polymorphs have been extensively studied. The following table summarizes the key crystallographic parameters for each, offering a quantitative comparison.

IsomerPolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZMolecular Form
o-Aminobenzoic Acid Form IMonoclinicP2₁Neutral & Zwitterionic
Form IIOrthorhombicPbcaNeutral
Form IIIOrthorhombicPna2₁12.86810.8089.3389090908Neutral
m-Aminobenzoic Acid Form I--Zwitterionic
Form IIMonoclinicP2₁/c5.04723.0611.79090105.47908Neutral
Form IIIOrthorhombicP2₁2₁2₁10.99912.2899.7739090908Zwitterionic
Form IVMonoclinicP2₁/c15.0113.84821.65090106.63908Zwitterionic
Form VMonoclinicP2₁/a14.7874.9569.0819095.21904Neutral
p-Aminobenzoic Acid α-formMonoclinicP2₁/n18.5623.73218.5689093.79908Neutral
β-formMonoclinicP2₁/n6.2438.45712.3659090.99904Neutral
γ-formOrthorhombicPna2₁26.9953.73212.6739090908Neutral
δ-formMonoclinicPn6.4554.67410.54790100.7902Neutral

Note: Some crystallographic data for the polymorphs of o-aminobenzoic acid are not fully reported in the available literature.

Structural Insights and Polymorphism

The aminobenzoic acid isomers exhibit distinct patterns of hydrogen bonding and molecular packing, which give rise to their polymorphism.

  • Ortho-Aminobenzoic Acid (Anthranilic Acid): This isomer is known to exist in at least three polymorphic forms.[1] Form I is particularly interesting as it is reported to contain both neutral and zwitterionic molecules within the same crystal lattice.[2] Form II and Form III consist of neutral molecules.[1] The crystal structure of one of the orthorhombic forms (Pna2₁), likely Form III, has been determined, revealing a complex arrangement with eight molecules per unit cell.[3]

  • Meta-Aminobenzoic Acid: This isomer displays a remarkable degree of polymorphism, with at least five known forms.[1] A key feature is the existence of both neutral (Forms II and V) and zwitterionic (Forms I, III, and IV) polymorphs.[1] This tautomeric polymorphism arises from the intramolecular transfer of a proton from the carboxylic acid group to the amino group. The different molecular forms lead to distinct hydrogen-bonding networks and crystal packing.

  • Para-Aminobenzoic Acid (PABA): PABA is the most studied of the three isomers in terms of its solid-state chemistry and is known to have at least four polymorphs (α, β, γ, and δ).[4][5] The α and β forms are the most common and have been extensively characterized.[5] The α-form is composed of centrosymmetric dimers formed through hydrogen bonds between the carboxylic acid groups.[5] In contrast, the β-form exhibits a catemeric hydrogen-bonding motif where the amino group of one molecule interacts with the carboxylic acid group of a neighboring molecule.[5] The γ and δ forms are less common and are typically obtained under specific crystallization conditions.[4]

Experimental Protocols

The determination of the crystal structures of aminobenzoic acid isomers and their polymorphs relies primarily on X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

  • Crystal Growth: High-quality single crystals of the aminobenzoic acid isomer are grown from a suitable solvent by methods such as slow evaporation, cooling, or vapor diffusion. The choice of solvent can often influence the resulting polymorphic form.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern, consisting of a series of spots of varying intensity, is analyzed to determine the unit cell parameters and space group. The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and for studying polymorphism. It is particularly useful for analyzing bulk samples and for identifying mixtures of polymorphs.

Methodology:

  • Sample Preparation: A crystalline sample of the aminobenzoic acid isomer is finely ground to a homogeneous powder.

  • Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting powder diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the peaks in the pattern are characteristic of a specific crystalline phase. The pattern can be compared to a database of known patterns for phase identification. For quantitative analysis, the Rietveld refinement method can be used to refine the crystal structure and determine the relative amounts of different polymorphs in a mixture.

Visualization of Isomeric and Polymorphic Relationships

The following diagram illustrates the relationship between the three isomers of aminobenzoic acid and their respective polymorphic forms.

Aminobenzoic_Acid_Isomers cluster_isomers Aminobenzoic Acid Isomers cluster_o_polymorphs Polymorphs cluster_m_polymorphs Polymorphs cluster_p_polymorphs Polymorphs o_ABA o-Aminobenzoic Acid o_formI Form I o_ABA->o_formI o_formII Form II o_ABA->o_formII o_formIII Form III o_ABA->o_formIII m_ABA m-Aminobenzoic Acid m_formI Form I m_ABA->m_formI m_formII Form II m_ABA->m_formII m_formIII Form III m_ABA->m_formIII m_formIV Form IV m_ABA->m_formIV m_formV Form V m_ABA->m_formV p_ABA p-Aminobenzoic Acid p_alpha α-form p_ABA->p_alpha p_beta β-form p_ABA->p_beta p_gamma γ-form p_ABA->p_gamma p_delta δ-form p_ABA->p_delta

Caption: Isomers and their known polymorphs.

References

Assessing the Therapeutic Potential of 3-Amino-2-methoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anti-inflammatory and Analgesic Activity

To contextualize the potential of 3-amino-2-methoxybenzoic acid derivatives, this section presents quantitative data from studies on other substituted benzoic acid and amide derivatives. These compounds share structural similarities and are expected to exhibit comparable mechanisms of action, primarily through the inhibition of the cyclooxygenase (COX) enzymes.

Table 1: Comparative In Vitro COX Inhibition Data for Benzoic Acid Derivatives
Compound IDDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Pyrazole>1000.0902>1108
Compound 4e Indolin-2-one-2.35-
Compound 9h Indolin-2-one-2.42-
Compound 9i Indolin-2-one-3.34-
Kuwanon A Prenylated Flavonoid>10014>7.1
Dexketoprofen Propionic Acid0.00150.130.0115
Compound 4 Dexketoprofen Amide>10037.55>2.66

Data sourced from multiple studies for comparative purposes.[1][2][3][4]

Table 2: Comparative In Vivo Analgesic Activity of Amide Derivatives in Acetic Acid-Induced Writhing Test
Compound IDDerivative ClassDose (mg/kg)% Inhibition of WrithingED50 (mg/kg)
Compound S30A1 Benzothiazole Acetamide10078-
Diclofenac Sodium Phenylacetic Acid1091-
Metamizole Sodium Pyrazolone--180.5
Isoquinoline Analog Tetrahydroisoquinoline--0.5

Data sourced from multiple studies for comparative purposes.[5][6]

Experimental Protocols

The following are detailed methodologies for key in vivo assays used to evaluate the anti-inflammatory and analgesic potential of novel compounds.

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-180 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animals are fasted for 12 hours before the experiment with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups (n=6): vehicle control, standard drug, and test compound groups at various doses.

  • The test compounds, standard drug, or vehicle are administered orally.

  • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This assay is a common method for screening peripheral analgesic activity.

Materials:

  • Swiss albino mice (20-25 g)

  • Acetic acid (0.6% v/v in distilled water)

  • Test compounds and vehicle

  • Standard drug (e.g., Diclofenac sodium, 10 mg/kg)

Procedure:

  • Mice are divided into groups (n=6) and fasted for 12 hours prior to the experiment.

  • The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg body weight).

  • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

  • The total number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of analgesic activity is calculated as follows: % Inhibition = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Visualizing Pathways and Workflows

Cyclooxygenase (COX) Signaling Pathway in Inflammation

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) Stomach Lining Protection Stomach Lining Protection COX-1 (Constitutive)->Stomach Lining Protection COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Upregulation Phospholipase A2 Phospholipase A2

Caption: The Cyclooxygenase (COX) pathway illustrating the roles of COX-1 and COX-2.

Experimental Workflow for Anti-inflammatory and Analgesic Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of novel compounds for anti-inflammatory and analgesic properties.

Experimental_Workflow cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Efficacy Testing cluster_2 Preclinical Development Compound Synthesis Compound Synthesis Molecular Docking (COX-1/COX-2) Molecular Docking (COX-1/COX-2) Compound Synthesis->Molecular Docking (COX-1/COX-2) In Vitro COX Inhibition Assay In Vitro COX Inhibition Assay Molecular Docking (COX-1/COX-2)->In Vitro COX Inhibition Assay Hit Identification Hit Identification In Vitro COX Inhibition Assay->Hit Identification Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Hit Identification->Carrageenan-Induced Paw Edema Acetic Acid-Induced Writhing Acetic Acid-Induced Writhing Hit Identification->Acetic Acid-Induced Writhing Lead Candidate Selection Lead Candidate Selection Carrageenan-Induced Paw Edema->Lead Candidate Selection Acetic Acid-Induced Writhing->Lead Candidate Selection ADMET Studies ADMET Studies Lead Candidate Selection->ADMET Studies Mechanism of Action Studies Mechanism of Action Studies ADMET Studies->Mechanism of Action Studies IND-Enabling Studies IND-Enabling Studies Mechanism of Action Studies->IND-Enabling Studies

Caption: General workflow for screening anti-inflammatory and analgesic compounds.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic potential of this compound derivatives is currently lacking in the reviewed literature, the data from structurally analogous compounds suggest that this chemical class holds promise as a scaffold for the development of novel anti-inflammatory and analgesic agents. The presence of the amide linkage in the comparative compounds appears to be compatible with significant biological activity.

Future research should focus on the synthesis and systematic evaluation of a library of this compound amides. The experimental protocols and workflows outlined in this guide provide a clear path for such investigations. Key areas for future study include:

  • In vitro screening: Determining the COX-1/COX-2 inhibitory activity and selectivity of novel derivatives.

  • In vivo evaluation: Assessing the anti-inflammatory and analgesic efficacy using the described models.

  • Structure-Activity Relationship (SAR) studies: Elucidating the key structural features that contribute to potency and selectivity.

  • Mechanism of action studies: Investigating the precise molecular targets beyond COX inhibition.

By undertaking these studies, the therapeutic potential of this compound derivatives can be fully elucidated, potentially leading to the discovery of new and effective treatments for inflammatory conditions and pain.

References

A Comparative Guide to the Reaction Kinetics of Aminomethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethoxybenzoic acids are a class of organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The isomeric form of these molecules, determined by the substitution pattern of the amino and methoxy groups on the benzoic acid backbone, plays a pivotal role in their chemical reactivity and, consequently, their utility in various synthetic pathways. Understanding the reaction kinetics of these isomers is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.

Theoretical Framework: Electronic and Steric Effects

The reactivity of a substituted benzoic acid is primarily influenced by the electronic and steric effects of its substituents. These factors modulate the electron density of the aromatic ring and the accessibility of the reactive centers, namely the carboxylic acid and amino groups.

  • Electronic Effects : These are categorized into inductive and resonance effects.

    • Inductive Effect (-I/+I) : This effect is the transmission of charge through sigma bonds. Both the amino (-NH₂) and methoxy (-OCH₃) groups are electron-withdrawing through the inductive effect (-I) due to the electronegativity of the nitrogen and oxygen atoms.

    • Resonance Effect (+R/-R) : This involves the delocalization of pi-electrons. Both the amino and methoxy groups are strong electron-donating groups through resonance (+R) as their lone pairs of electrons can be delocalized into the benzene ring. Generally, the resonance effect of these groups is stronger than their inductive effect.

  • Steric Effects : The spatial arrangement and bulk of substituents can hinder the approach of reagents to a reaction site, thereby slowing down the reaction rate. This is particularly relevant for reactions involving the carboxylic acid or amino group when a bulky substituent is in the ortho position.

Qualitative Comparison of Isomer Reactivity

The interplay of these electronic and steric effects will dictate the relative reactivity of the aminomethoxybenzoic acid isomers in common reactions such as esterification of the carboxylic acid, acylation of the amino group, and electrophilic aromatic substitution on the ring.

IsomerStructurePredicted Relative ReactivityRationale
3-Amino-4-methoxybenzoic acid 3-Amino-4-methoxybenzoic acidCarboxylic Acid : Moderately reactive.Amino Group : Highly reactive.Aromatic Ring : Highly activated towards electrophilic substitution.The para-methoxy and meta-amino groups both donate electron density to the ring, increasing the nucleophilicity of the amino group and activating the ring for electrophilic substitution. The electronic effects on the carboxyl group are competing.
4-Amino-3-methoxybenzoic acid 4-Amino-3-methoxybenzoic acidCarboxylic Acid : Moderately reactive.Amino Group : Highly reactive.Aromatic Ring : Highly activated towards electrophilic substitution.Similar to its isomer, the para-amino and meta-methoxy groups strongly activate the ring and the amino group. The positions are favorable for electrophilic attack at positions ortho to the amino group.
5-Amino-2-methoxybenzoic acid 5-Amino-2-methoxybenzoic acidCarboxylic Acid : Less reactive.Amino Group : Less reactive.Aromatic Ring : Activated, but with steric hindrance.The methoxy group at the ortho position to the carboxylic acid presents significant steric hindrance, which is expected to decrease the rate of reactions at the carboxyl group (e.g., esterification). This steric hindrance can also affect the reactivity of the nearby amino group.

Experimental Protocols

While direct comparative data is lacking, a researcher could quantify the relative kinetics of these isomers using established methods. Below is a generalized protocol for determining the kinetics of an esterification reaction, which is a common transformation for this class of compounds.

Protocol: Kinetic Analysis of the Esterification of Aminomethoxybenzoic Acid Isomers

Objective: To determine the rate constant (k) for the acid-catalyzed esterification of different aminomethoxybenzoic acid isomers with an alcohol (e.g., ethanol).

Materials:

  • Aminomethoxybenzoic acid isomer (e.g., 3-amino-4-methoxybenzoic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous toluene (solvent)

  • Internal standard (e.g., biphenyl)

  • Sodium bicarbonate (for quenching)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostated reaction vessel with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the aminomethoxybenzoic acid isomer (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in anhydrous toluene.

  • Initiation: Add a known excess of anhydrous ethanol (e.g., 1.0 M) and a catalytic amount of concentrated sulfuric acid (e.g., 0.01 M) to the reaction mixture. Start the magnetic stirrer and begin timing.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a sodium bicarbonate solution to neutralize the acid catalyst.

  • Sample Preparation for HPLC: Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The concentration of the aminomethoxybenzoic acid isomer and the corresponding ester product are determined by integrating the peak areas relative to the internal standard.

  • Data Analysis: Plot the concentration of the aminomethoxybenzoic acid isomer versus time. The initial rate of the reaction can be determined from the slope of this curve. Assuming pseudo-first-order kinetics with respect to the aminomethoxybenzoic acid (due to the large excess of ethanol), the rate constant (k) can be calculated from the integrated rate law: ln([A]t/[A]₀) = -kt, where [A]t is the concentration at time t and [A]₀ is the initial concentration.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for the kinetic analysis of the esterification of an aminomethoxybenzoic acid isomer.

G cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_reagents Prepare Reactant, Alcohol, Catalyst, and Solvent setup_reaction Set up Thermostated Reaction Vessel prep_reagents->setup_reaction initiate Initiate Reaction setup_reaction->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench hplc_prep Prepare Samples for HPLC quench->hplc_prep hplc_run HPLC Analysis hplc_prep->hplc_run data_analysis Data Analysis and Rate Constant Calculation hplc_run->data_analysis G R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH R'-OH Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H2O Proton_Transfer->Water_Elimination Ester Ester Water_Elimination->Ester - H2O, - H+

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2-methoxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3-Amino-2-methoxybenzoic acid, a crucial building block in pharmaceutical synthesis and a potential metabolite in drug development, is paramount for ensuring product quality and safety. This guide provides an objective comparison of the principal analytical methods for its analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). This document outlines their performance characteristics, provides detailed experimental protocols, and presents supporting data to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for the determination of this compound is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available. While HPLC-UV offers a cost-effective and robust solution for routine analyses, LC-MS/MS is the gold standard for research applications demanding high sensitivity and selectivity, especially in complex biological matrices.[1] GC-MS presents a viable alternative, particularly for broader metabolic studies where derivatization is a common step in the workflow.[1]

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the three most common analytical techniques for the analysis of this compound and its isomers. The data presented is a composite derived from validated methods for structurally similar compounds, such as other aminobenzoic acid isomers.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation via liquid chromatography and detection by UV absorbance.[1]Separation by liquid chromatography followed by detection based on the mass-to-charge ratio after ionization.[1]Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.[1]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.[1]High to Very High; capable of distinguishing between isobaric compounds and provides structural information.[1]High; mass spectral data provides a high degree of confidence in identification.[1]
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL to high ng/mL range).[1]Very High (typically in the low ng/mL to pg/mL range).[1]High (typically in the ng/mL range, dependent on derivatization efficiency).[1]
Linearity Good over a wide concentration range (e.g., R² > 0.99).[1][2]Excellent over several orders of magnitude (e.g., R² ≥ 0.99).[2]Good, but may have a narrower linear range compared to LC-MS/MS.
Accuracy (% Recovery) Typically within 85-115%.Typically within 85-115%.[2]Typically within 80-120%.
Precision (%RSD) Generally < 15%.Generally < 15%.[2]Generally < 15%.[3]
Sample Throughput High.[1]High.[1]Moderate, due to sample derivatization and potentially longer run times.[1]
Derivatization Required No.No.Yes, to increase volatility.[4]

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental to achieving reproducible and reliable results. The following sections provide methodologies for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For biological samples such as plasma or urine, a protein precipitation or liquid-liquid extraction step is often necessary.

Protein Precipitation (for plasma/serum samples):

  • To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[1]

Liquid-Liquid Extraction (for aqueous samples like urine):

  • To 500 µL of the sample, add an appropriate internal standard.

  • Adjust the pH to acidic (e.g., pH 3-4) with formic acid.[1]

  • Add 2 mL of an organic solvent such as ethyl acetate.[1]

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[1]

  • Transfer the organic layer to a new tube and repeat the extraction.[1]

  • Combine the organic layers and evaporate to dryness.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

HPLC-UV Method

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over the run.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: Based on the chromophore of this compound, a wavelength between 250-280 nm would be appropriate.[1]

  • Injection Volume: 10-20 µL.[1]

LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 2.5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.3-0.5 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI), in positive or negative mode.[1]

  • MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard would be monitored.

GC-MS Method (with Derivatization)

This method requires a derivatization step to increase the volatility of the analyte.

Sample Preparation and Derivatization:

  • Perform an extraction as described in the sample preparation section.

  • Evaporate the extract to complete dryness.

  • Add a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA, or methyl chloroformate/methanol) and a suitable solvent (e.g., acetonitrile).[3][4]

  • Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.

  • Cool the sample before injection into the GC-MS system.

GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at a lower temperature (e.g., 80°C), holds for a period, then ramps up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationships between the discussed analytical methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting Define_Scope Define Scope & Purpose Select_Method Select Analytical Method Define_Scope->Select_Method Define_Validation_Parameters Define Validation Parameters (ICH Q2(R1)) Select_Method->Define_Validation_Parameters Define_Acceptance_Criteria Define Acceptance Criteria Define_Validation_Parameters->Define_Acceptance_Criteria Prepare_Protocols Prepare Validation Protocols Define_Acceptance_Criteria->Prepare_Protocols Perform_Experiments Perform Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Prepare_Protocols->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results vs. Criteria Collect_Data->Analyze_Results Document_Deviations Document Any Deviations Analyze_Results->Document_Deviations Prepare_Report Prepare Validation Report Document_Deviations->Prepare_Report Final_Approval Final Method Approval Prepare_Report->Final_Approval

Caption: General workflow for the validation of an analytical method.

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes HPLC_UV HPLC-UV Selectivity Selectivity HPLC_UV->Selectivity Moderate Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Throughput Sample Throughput HPLC_UV->Throughput High Derivatization Derivatization HPLC_UV->Derivatization Not Required LC_MSMS LC-MS/MS LC_MSMS->Selectivity Very High LC_MSMS->Sensitivity Very High LC_MSMS->Throughput High LC_MSMS->Derivatization Not Required GC_MS GC-MS GC_MS->Selectivity High GC_MS->Sensitivity High GC_MS->Throughput Moderate GC_MS->Derivatization Required

Caption: Logical relationships and key attributes of analytical methods.

References

A Comparative Guide to the Stability of Peptides Synthesized with Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming bioactive peptides into viable therapeutic agents. The incorporation of non-proteinogenic amino acids is a key strategy to improve pharmacokinetic profiles. This guide provides a comparative analysis of the stability of peptides synthesized with ortho-, meta-, and para-aminobenzoic acid isomers, offering insights into their potential impact on proteolytic resistance, thermal stability, and conformational rigidity.

The introduction of aminobenzoic acid isomers into a peptide backbone can significantly alter its three-dimensional structure and, consequently, its stability against enzymatic degradation and physicochemical stressors. While direct comparative studies are limited, this guide synthesizes available data and theoretical considerations to help researchers select the appropriate isomer for their specific application.

Influence of Aminobenzoic Acid Isomers on Peptide Stability: A Comparative Overview

The positional differences of the amino and carboxyl groups on the benzene ring of ortho-, meta-, and para-aminobenzoic acid dictate their geometry and how they can be integrated into a peptide chain. These structural variations are hypothesized to confer different degrees of stability to the resulting peptide.

A study on a peptide containing meta-aminobenzoic acid (MABA) revealed that it can act as a β-turn mimetic, which may lead to a more rigid and stable peptide structure.[1] Peptidomimetics are known to be more resistant to proteolytic degradation. While specific stability data for peptides containing ortho- and para-aminobenzoic acid is not as readily available, their structural characteristics allow for informed hypotheses. The proximity of the functional groups in the ortho isomer could introduce significant steric hindrance, potentially shielding the peptide bonds from enzymatic attack. The linear geometry of the para isomer might result in a less pronounced conformational constraint compared to the meta isomer.

Here is a summary of the expected and observed effects of incorporating these isomers into peptides:

FeatureOrtho-Aminobenzoic AcidMeta-Aminobenzoic AcidPara-Aminobenzoic Acid
Conformational Effect May induce sharp turns or kinks due to steric hindrance.Can act as a β-turn mimetic, promoting a folded and more rigid conformation.[1]Likely to act as a more linear and rigid spacer element.
Enzymatic Stability Hypothesized to increase stability due to steric shielding of adjacent peptide bonds.Expected to enhance stability by inducing a less favorable conformation for protease recognition.May provide moderate protection against proteolysis by rigidifying the local structure.
Thermal Stability The induced turn may affect the overall thermal stability, which would require experimental verification.The more compact, folded structure may lead to increased thermal stability, as suggested by thermodynamic studies.[1]The rigid linear structure could potentially increase the melting temperature of the peptide.
pH Stability The close proximity of the amide bond to the aromatic ring might influence its susceptibility to acid or base-catalyzed hydrolysis.The induced secondary structure could protect labile bonds from hydrolysis under different pH conditions.The influence on pH stability is not well-documented and would likely depend on the specific peptide sequence.

It is important to note that while free para-aminobenzoic acid (PABA) is rapidly eliminated in vivo with a half-life of approximately 7 minutes in rabbits, this is not directly indicative of the stability of a peptide containing PABA.[2][3]

Visualizing the Structural Differences and Their Implications

To better understand the structural basis for the different stability profiles, the following diagrams illustrate the chemical structures of the aminobenzoic acid isomers and a conceptual representation of how the meta isomer can induce a stabilizing turn in a peptide.

Aminobenzoic_Acid_Isomers Chemical Structures of Aminobenzoic Acid Isomers cluster_ortho Ortho-Aminobenzoic Acid cluster_meta Meta-Aminobenzoic Acid cluster_para Para-Aminobenzoic Acid ortho ortho meta meta para para Peptide_Stabilization Conceptual Diagram of Peptide Stabilization by m-Aminobenzoic Acid cluster_unstable Unstable Peptide cluster_stable Stabilized Peptide with m-Aba U1 Amino Acid 1 U2 Amino Acid 2 U3 Amino Acid 3 U4 Amino Acid 4 label_unstable Flexible, prone to enzymatic degradation S1 Amino Acid 1 S2 m-Aba S1->S2 S4 Amino Acid 4 S1->S4 β-turn induced S3 Amino Acid 3 S2->S3 S3->S4 label_stable Rigid, sterically hindered, and resistant to degradation Experimental_Workflow Experimental Workflow for Peptide Stability Assessment Peptide_Synthesis Peptide Synthesis with Aminobenzoic Acid Isomers Enzymatic_Stability Enzymatic Stability Assay (e.g., with Chymotrypsin) Peptide_Synthesis->Enzymatic_Stability Thermal_Stability_CD Thermal Stability Assay (Circular Dichroism) Peptide_Synthesis->Thermal_Stability_CD Thermal_Stability_DSC Thermal Stability Assay (Differential Scanning Calorimetry) Peptide_Synthesis->Thermal_Stability_DSC pH_Stability pH Stability Assay Peptide_Synthesis->pH_Stability Data_Analysis Data Analysis and Comparison Enzymatic_Stability->Data_Analysis Thermal_Stability_CD->Data_Analysis Thermal_Stability_DSC->Data_Analysis pH_Stability->Data_Analysis

References

A Comparative Review of the Biological Activities of Aminomethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomethoxybenzoic acids, a class of substituted aromatic compounds, are gaining increasing attention in medicinal chemistry due to their diverse biological activities. The positional isomerism of the amino and methoxy groups on the benzoic acid scaffold plays a crucial role in determining the pharmacological profile of these molecules. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various aminomethoxybenzoic acid isomers, supported by available experimental data. Detailed methodologies for key bioassays are also presented to facilitate further research and development in this area.

Comparative Analysis of Biological Activities

The biological efficacy of aminomethoxybenzoic acid isomers is significantly influenced by the spatial arrangement of the amino and methoxy functional groups on the benzene ring. These structural variations impact the molecule's interaction with biological targets, leading to differences in their therapeutic potential.

Anticancer Activity

Several derivatives of aminobenzoic acid have demonstrated cytotoxic effects against various cancer cell lines. While specific comparative data for all aminomethoxybenzoic acid isomers is not extensively available in a single study, research on related compounds provides valuable insights. For instance, derivatives of 4-aminobenzoic acid (PABA) have been shown to exhibit notable cytotoxicity. Some Schiff base derivatives of PABA have displayed IC50 values in the micromolar range against cancer cell lines like HepG2[1][2]. One particular isomer, 4-Amino-3-methoxybenzoic acid, has been noted as a potential anti-cancer drug candidate, reportedly showing inhibition of cancer cell growth at nanomolar concentrations[3].

Table 1: Comparative Anticancer Activity of Aminobenzoic Acid Derivatives

Isomer/DerivativeCancer Cell LineEfficacy MetricValue (µM)
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid (PABA derivative)HepG2IC5015.0[1]
Lysophosphatidylcholine with veratric acid (a dimethoxybenzoic acid)MV4-11 (Leukemia)IC509.5 - 20.7[4]
Naphthamide derivative of monoaminopyrroloquinazolineBreast Cancer CellsGI500.088 - 0.200[5]
Gambogenic acid derivative with sulfoximine (12k)MIAPaCa2 (Pancreatic)IC50Potent (exact value not specified)[6]
Isoxazole-amide analogue (2d)HeLa (Cervical)IC5015.48 µg/ml[7]
Isoxazole-amide analogue (2a)MCF-7 (Breast)IC5039.80 µg/ml[7]

Note: Data for aminomethoxybenzoic acid isomers is limited; this table includes derivatives of related benzoic acids to illustrate potential activity.

Antimicrobial Activity

The antimicrobial potential of aminobenzoic acid derivatives is a significant area of investigation. Para-aminobenzoic acid (PABA) is a known precursor in the folic acid synthesis pathway in many microorganisms, making this pathway a target for antimicrobial agents[1]. Derivatives of PABA have shown potent antimicrobial activity. For example, certain Schiff base derivatives of PABA have demonstrated minimum inhibitory concentrations (MIC) as low as 15.62 µM against methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Another isomer, 5-Amino-2-methoxybenzoic acid methyl ester, is suggested to have antibacterial properties by inhibiting bacterial DNA transcription[8].

Table 2: Comparative Antimicrobial Activity of Aminobenzoic Acid Derivatives

Isomer/DerivativeMicroorganismEfficacy MetricValue (µM)
4-[(5-Nitrofurfurylidene)amino]benzoic acid (PABA derivative)Staphylococcus aureus (MRSA)MIC15.62[1]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (PABA derivative)Bacillus subtilispMIC2.11 µM/ml[9]
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide (PABA derivative)Staphylococcus aureuspMIC1.82 µM/ml[9]
Schiff bases of PABAFungiMIC≥ 7.81[10]

Note: This table presents data on PABA derivatives as specific comparative data for aminomethoxybenzoic acid isomers is scarce.

Anti-inflammatory Activity

Derivatives of aminobenzoic acids are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. For instance, derivatives of anthranilic acid (2-aminobenzoic acid) are established non-steroidal anti-inflammatory drugs (NSAIDs)[3]. The isomer 5-Amino-2-methoxybenzoic acid is utilized in the synthesis of anti-inflammatory agents[11]. The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit COX-1 and COX-2 enzymes.

Table 3: Comparative Anti-inflammatory Activity of Related Benzoic Acid Derivatives

Isomer/DerivativeTargetEfficacy MetricValue (µM)
Mefenamic Acid (Anthranilic acid derivative)COX-2IC504.3
2-hydroxy-4-methoxy benzoic acid (HMBA)--Demonstrated hepatoprotective and anti-inflammatory effects in rats[12]
Isonicotinate of meta-aminophenolROS productionIC501.42 ± 0.1 µg/mL[13]
Ibuprofen derivative (21)COX-2 Inhibition% Inhibition67%[14]
Ketoprofen derivative (19)COX-2 Inhibition% Inhibition94%[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the biological activities of aminomethoxybenzoic acid isomers.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the concentration of an aminomethoxybenzoic acid isomer that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Aminomethoxybenzoic acid isomers

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the aminomethoxybenzoic acid isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To determine the MIC of aminomethoxybenzoic acid isomers against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Aminomethoxybenzoic acid isomers

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each aminomethoxybenzoic acid isomer and perform serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculation: Adjust the microbial suspension to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

Objective: To determine the IC50 value of aminomethoxybenzoic acid isomers for COX-1 and COX-2 inhibition.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Aminomethoxybenzoic acid isomers

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • PGE2 Measurement: Stop the reaction and measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of aminomethoxybenzoic acids are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

COX Inhibition Pathway in Inflammation

Many anti-inflammatory agents, including derivatives of aminobenzoic acid, function by inhibiting the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation AMBA_Derivatives Aminomethoxybenzoic Acid Derivatives AMBA_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by aminomethoxybenzoic acid derivatives.

General Workflow for Biological Activity Screening

The initial screening of novel aminomethoxybenzoic acid derivatives typically follows a systematic workflow to identify and characterize their biological activities.

Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Screening & Mechanism of Action Synthesis Synthesis of Aminomethoxybenzoic Acid Isomers Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition) Synthesis->Anti_inflammatory Dose_Response Dose-Response Studies (IC50/EC50 Determination) Anticancer->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis In_Vivo In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo

Caption: A generalized workflow for screening the biological activities of aminomethoxybenzoic acid derivatives.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of 3-Amino-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into the conformation, packing, and intermolecular interactions of crystalline solids. This guide offers a comparative analysis of the X-ray crystallographic data of a 3-Amino-2-methoxybenzoic acid derivative and contrasts this powerful technique with other analytical methods.

While a definitive crystal structure for the parent this compound is not publicly available, this guide leverages the detailed crystallographic analysis of a key derivative, 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, to illustrate the depth of information that can be obtained. This is supplemented with data from related substituted benzoic acids to provide a broader context for understanding the crystallographic behavior of this class of compounds.

At a Glance: Crystallographic Data of a this compound Derivative

The following table summarizes the key crystallographic parameters for 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, offering a snapshot of its solid-state structure.[1]

ParameterValue
Chemical Formula 2(C₁₅H₁₅NO₄) · H₂O
Crystal System Monoclinic
Space Group P2₁/a
Unit Cell Dimensions a = 16.98(3) Å, b = 10.95(2) Å, c = 3.98(1) Å, β = 98.67(10)°
Volume 731.5(3) ų
Z 4
Key Bond Lengths C-O (hydroxyl): 1.371(2) ÅC-O (carboxyl): 1.224(2) Å, 1.317(2) ÅC-O (methoxy): 1.372(2) Å
Key Torsion Angle Cₐᵣᵧₗ—CH₂—NH—Cₐᵣᵧₗ: -83.9(2)°
Hydrogen Bonding O—H···O interactions form a two-dimensional layered structure.

The Power of Diffraction: What the Data Reveals

The crystallographic data for 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate reveals a non-planar molecule.[1] The torsion angle between the two aromatic rings highlights the conformational flexibility of the molecule.[1] Furthermore, the presence of a water molecule in the crystal lattice, participating in a network of hydrogen bonds, underscores the importance of the crystallization environment in determining the final solid-state structure.[1]

In the broader context of substituted benzoic acids, crystal packing is often dominated by the formation of hydrogen-bonded dimers through the carboxylic acid groups. The nature and position of other substituents on the benzene ring then dictate the finer details of the supramolecular assembly, influencing properties like solubility and melting point.

Experimental Protocol: A Look Inside X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow. The following provides a generalized experimental protocol for single-crystal X-ray analysis.

Crystal Growth

High-quality single crystals are the cornerstone of a successful crystallographic analysis. For small organic molecules like this compound derivatives, slow evaporation of a saturated solution is a common crystallization technique. The choice of solvent is critical and often determined empirically.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector to record the diffraction pattern as the crystal is rotated.

Structure Solution and Refinement

The diffraction data, consisting of the positions and intensities of the diffracted X-rays, is processed to determine the unit cell dimensions and space group. The initial arrangement of atoms in the unit cell (the "structure solution") is typically determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate molecular structure.

experimental_workflow General Workflow for Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-methoxybenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-Amino-2-methoxybenzoic acid must adhere to strict safety protocols to ensure personal and environmental safety during its disposal. This guide provides a procedural, step-by-step approach to the proper management of this chemical waste.

Hazard and Safety Summary

Before handling this compound for disposal, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). The following table summarizes the key safety information based on available data for this compound and its isomers.

Hazard ClassificationGHS PictogramPrecautionary StatementsRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)H302: Harmful if swallowed.Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.Chemical-resistant gloves, lab coat.
Serious Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.Safety glasses with side shields or goggles, face shield if splashing is a risk.
Specific Target Organ Toxicity (Single Exposure) GHS07 (Exclamation Mark)H335: May cause respiratory irritation.Use in a well-ventilated area or with a fume hood. Respiratory protection (e.g., N95 dust mask) may be necessary for fine powders.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste collection, storage, and handoff to authorized waste management personnel.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound, solid waste."

  • Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.[1]

2. Waste Collection:

  • Solid Waste: Collect unused or contaminated this compound in a designated, compatible, and sealable container.[2]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with the compound should also be placed in the designated solid waste container.

  • Solutions: If the compound is in a solution, it should be collected in a separate, clearly labeled, and compatible liquid waste container. Avoid drain disposal unless explicitly approved by your local regulations and EHS for very dilute, neutralized solutions.[3]

3. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • The storage location should be a designated satellite accumulation area (SAA).[4]

  • Keep the waste container tightly sealed to prevent the release of dust or vapors.[5]

4. Disposal Request and Pickup:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department.

  • Follow your organization's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or attaching a hazardous waste tag to the container.[6]

  • Ensure the waste container is properly labeled with the full chemical name and any associated hazards.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Have 3-Amino-2-methoxybenzoic acid waste ppe Wear Appropriate PPE: - Gloves - Lab Coat - Safety Goggles start->ppe Safety First! identify 1. Identify Waste Type (Solid, Liquid, Contaminated PPE) segregate 2. Segregate from Incompatible Chemicals identify->segregate collect_solid 3a. Collect Solid Waste in a Labeled, Sealed Container segregate->collect_solid Solid Waste collect_liquid 3b. Collect Liquid Waste in a Labeled, Sealed Container segregate->collect_liquid Liquid Waste ppe->identify store 4. Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store request_pickup 5. Request Pickup from EHS/Waste Management store->request_pickup end End: Proper Disposal request_pickup->end

Figure 1. Disposal Workflow for this compound

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in the laboratory environment.

References

Personal protective equipment for handling 3-Amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3-Amino-2-methoxybenzoic acid (CAS RN: 861306-04-9).

Chemical Profile: this compound is an off-white powder utilized in pharmaceutical development and biochemical research, particularly as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] It is classified as harmful if swallowed.[2]

Personal Protective Equipment (PPE)

To ensure a safe laboratory environment, a comprehensive suite of personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Face ShieldRecommended when there is a significant risk of splashing or generation of dust.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work in a well-ventilated area or a chemical fume hood.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks.

  • Preparation:

    • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling the Solid Compound:

    • All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of airborne particles.[3]

    • When weighing, use a tared, sealed container to minimize dust generation.

    • Avoid direct contact with the solid. Use clean, dry spatulas for transferring.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after handling is complete.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal of Unused Product:

    • Unused or surplus this compound should be disposed of as hazardous waste.[4][5]

    • It is recommended to use a licensed disposal company for chemical waste.[5]

  • Contaminated Materials:

    • Any materials, such as gloves, weighing paper, and paper towels, that come into direct contact with the chemical should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of according to local regulations.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water.

    • Remove contaminated clothing.

    • If skin irritation occurs, seek medical attention.

  • Eye Contact:

    • Rinse cautiously with water for several minutes.

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • If eye irritation persists, seek medical attention.

  • Inhalation:

    • Move the person to fresh air and keep them comfortable for breathing.

    • If the person feels unwell, call a POISON CENTER or doctor.

  • Ingestion:

    • Rinse mouth with water.

    • Call a POISON CENTER or doctor if you feel unwell.[2]

Below are diagrams illustrating the standard workflow for handling this compound and the emergency response protocol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Assemble Equipment & Verify Safety Stations DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Decon Decontaminate Surfaces & Equipment Dissolve->Decon Collect Collect Waste in Labeled Container Dissolve->Collect DisposePPE Dispose of Contaminated PPE Decon->DisposePPE Decon->Collect Wash Wash Hands Thoroughly DisposePPE->Wash DisposePPE->Collect Dispose Dispose via Licensed Company Collect->Dispose

Safe handling workflow for this compound.

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Accidental Exposure Occurs WashSkin Wash with Soap & Water Exposure->WashSkin RinseEyes Rinse Eyes with Water Exposure->RinseEyes FreshAir Move to Fresh Air Exposure->FreshAir RinseMouth Rinse Mouth Exposure->RinseMouth RemoveClothing Remove Contaminated Clothing WashSkin->RemoveClothing SeekMedicalSkin Seek Medical Attention if Irritation Persists RemoveClothing->SeekMedicalSkin RemoveLenses Remove Contact Lenses RinseEyes->RemoveLenses SeekMedicalEye Seek Medical Attention if Irritation Persists RemoveLenses->SeekMedicalEye CallPoisonInhale Call Poison Center/Doctor if Unwell FreshAir->CallPoisonInhale CallPoisonIngest Call Poison Center/Doctor RinseMouth->CallPoisonIngest

Emergency response protocol for accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-2-methoxybenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.